Product packaging for 2-Propyl-1,3-thiazole-4-carboxylic acid(Cat. No.:CAS No. 769123-53-7)

2-Propyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1369890
CAS No.: 769123-53-7
M. Wt: 171.22 g/mol
InChI Key: MBWVPULRFTYSNB-UHFFFAOYSA-N
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Description

2-Propyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B1369890 2-Propyl-1,3-thiazole-4-carboxylic acid CAS No. 769123-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWVPULRFTYSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593748
Record name 2-Propyl-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769123-53-7
Record name 2-Propyl-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propyl-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

Spectroscopic data of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propyl-1,3-thiazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole rings are key components in a variety of pharmacologically active molecules, and the carboxylic acid functional group provides a handle for further chemical modification or can play a direct role in binding to biological targets.[1] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. The protocols described herein represent best practices for the acquisition of high-quality spectroscopic data for this class of compounds.

Molecular Structure and Atom Labeling

The chemical structure of this compound is presented below. A systematic labeling of the carbon and hydrogen atoms is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom labeling.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several distinct signals:

  • Carboxylic Acid Proton (O₂-H): This proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift (δ) of approximately 12-13 ppm.[2][3] The broadness is due to hydrogen bonding and chemical exchange.

  • Thiazole Ring Proton (H₅): The single proton on the thiazole ring is in an electron-deficient environment and is expected to resonate as a singlet in the range of 8.0-8.5 ppm.

  • Propyl Group Protons:

    • Methylene Protons adjacent to the thiazole ring (H₁): These protons are deshielded by the aromatic ring and are expected to appear as a triplet around 2.8-3.2 ppm.

    • Methylene Protons (H₂): These protons will be a sextet (or multiplet) in the range of 1.7-2.0 ppm.

    • Methyl Protons (H₃): The terminal methyl group protons are the most shielded and will appear as a triplet around 0.9-1.1 ppm.

Predicted ¹H NMR Data Summary
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
O₂-H12.0 - 13.0Broad Singlet1H
H₅8.0 - 8.5Singlet1H
H₁2.8 - 3.2Triplet2H
H₂1.7 - 2.0Sextet2H
H₃0.9 - 1.1Triplet3H
Experimental Protocol for ¹H NMR
  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves most carboxylic acids and allows for the observation of the acidic proton.[4]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule:

  • Carboxylic Acid Carbon (C₆): This carbon is highly deshielded and is expected to appear in the range of 160-170 ppm.

  • Thiazole Ring Carbons:

    • C₇ (C-2): This carbon, bonded to the nitrogen and sulfur atoms and the propyl group, will be significantly deshielded, appearing around 165-175 ppm.

    • C₄ (C-4): The carbon bearing the carboxylic acid group will resonate in the range of 140-150 ppm.

    • C₅ (C-5): This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons, appearing around 120-130 ppm.

  • Propyl Group Carbons:

    • C₁: The methylene carbon directly attached to the thiazole ring will be in the range of 30-35 ppm.

    • C₂: The central methylene carbon will appear around 20-25 ppm.

    • C₃: The terminal methyl carbon will be the most shielded, resonating at approximately 10-15 ppm.[5]

Predicted ¹³C NMR Data Summary
Carbon Predicted Chemical Shift (δ, ppm)
C₇165 - 175
C₆160 - 170
C₄140 - 150
C₅120 - 130
C₁30 - 35
C₂20 - 25
C₃10 - 15
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

    • A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.5 ppm.[4]

    • Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum

The molecular weight of this compound (C₇H₉NO₂S) is 171.22 g/mol .[6] In a high-resolution mass spectrum, the exact mass would be observed. Using electrospray ionization (ESI), common adducts would be expected.

Predicted Mass Spectrometry Data
Adduct Predicted m/z
[M+H]⁺172.0427
[M+Na]⁺194.0246
[M-H]⁻170.0281
Data predicted by computational models.[7]
Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

  • Analysis: Determine the molecular weight from the observed m/z values of the molecular ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][8]

  • C-H Stretch: Absorptions for the sp³ C-H bonds of the propyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretch of the thiazole ring may be observed around 3100 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid.[8]

  • C=N and C=C Stretches: The thiazole ring will have characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

  • C-O Stretch and O-H Bend: A medium to strong absorption band between 1210 and 1320 cm⁻¹ is expected for the C-O stretch, coupled with the O-H in-plane bend.[8]

  • O-H Bend (Out-of-Plane): A broad absorption may be seen around 900-960 cm⁻¹ corresponding to the out-of-plane bend of the hydrogen-bonded O-H group.[8]

Predicted IR Data Summary
Wavenumber (cm⁻¹) Functional Group Intensity
2500 - 3300O-H stretch (carboxylic acid)Strong, Broad
2850 - 2960C-H stretch (alkyl)Medium
1700 - 1725C=O stretch (carboxylic acid)Strong
1500 - 1650C=N, C=C stretch (thiazole ring)Medium
1210 - 1320C-O stretch / O-H bendMedium-Strong
900 - 960O-H bend (out-of-plane)Medium, Broad
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound requires the integration of data from all the spectroscopic techniques described above. The following workflow illustrates this process.

cluster_0 Integrated Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Structure Confirmed Structure of This compound MS->Structure Provides Molecular Weight (e.g., 171.22 g/mol) IR Infrared (IR) Spectroscopy IR->Structure Confirms Functional Groups (Carboxylic Acid, Thiazole) NMR_H ¹H NMR Spectroscopy NMR_C ¹³C NMR Spectroscopy NMR_H->NMR_C Correlated via 2D NMR (HSQC, HMBC) NMR_H->Structure Elucidates Proton Framework and Connectivity NMR_C->Structure Defines Carbon Skeleton

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, MS, and IR data for this compound, based on established spectroscopic principles. The provided experimental protocols offer a reliable framework for researchers to acquire high-quality data. By integrating the information from these complementary techniques, scientists can confidently confirm the structure and purity of this important heterocyclic molecule, facilitating its application in research and development.

References

Physical and chemical properties of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of biologically active agents.[1][2] The thiazole ring is a bioisostere for various functional groups and is valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both a carboxylic acid at the 4-position and an alkyl (propyl) group at the 2-position provides distinct sites for chemical modification, making it a versatile building block for library synthesis in drug discovery programs.[3] This guide provides a comprehensive overview of its physical and chemical properties, a robust synthetic protocol, and an exploration of its potential applications in pharmaceutical research and development.

Molecular and Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

Summary of Key Properties

While specific experimental data for this compound is not extensively reported in public literature, its key identifiers and predicted properties are summarized below.

PropertyValueSource
CAS Number 769123-53-7--INVALID-LINK--[4]
Molecular Formula C₇H₉NO₂S--INVALID-LINK--[4]
Molecular Weight 171.21 g/mol --INVALID-LINK--[4]
Physical Form Solid--INVALID-LINK--[4]
InChI Key MBWVPULRFTYSNB-UHFFFAOYSA-N--INVALID-LINK--[4]
Solubility and Acidity

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which typically imparts moderate solubility in polar protic solvents like water and alcohols, especially at neutral or basic pH where the carboxylate salt is formed.[5] Conversely, the propyl group and the thiazole ring provide nonpolar character, suggesting solubility in organic solvents such as ethanol, methanol, and ethyl acetate.[6] The solubility of carboxylic acids generally decreases as the carbon chain length increases.[5]

The acidity of the carboxylic acid proton is a key feature. Carboxylic acids are significantly more acidic than alcohols due to the resonance stabilization of the resulting carboxylate anion.[5] The proton of the carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. This acidity is crucial for its interaction with biological targets and for its purification, as it allows for extraction into aqueous base and subsequent precipitation by acidification.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of purity for organic molecules. Below are the expected spectroscopic characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically between 10-13 ppm.[7][8] The single proton on the thiazole ring (at the 5-position) will likely resonate in the aromatic region, around 8-9 ppm. The propyl group will exhibit a characteristic triplet for the terminal methyl group (~0.9-1.0 ppm), a sextet for the adjacent methylene group (~1.6-1.8 ppm), and a triplet for the methylene group attached to the thiazole ring (~2.8-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 ppm.[9] The carbons of the thiazole ring will resonate in the aromatic region, typically between 110-160 ppm. The three carbons of the propyl group will appear in the aliphatic region, with the carbon attached to the thiazole ring being the most downfield of the three.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[9] A strong, sharp C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[9] Additionally, C-H stretching from the propyl group will be observed around 2850-3000 cm⁻¹, and C=N and C=C stretching from the aromatic thiazole ring will be present in the 1400-1600 cm⁻¹ region.

Chemical Synthesis and Reactivity

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis.[10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible synthetic route starts with a thioamide derived from propionaldehyde and an α-halocarbonyl compound containing the carboxylic acid moiety.

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis can be envisioned in two main steps: the formation of the thioamide and the subsequent cyclization reaction.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Hydrolysis A Butyramide C Butanethioamide A->C Thionation B Lawesson's Reagent B->C E Butanethioamide D Ethyl Bromopyruvate F Ethyl 2-propyl-1,3-thiazole-4-carboxylate D->F Condensation/ Cyclization E->F G Ethyl 2-propyl-1,3-thiazole-4-carboxylate I This compound G->I Saponification H NaOH, H₂O H->I

Caption: A plausible synthetic route to the target compound via Hantzsch synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Hantzsch synthesis and subsequent ester hydrolysis.[10][12][13]

  • Step 1: Synthesis of Butanethioamide.

    • To a stirred solution of butyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield butanethioamide.

  • Step 2: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate.

    • In a round-bottom flask, dissolve butanethioamide (1 equivalent) in ethanol.

    • Add ethyl bromopyruvate (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude ester can be purified by column chromatography.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.[13]

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Applications in Drug Discovery and Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Thiazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][14][15]

The title compound, this compound, serves as a valuable starting material for the synthesis of more complex molecules. The carboxylic acid functionality is a versatile handle for amide bond formation, allowing for the coupling of various amines to explore structure-activity relationships (SAR). The propyl group at the 2-position can also be varied to probe the effects of lipophilicity and steric bulk on biological activity. Given the known anti-inflammatory properties of many thiazole derivatives, this compound is a prime candidate for the development of novel inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[15]

Experimental Protocols: Quality Control

Ensuring the purity and identity of a synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.

Protocol: Purity Assessment by Reverse-Phase HPLC

G A Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% TFA) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Sample (Dissolve compound in mobile phase) D Inject Sample B->D C->D E Run Gradient/ Isocratic Method D->E F Detect with UV Detector (e.g., 254 nm) E->F G Analyze Chromatogram (Calculate % Purity) F->G

References

A Technical Guide to the Solubility and Stability of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-Propyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in modern drug discovery. The thiazole nucleus is a foundational scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] Understanding the solubility and stability of novel derivatives like this is paramount for advancing from lead optimization to viable drug product development. This document outlines the theoretical basis for its behavior, presents detailed, field-proven protocols for empirical determination of its solubility and stability profiles, and offers insights into the interpretation of the resulting data. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of small molecule therapeutics.

Introduction and Molecular Profile

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, which confers a unique electronic and structural profile.[3][4] This moiety is present in a wide array of therapeutic agents, including anti-cancer, antimicrobial, and anti-inflammatory drugs.[1][5] The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: a propyl group at the C2 position and a carboxylic acid at the C4 position. These substitutions are critical in defining the molecule's overall physicochemical character, which in turn governs its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure:

Core Physicochemical Parameters:

A foundational understanding of a molecule's properties is predictive of its behavior in complex biological and formulation systems. While experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts.

PropertyPredicted Value / CharacteristicRationale and Impact on Drug Development
Molecular Formula C₇H₉NO₂SDefines the molecular weight and elemental composition.
Molecular Weight 171.22 g/mol Falls well within the typical range for small molecule drugs, suggesting good potential for oral bioavailability.
pKa (Acid Dissociation Constant) ~3.0 - 4.5The carboxylic acid group is the primary acidic center.[6][7] This pKa value is crucial as it dictates that the molecule will be predominantly in its ionized (deprotonated, more soluble) form at physiological pH (~7.4) and in its neutral (protonated, less soluble) form in the acidic environment of the stomach.[8]
LogP (Lipophilicity) ~1.5 - 2.5The propyl group increases lipophilicity, while the carboxylic acid and thiazole ring provide polarity. This balance is essential for membrane permeability and interaction with biological targets. An analogue, 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid, has a predicted LogP of 2.30.[9]
Aromaticity HighThe thiazole ring possesses significant resonance stabilization, contributing to its overall chemical stability.[3][4]

Solubility Profile Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. Low aqueous solubility can severely hamper in vitro testing and in vivo efficacy.[10][11] It is essential to differentiate between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. This is the gold-standard measurement for formulation and development, determined using methods like the shake-flask technique over extended incubation periods (e.g., 24-72 hours).[10][11][12]

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][11] This high-throughput method is often used in early discovery to quickly flag problematic compounds.

Predicted Solubility Behavior

Based on its structure, this compound is expected to exhibit classic pH-dependent solubility.

  • In Acidic Media (pH < pKa): The carboxylic acid will be protonated (-COOH), rendering the molecule neutral and likely leading to low aqueous solubility.

  • In Neutral to Basic Media (pH > pKa): The carboxylic acid will be deprotonated (-COO⁻), making the molecule an anion. This charged species will be significantly more soluble in aqueous media due to favorable ion-dipole interactions with water.

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a robust workflow for characterizing the solubility of the target compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (High-Throughput) compound Weigh Compound add_excess Add Excess Solid to Buffers (pH 2, 5, 7.4) compound->add_excess dmso_stock Prepare High-Conc DMSO Stock (e.g., 10 mM) compound->dmso_stock stock Prepare Stock (if needed) shake Equilibrate on Shaker (24-48h, 25°C) add_excess->shake separate Separate Solid/Liquid (Centrifuge/Filter) shake->separate thermo_quant Quantify Supernatant (HPLC-UV) separate->thermo_quant report1 report1 thermo_quant->report1 Report: μg/mL at each pH dispense Dispense Stock into Aqueous Buffer dmso_stock->dispense incubate Incubate Briefly (e.g., 2h) dispense->incubate measure Measure Precipitation (Nephelometry/Turbidity) incubate->measure report2 report2 measure->report2 Report: μg/mL (Kinetic)

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Causality: This method is designed to achieve a true equilibrium between the solid and dissolved states of the compound, providing the most accurate and relevant solubility value for formulation development.[13][14]

  • Preparation of Buffers: Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate).

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed glass vials. "Excess" is confirmed by visually observing undissolved solid at the bottom of the vial.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a drug candidate is a non-negotiable regulatory requirement and is fundamental to ensuring safety and efficacy.[15][16][17] Forced degradation, or stress testing, is a process that deliberately exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[18][19] This knowledge is essential for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[18][20]

Predicted Degradation Pathways

The this compound structure contains several moieties that could be susceptible to degradation:

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone, especially in the presence of oxidizing agents.

  • Photolysis: Aromatic heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under high heat, particularly if there are stabilizing features in the transition state.

  • Hydrolysis: The thiazole ring itself is generally stable to hydrolysis. However, extreme pH and high temperature could potentially force ring opening.

Experimental Workflow for Forced Degradation Studies

The goal of this workflow is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products without generating irrelevant secondary degradants.[18][20]

G cluster_conditions Stress Conditions cluster_results Data Interpretation compound Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) compound->base oxid Oxidation (e.g., 3% H₂O₂, RT) compound->oxid thermal Thermal (Solid & Solution) (e.g., 80°C) compound->thermal photo Photolytic (ICH Q1B Conditions) compound->photo analysis Analyze at Time Points (e.g., 2, 8, 24, 48h) by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis purity Assess Purity Drop (% Degradation) analysis->purity mass_bal Calculate Mass Balance purity->mass_bal peak_id Characterize Degradants (LC-MS) mass_bal->peak_id report Final Stability Report peak_id->report

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

Causality: A multi-condition approach is used because different degradation mechanisms are triggered by specific stressors (e.g., acid/base catalysis for hydrolysis, free radicals for oxidation).[21][22] This ensures a comprehensive map of the molecule's vulnerabilities.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solution solvent) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.[20][22]

    • Thermal Degradation:

      • Solution: Incubate the control sample at 80°C.

      • Solid State: Place the solid powder in an oven at 80°C.

    • Photostability: Expose the compound in solution and as a solid powder to light conditions as specified in the ICH Q1B guideline (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16]

  • Time-Point Sampling: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis samples, neutralize with an equivalent amount of acid before analysis, and vice-versa. Solid samples should be dissolved in a suitable solvent.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Degradant Identification: For samples showing significant degradation, analysis by LC-MS is required to obtain the mass of the degradation products, providing critical clues for structural elucidation.

Summary and Recommendations

The successful development of this compound as a therapeutic candidate is contingent upon a thorough understanding of its physicochemical properties.

  • Solubility: The compound is predicted to have low solubility in acidic conditions and significantly higher solubility at neutral and basic pH. This behavior is critical for oral drug development, suggesting that formulation strategies such as the use of buffered solutions, salt forms, or enabling excipients may be necessary to ensure adequate dissolution and absorption in the gastrointestinal tract.

  • Stability: The thiazole ring is generally stable, but the sulfur atom presents a potential liability for oxidation. Forced degradation studies are essential to confirm this and other potential pathways. The results will guide the development of a stable formulation, inform the selection of packaging materials (e.g., protection from light), and establish appropriate storage conditions and re-test periods as mandated by regulatory bodies like the ICH.[15][23]

This guide provides the foundational protocols and scientific rationale to empirically determine these properties. The data generated from these studies will form a critical part of the overall data package, enabling informed decisions and mitigating risks in the drug development process.

References

A Strategic Guide to the In Vitro Biological Screening of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the initial in vitro biological evaluation of the novel compound, 2-Propyl-1,3-thiazole-4-carboxylic acid. The strategic approach outlined herein is designed to efficiently identify and validate its primary biological activities, thereby guiding subsequent drug discovery and development efforts. The methodologies are grounded in established principles of scientific integrity, emphasizing robust, reproducible, and mechanistically informative assays.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This inherent potential of the thiazole nucleus provides a strong rationale for a broad-based screening approach to elucidate the therapeutic promise of this compound.

Foundational Stage: Compound Qualification and Assay Readiness

Before commencing any biological screening, the integrity and suitability of the test compound must be rigorously established. This foundational step is critical for ensuring the trustworthiness of all subsequent data; ignoring it can lead to the generation of misleading or artifactual results.

  • Purity and Identity Confirmation: The identity of this compound (CAS No. 769123-53-7)[3] should be confirmed using High-Resolution Mass Spectrometry (HRMS) and its structure verified by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Purity, a critical parameter, must be assessed via High-Performance Liquid Chromatography (HPLC), with a minimum purity of >95% being the standard for screening campaigns.

  • Solubility Profiling: An accurate determination of the compound's solubility in dimethyl sulfoxide (DMSO) and relevant aqueous biological buffers is mandatory. This is because poor solubility can lead to compound precipitation in assays, causing false-positive or false-negative results. A kinetic solubility assay using nephelometry is recommended. The final concentration of DMSO in all assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Stability Assessment: The compound's stability in the primary stock solvent (DMSO) at storage temperature (-20°C or -80°C) and its stability in aqueous assay buffers at 37°C should be evaluated over the time course of the longest planned experiment. This ensures that the observed biological effect is due to the compound itself and not a degradation product.

A Tiered Approach to In Vitro Screening

A hierarchical screening cascade is the most resource-efficient strategy to comprehensively profile a new chemical entity. This approach uses broad, high-throughput assays in the initial tier to identify potential areas of biological activity, followed by more specific, mechanism-of-action-focused assays in subsequent tiers.

G cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Mechanistic Insight cluster_2 Tier 3: Selectivity & Pre-Development Profiling T1_Cytotoxicity Cytotoxicity Screen (NCI-60 Panel) T2_Cancer Anticancer Assays (Apoptosis, Cell Cycle, Kinase Panel) T1_Cytotoxicity->T2_Cancer Hit T1_Antimicrobial Antimicrobial Screen (Agar Diffusion) T2_Microbe Antimicrobial Assays (MIC/MBC Determination) T1_Antimicrobial->T2_Microbe Hit T1_AntiInflam Anti-Inflammatory Screen (Protein Denaturation) T2_Inflam Anti-Inflammatory Assays (COX/LOX Inhibition, Cytokine Release) T1_AntiInflam->T2_Inflam Hit T3_Selectivity Selectivity Profiling (Normal vs. Cancer Cells) T2_Cancer->T3_Selectivity T3_Safety Early Safety Assessment (hERG, CYP Inhibition) T2_Microbe->T3_Safety T2_Inflam->T3_Safety T3_Selectivity->T3_Safety Start 2-Propyl-1,3-thiazole- 4-carboxylic acid (Qualified Sample) Start->T1_Cytotoxicity Start->T1_Antimicrobial Start->T1_AntiInflam

Caption: A tiered workflow for in vitro screening.

Tier 1: Primary Broad-Spectrum Screening

The goal of this tier is to cast a wide net and identify the most promising therapeutic area(s) for the compound.

  • Anticancer Activity: A primary screen for cytotoxicity is fundamental, given the prevalence of thiazole-containing anticancer drugs like Dasatinib.[4] The compound should be tested against a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (leukemia, lung, colon, etc.).[5] A cell viability assay, such as the MTT assay, provides a robust and high-throughput method to assess the compound's effect on cell proliferation.[6]

  • Antimicrobial Activity: Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[1][7] An initial broad-spectrum screen using the agar disk diffusion method is a cost-effective way to assess activity against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) pathogens.[8][9] The diameter of the zone of inhibition provides a qualitative measure of antimicrobial potency.[8]

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. A simple, cell-free assay, such as the inhibition of heat-induced albumin denaturation, can serve as an initial indicator of anti-inflammatory potential.[10][11] This assay is based on the principle that protein denaturation is a well-documented cause of inflammation.[10]

Tier 2: Hit Confirmation and Mechanistic Assays

If significant activity ("a hit") is observed in any of the Tier 1 screens, the next step is to confirm the activity and begin investigating the mechanism of action (MoA).

  • If Anticancer Activity is Detected:

    • IC50 Determination: Perform dose-response studies on the most sensitive cell lines to determine the half-maximal inhibitory concentration (IC50).

    • Mechanism of Cell Death: Utilize flow cytometry-based assays to determine if cell death occurs via apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide staining of DNA content).[6]

    • Target Identification: Thiazole-based anticancer agents are often enzyme inhibitors.[4][12] A broad-panel kinase screen (e.g., against key oncogenic kinases like EGFR, VEGFR-2, B-RAF) can rapidly identify potential molecular targets.[13]

  • If Antimicrobial Activity is Detected:

    • Quantitative Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.[9][14] This provides quantitative data on the compound's potency.

    • Time-Kill Kinetics: Perform time-kill assays to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism) and how quickly it acts.[9]

  • If Anti-inflammatory Activity is Detected:

    • Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit key pro-inflammatory enzymes like Cyclooxygenase-1 (COX-1), COX-2, and 5-Lipoxygenase (5-LOX).[11][15]

    • Cytokine Release Assay: Use a cell-based model, such as lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), to measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) via ELISA.[16]

G cluster_pathway Intracellular Signaling Cascade GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates Compound 2-Propyl-1,3-thiazole- 4-carboxylic acid Compound->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Unlocking the Therapeutic Potential of 2-Propyl-1,3-thiazole-4-carboxylic acid: A Hypothesis-Driven Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] From the anti-cancer agent Dasatinib to the anti-retroviral Ritonavir, the versatility of the thiazole nucleus is well-documented.[1] This five-membered heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[4][5][6] The nitrogen atom, for instance, is adept at forming crucial hydrogen bonds with protein targets.[4]

This guide focuses on a specific, yet under-explored, member of this family: 2-Propyl-1,3-thiazole-4-carboxylic acid . While direct biological data for this compound is sparse in publicly available literature, its structural motifs—a lipophilic propyl group at the 2-position and a polar carboxylic acid group at the 4-position—suggest a number of plausible therapeutic applications. The propyl group can engage in hydrophobic interactions within a protein's binding pocket, while the carboxylic acid can form salt bridges or hydrogen bonds, anchoring the molecule to its target.

This document will, therefore, serve as a comprehensive, hypothesis-driven technical guide for researchers, scientists, and drug development professionals. We will propose and explore potential therapeutic targets for this compound, drawing upon the wealth of knowledge surrounding the broader class of thiazole derivatives. Furthermore, we will provide detailed, field-proven experimental workflows and protocols for the identification and validation of these putative targets.

Part 1: Hypothesis-Driven Target Identification Strategy

Given the prevalence of thiazole derivatives as modulators of enzymatic activity, particularly in the realm of oncology and inflammation, we hypothesize that this compound is likely to interact with one or more classes of enzymes. Our primary hypotheses center on protein kinases and metabolic enzymes, with a secondary exploration of other potential targets.

Hypothesis 1: this compound as a Protein Kinase Inhibitor

Rationale: The thiazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6][7][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6][8] Several clinically successful kinase inhibitors, such as Dasatinib, feature a thiazole core.[8] The structural features of this compound are amenable to binding within the ATP-binding pocket of many kinases. The propyl group could occupy the hydrophobic region typically engaged by the adenine moiety of ATP, while the carboxylic acid could interact with conserved lysine or aspartate residues in the active site.

Experimental Workflow for Validation:

Caption: Workflow for validating protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Panel Screening

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare a multi-well assay plate (e.g., 384-well) containing a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Kinase Reaction: Initiate the kinase reaction by adding the test compound at a fixed concentration (e.g., 10 µM), the specific kinase, its substrate, and ATP (radiolabeled or as part of a fluorescence-based detection system).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • Detection: Terminate the reaction and quantify kinase activity. The method of detection will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, fluorescence or luminescence for other formats).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO). Identify "hits" as kinases that are inhibited by a significant percentage (e.g., >50%).

Hypothesis 2: Modulation of Metabolic Enzymes

Rationale: Thiazole derivatives have also been implicated in the modulation of metabolic pathways. For instance, some thiazolidinediones are known to target PPARγ, a key regulator of glucose and lipid metabolism. The carboxylic acid moiety of our compound of interest is a common feature in molecules that interact with metabolic enzymes, often mimicking natural substrates or cofactors.

Experimental Workflow for Validation:

Caption: Workflow for validating metabolic enzyme modulation.

Hypothesis 3: Unbiased Target Identification via Affinity-Based Proteomics

Rationale: To explore a wider range of potential targets beyond our initial hypotheses, an unbiased approach using affinity-based proteomics is warranted. This powerful technique allows for the identification of direct binding partners of a small molecule from a complex biological lysate.[9][10][11]

Experimental Workflow for Unbiased Target Identification:

Caption: Workflow for unbiased target identification.

Detailed Protocol: Affinity Chromatography and Mass Spectrometry

  • Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.[10]

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.[11]

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of the non-biotinylated parent compound or by using denaturing conditions (e.g., boiling in SDS-PAGE loading buffer).

  • SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by one-dimensional SDS-PAGE. Excise unique protein bands that are present in the probe pulldown but not in a control pulldown (e.g., beads with no probe). Digest the proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Part 2: Data Presentation and Interpretation

Table 1: Hypothetical Kinase Inhibition Profile of this compound at 10 µM

Kinase TargetFamily% Inhibition
EGFRTyrosine Kinase85%
VEGFR2Tyrosine Kinase78%
PI3KαLipid Kinase65%
CDK2Serine/Threonine Kinase12%
PKASerine/Threonine Kinase5%

Table 2: Hypothetical IC50 Values for Lead Candidate Kinase Targets

Kinase TargetIC50 (nM)
EGFR150
VEGFR2320
PI3Kα850

Part 3: Cellular and Functional Validation

Once putative targets have been identified and validated biochemically, it is crucial to confirm their engagement and functional modulation in a cellular context.

Detailed Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) to approximately 80% confluency. Treat the cells with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR, total EGFR) and downstream signaling components (e.g., phospho-Akt, total Akt).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on target phosphorylation and pathway activation.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy for the elucidation of the therapeutic targets of this compound. By leveraging the extensive knowledge of the broader thiazole chemical class, we have proposed a rational and systematic approach to move from hypothetical targets to validated mechanisms of action. The successful identification and validation of a specific molecular target will be a critical step in the pre-clinical development of this compound and will pave the way for further optimization, in vivo efficacy studies, and ultimately, potential clinical translation. The versatility of the thiazole scaffold suggests that the journey to unlock the full therapeutic potential of this compound is a promising one.[2][12]

References

Topic: 2-Propyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Strategic Guide to Synthesis and Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, renowned for its presence in a multitude of pharmacologically active compounds.[1] This five-membered ring, containing both sulfur and nitrogen, serves as a versatile scaffold that can engage with biological targets through various non-covalent interactions. Its derivatives have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3][4]

The 2-propyl-1,3-thiazole-4-carboxylic acid core, in particular, offers three key points for strategic modification: the 2-position alkyl group, the 4-position carboxylic acid, and the 5-position on the thiazole ring. This guide focuses on a systematic approach to synthesize the core scaffold, diversify it through derivatization of the carboxylic acid moiety, and screen the resulting library for biological activity. As Senior Application Scientists, our goal is not just to provide protocols, but to illuminate the causal reasoning behind each strategic decision in the drug discovery workflow.

Part 1: Synthesis of the Core Scaffold: this compound

The foundational step in our campaign is the robust synthesis of the core heterocyclic structure. For this, the Hantzsch thiazole synthesis remains the most reliable and high-yielding method.[5][6] This classic reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[6]

Strategic Selection of Starting Materials

The choice of reactants for the Hantzsch synthesis directly dictates the substitution pattern of the final thiazole ring.

  • To install the 2-propyl group: We require Butanethioamide . The alkyl group of the thioamide consistently populates the 2-position of the resulting thiazole.

  • To install the 4-carboxylic acid group (via an ester precursor): We need an α-halo derivative of a β-ketoester. Ethyl 2-chloroacetoacetate is an ideal choice. The acetoacetate portion provides the three-carbon backbone for the C4, C5, and the carboxylate group, while the α-chloro group provides the necessary electrophilic site for the initial reaction with the thioamide's sulfur atom.

The reaction initially yields an ester, which serves as a stable intermediate and a protecting group for the carboxylic acid. This ester is then hydrolyzed in a subsequent step to furnish the desired carboxylic acid core.

Mechanistic Pathway of the Hantzsch Synthesis

The reaction proceeds through a well-established mechanism. First, the sulfur atom of butanethioamide acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (SN2 reaction). This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs, leading to the formation of the aromatic thiazole ring.[5]

Experimental Workflow: Synthesis Pathway

The following diagram illustrates the two-step synthesis of the core scaffold.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification SM1 Butanethioamide Reaction1 + SM1->Reaction1 SM2 Ethyl 2-chloroacetoacetate SM2->Reaction1 Product1 Ethyl 2-propyl-1,3-thiazole-4-carboxylate Product1_ref Ester Intermediate Product1->Product1_ref Purification Reaction1->Product1 Ethanol, Reflux Product2 This compound Reaction2 Hydrolysis Product1_ref->Reaction2 Reaction2->Product2 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic route to the core scaffold.

Detailed Experimental Protocol: Synthesis and Saponification

Protocol 1: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add butanethioamide (1.0 eq) and absolute ethanol (5 mL per mmol of thioamide).

  • Stir the mixture until the thioamide is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude ester, which can be purified by column chromatography on silica gel.

Protocol 2: Saponification to this compound

  • Dissolve the purified ester (1.0 eq) in a mixture of methanol and water (2:1 v/v).

  • Add sodium hydroxide (2.5 eq) and stir the mixture at 60 °C for 2-3 hours.

  • Monitor the disappearance of the ester spot by TLC.

  • After cooling to 0 °C in an ice bath, acidify the reaction mixture to pH 2-3 by the slow addition of 1M HCl.[7]

  • A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Part 2: Derivatization Strategy: Building an Amide Library

With the core scaffold in hand, the next phase is to generate a library of derivatives to explore the structure-activity relationship (SAR). Converting the carboxylic acid to a diverse set of amides is a classic and highly effective strategy. The amide bond is a key structural feature in many drugs, capable of acting as both a hydrogen bond donor and acceptor, thus facilitating interactions with biological targets.[8]

Rationale for Amide Library Synthesis

By reacting the core carboxylic acid with a variety of primary and secondary amines, we can systematically probe the chemical space around this position. The "R" groups of the amines can be selected to vary in size, electronics (electron-donating vs. withdrawing), and polarity, allowing for a comprehensive SAR study.

Experimental Workflow: Parallel Amide Coupling

A standard and robust method for amide bond formation is the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[9] This workflow is amenable to parallel synthesis, allowing for the efficient generation of a multi-compound library.

Derivatization_Workflow CoreAcid This compound (Stock Solution) ReagentAddition Dispense Core Acid, EDC, and DMAP to each well CoreAcid->ReagentAddition AminePlate 96-Well Plate with Diverse Amines (R-NH2) AminePlate->ReagentAddition Reaction Incubate & Stir (Room Temp, 12-18h) ReagentAddition->Reaction Workup Parallel Liquid-Liquid Extraction & Purification Reaction->Workup FinalPlate Purified Amide Library (Ready for Screening) Workup->FinalPlate

Caption: Parallel synthesis workflow for the amide library.

Detailed Experimental Protocol: Amide Coupling

Protocol 3: Parallel Synthesis of Amide Derivatives

  • Prepare a stock solution of this compound (1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • In individual wells of a 96-well deep-well plate, place a diverse selection of primary and secondary amines (1.1 eq).

  • To each well, add the carboxylic acid stock solution.

  • Add solutions of EDC (1.5 eq) and DMAP (0.1 eq) to each well.

  • Seal the plate and allow it to stir at room temperature for 12-18 hours.

  • Upon reaction completion, perform a parallel workup. Add water and DCM to each well. Shake and allow the layers to separate.

  • Remove the aqueous layer. Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • The crude products in the organic layer can be purified using automated flash chromatography or high-throughput preparative HPLC.

  • Analyze each purified compound for identity and purity (LC-MS) and quantify the yield.

Part 3: Biological Screening of the Derivative Library

The synthesized library is now ready for biological evaluation. Thiazole derivatives are well-documented for their antimicrobial properties.[10] Therefore, a primary screen to assess antibacterial activity is a logical and high-value starting point.

Assay of Choice: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration of an agent that prevents the visible growth of a microorganism. We will screen our library against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Experimental Workflow: High-Throughput MIC Screening

Screening_Workflow CompoundPlate Amide Library Plate (in DMSO) SerialDilution Serially Dilute Compounds in 96-Well Assay Plates CompoundPlate->SerialDilution Inoculation Add Bacterial Culture (e.g., S. aureus, E. coli) SerialDilution->Inoculation Incubation Incubate at 37°C (18-24 hours) Inoculation->Incubation Readout Measure Optical Density (OD600) or Add Viability Dye (e.g., Resazurin) Incubation->Readout DataAnalysis Determine MIC Value (Lowest concentration with no growth) Readout->DataAnalysis

References

Mechanism of action studies for 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Propyl-1,3-thiazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Preamble: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a versatile building block for developing therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3] The addition of a carboxylic acid moiety further enhances the potential for specific, high-affinity interactions with biological targets.

This guide addresses a novel derivative, this compound. In the absence of established biological data for this specific molecule, this document serves as a comprehensive, technically-grounded roadmap for its investigation. We will proceed from broad, phenotype-based screening to the precise identification of its molecular target and the elucidation of the downstream pathways it modulates. This strategic progression is designed to build a robust, evidence-based understanding of the compound's mechanism of action (MoA), a critical step in its journey from a chemical entity to a potential therapeutic agent.

Phase 1: Foundational Profiling - From Physicochemical Properties to Phenotypic Effects

Before delving into complex cellular mechanisms, a foundational understanding of the compound's intrinsic properties and its broad biological effects is paramount. This initial phase is designed to triage the compound's primary activity, thereby guiding all subsequent, more focused investigations.

Physicochemical Characterization: The Ground Rules of Druggability

A molecule's therapeutic potential is fundamentally governed by its physical and chemical properties. Preliminary assessment of this compound would involve determining its solubility in aqueous buffers, its stability under physiological conditions (pH 7.4, 37°C), and its lipophilicity (LogP). These parameters are critical for designing meaningful biological assays and for predicting its potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five.[4]

Broad-Spectrum Phenotypic Screening: Casting a Wide Net

The thiazole-carboxylic acid scaffold has been associated with anticancer, antimicrobial, and anti-inflammatory activities.[1][5] Therefore, a multi-pronged screening approach is the most logical starting point.

1.2.1 In Vitro Cytotoxicity Screening

The primary question is whether the compound affects cell viability, and if so, whether this effect is selective for cancer cells.

Causality: A compound that is broadly cytotoxic to both cancerous and normal cells is likely a general toxin with limited therapeutic potential. Conversely, a compound that selectively kills cancer cells while sparing normal cells is a promising candidate for an anticancer drug.

Experimental Approach: The compound will be screened against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) and at least one non-cancerous cell line (e.g., human peripheral blood mononuclear cells or a non-transformed fibroblast line).[6] The MTT or resazurin-based assays, which measure metabolic activity as a proxy for cell viability, are robust, high-throughput methods for this initial screen.[7]

Parameter Description
Cell Lines NCI-60 panel (representing leukemia, melanoma, lung, colon, etc.) + Normal Fibroblasts
Compound Conc. Logarithmic dilution series (e.g., 0.01 µM to 100 µM)
Incubation Time 48-72 hours
Readout Absorbance/Fluorescence to determine IC50 (half-maximal inhibitory concentration)
Primary Endpoint IC50 values for each cell line.
1.2.2 Antimicrobial and Antifungal Screening

Causality: The thiazole ring is present in several antimicrobial agents. Determining if this compound possesses such activity opens a distinct avenue of investigation.

Experimental Approach: The compound will be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[8][9][10]

1.2.3 In Vitro Anti-inflammatory Screening

Causality: Chronic inflammation is a key driver of many diseases. A compound that can suppress inflammatory responses has significant therapeutic potential.

Experimental Approach: A common in vitro model for inflammation involves stimulating macrophage-like cells (e.g., THP-1 monocytes or primary PBMCs) with lipopolysaccharide (LPS).[11][12] The ability of our compound to reduce the subsequent release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can be quantified by ELISA.[12]

Phase 2: Target Deconvolution - Pinpointing the Molecular Interaction

For the remainder of this guide, we will proceed under the hypothesis that the results from Phase 1 revealed selective cytotoxicity against cancer cells . This directs our MoA investigation toward an oncological application. The central goal of Phase 2 is to identify the specific protein(s) to which the compound binds to exert its effect.

In Silico Target Prediction: A Hypothesis-Generating Engine

Causality: Before committing to resource-intensive laboratory experiments, computational methods can generate a ranked list of potential targets based on the principle of chemical similarity: molecules with similar structures often bind to similar proteins.[13]

Approach: The structure of this compound will be submitted to a computational tool like SwissTargetPrediction.[13][14] This server compares the query molecule to a vast library of known bioactive ligands and predicts the most probable protein targets. This provides a valuable, albeit preliminary, list of candidates to investigate.

Affinity-Based Target Identification: Fishing for a Partner

This is a direct biochemical approach to physically isolate the target protein(s).[15][16][17]

Causality: By immobilizing the compound (the "bait"), we can use it to capture its binding partners (the "prey") from a complex mixture of cellular proteins. The proteins that specifically bind can then be identified.

Workflow:

  • Probe Synthesis: The compound is synthesized with a linker arm and a reactive group (e.g., an alkyne) or a high-affinity tag (e.g., biotin). It is crucial to first verify that this modified probe retains the biological activity of the parent compound.

  • Immobilization: The probe is covalently attached to a solid support, such as agarose or magnetic beads.[18][19]

  • Affinity Pulldown: The beads are incubated with lysate from a cancer cell line that is sensitive to the compound.

  • Washing: Non-specifically bound proteins are washed away with a series of buffers.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Identification: The eluted proteins are separated by SDS-PAGE, and unique bands are excised and identified using mass spectrometry (LC-MS/MS).[20][21][22][23]

cluster_0 Affinity Chromatography Workflow Compound Compound + Linker Beads Solid Support (Beads) Compound->Beads Immobilize Lysate Cell Lysate Beads->Lysate Incubate Wash Wash Non-specific Proteins Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify by Mass Spec Elute->MS

Caption: Workflow for affinity chromatography-based target identification.

Target Validation: Confirming the Interaction

Causality: Identifying a protein in a pulldown experiment is a strong lead, but it is not definitive proof. Validation is required to confirm a direct, biologically relevant interaction.

Validation Steps:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the unmodified compound and the purified candidate protein, and to quantify the binding affinity (KD).

  • Genetic Knockdown: Using siRNA or shRNA to reduce the expression of the candidate target protein in the cancer cells should, ideally, make the cells resistant to the compound. If knocking down the target mimics the effect of the drug or abrogates its activity, it provides strong evidence that the protein is indeed the relevant target.

Phase 3: Pathway Elucidation - Connecting Target to Phenotype

With a validated target in hand, the focus shifts to understanding the downstream consequences of the compound-target interaction. How does binding to this protein lead to cancer cell death?

Cell Cycle Analysis

Causality: Many anticancer drugs kill cells by disrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) before apoptosis.[24]

Experimental Approach: Sensitive cancer cells are treated with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). The cells are then fixed, stained with a DNA-intercalating dye like Propidium Iodide (PI), and analyzed by flow cytometry.[24][25][26][27] The resulting DNA content histograms will reveal if the compound induces arrest at a specific phase of the cell cycle.

cluster_1 Cell Cycle Progression cluster_2 Potential Points of Arrest G1 G1 Phase (2n DNA) S S Phase (Synthesis) G1->S G2M G2/M Phase (4n DNA) S->G2M G2M->G1 Arrest_G1 G1 Arrest Arrest_G2M G2/M Arrest

Caption: Key phases of the cell cycle and potential points of drug-induced arrest.

Analysis of Key Signaling Pathways

Causality: The identified target is likely a component of one or more critical cellular signaling pathways. The compound's effect is propagated through the modulation of these pathways.

Experimental Approach:

  • Western Blotting: This is the workhorse technique for examining changes in protein expression and post-translational modifications (like phosphorylation). For example, if the identified target is a kinase, a Western blot using a phospho-specific antibody against its known substrate would reveal whether the compound inhibits its activity in cells.

  • Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway or transcription factor.[28][29][30][31][32] For instance, if the compound is hypothesized to inhibit the NF-κB pathway, cells can be transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. A decrease in luciferase activity upon compound treatment would confirm pathway inhibition.

Phase 4: In Vivo Validation - From the Bench to a Biological System

Causality: In vitro experiments, while essential, are conducted in an artificial environment. Demonstrating that the compound is effective and works via the same mechanism in a living organism is the crucial final step in preclinical MoA studies.[33]

Experimental Approach:

  • Human Tumor Xenograft Models: Sensitive human cancer cells are implanted subcutaneously into immunodeficient mice.[1][2][33][34][35] Once tumors are established, the mice are treated with the compound. Tumor growth is monitored over time to assess efficacy.

  • Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor samples can be collected from treated animals and analyzed. For example, a Western blot could be performed on tumor lysates to confirm that the compound inhibited the phosphorylation of its target's substrate, just as it did in cell culture. This links the molecular action to the anti-tumor response.

Appendix: Key Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the resulting formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Culture: Treat cells with the compound at the desired concentration and time points.

  • Harvest Cells: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[25][26]

  • Staining: Wash the cells to remove ethanol and resuspend in a staining buffer containing Propidium Iodide (PI) and RNase A.[26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blotting for Signaling Protein Analysis
  • Lysate Preparation: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

References

Methodological & Application

High-yield synthesis of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Yield Synthesis of 2-Propyl-1,3-thiazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, robust, and high-yield two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research.[1][2][3] The synthesis leverages the classical Hantzsch thiazole condensation followed by a standard saponification.[1][4][5] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, a comprehensive troubleshooting guide, and detailed safety protocols to ensure reliable and reproducible results.

Introduction and Strategic Rationale

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds due to its wide range of pharmacological activities.[1][2][4] this compound, in particular, serves as a key intermediate for creating more complex molecules where the propyl group can modulate lipophilicity and the carboxylic acid provides a handle for further functionalization, such as amide bond formation.

The selected synthetic strategy is a robust and scalable two-step process:

  • Hantzsch Thiazole Synthesis: This foundational reaction involves the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (thiobutyramide) to directly construct the thiazole ring, yielding the ethyl ester of the target molecule.[5][6][7] This method is chosen for its reliability, broad substrate scope, and typically high yields.[4]

  • Saponification: The resulting ethyl 2-propyl-1,3-thiazole-4-carboxylate is hydrolyzed under basic conditions to afford the final carboxylic acid. This is a highly efficient and quantitative transformation.[8]

This approach avoids the use of harsh oxidizing agents or complex, multi-component reactions, prioritizing yield, purity, and operational simplicity.

Reaction Mechanism and Workflow

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a classic cyclocondensation reaction. The mechanism proceeds via three key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (ethyl bromopyruvate).

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Overall Synthetic Workflow

The complete synthetic pathway from starting materials to the final product is illustrated below.

G cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Saponification A Thiobutyramide C Ethyl 2-propyl-1,3-thiazole-4-carboxylate (Intermediate) A->C Ethanol, Reflux B Ethyl Bromopyruvate B->C Ethanol, Reflux D This compound (Final Product) C->D 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Ethyl bromopyruvate is a lachrymator and should be handled with extreme care. Thioamides have an unpleasant odor.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
Thiobutyramide103.192651-36-7Purity >97%
Ethyl bromopyruvate195.0370-23-5Purity >97%, Lachrymator
Ethanol (EtOH)46.0764-17-5Anhydrous
Lithium Hydroxide (LiOH)23.951310-65-2Monohydrate or Anhydrous
Tetrahydrofuran (THF)72.11109-99-9Reagent Grade
Hydrochloric Acid (HCl)36.467647-01-02M Aqueous Solution
Ethyl Acetate (EtOAc)88.11141-78-6ACS Grade
HexanesN/A110-54-3ACS Grade
Anhydrous MgSO₄120.377487-88-9For drying
Silica GelN/A7631-86-9230-400 mesh for chromatography

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass funnel for filtration, pH paper, column chromatography setup.

Protocol 1: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate

G start Start step1 1. Dissolve Thiobutyramide (1.0 eq) in anhydrous ethanol. start->step1 step2 2. Add Ethyl Bromopyruvate (1.05 eq) dropwise at 0°C. step1->step2 step3 3. Warm to room temperature, then reflux for 4-6 hours. step2->step3 step4 4. Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc). step3->step4 step5 5. Cool and concentrate azeotropically with toluene. step4->step5 step6 6. Redissolve in EtOAc, wash with sat. NaHCO₃ (aq) and brine. step5->step6 step7 7. Dry organic layer (MgSO₄), filter, and concentrate. step6->step7 step8 8. Purify via column chromatography (Hexanes/EtOAc gradient). step7->step8 end Obtain Pure Intermediate step8->end

Caption: Workflow for the Hantzsch synthesis step.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiobutyramide (5.16 g, 50 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous ethanol and stir until the thioamide is fully dissolved.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add ethyl bromopyruvate (10.24 g, 52.5 mmol, 1.05 eq) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Add 50 mL of toluene and evaporate again to remove any residual water.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent to yield ethyl 2-propyl-1,3-thiazole-4-carboxylate as a pale yellow oil. The expected yield is 80-90%.

Protocol 2: Saponification to this compound

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 2-propyl-1,3-thiazole-4-carboxylate (8.53 g, 40 mmol, 1.0 eq) in a mixture of THF (80 mL) and water (40 mL).

  • Base Addition: Add lithium hydroxide monohydrate (2.52 g, 60 mmol, 1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up:

    • Remove the THF via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH 2-3 by adding 2M HCl (aq). A white precipitate will form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with three portions of cold deionized water (3 x 20 mL).

    • Dry the product under high vacuum to a constant weight.

  • Final Product: Obtain this compound as a white to off-white solid. The expected yield is 90-98%.

Summary of Reaction Parameters

StepReactant 1Reactant 2Molar RatioSolventTemperatureTime (h)Typical Yield
1 ThiobutyramideEthyl Bromopyruvate1 : 1.05EthanolReflux (~78°C)4 - 680 - 90%
2 Intermediate EsterLithium Hydroxide1 : 1.5THF / H₂ORoom Temp.2 - 490 - 98%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 - Incomplete reaction. - Impure starting materials. - Product loss during work-up/purification.- Extend reflux time and monitor by TLC. - Verify purity of thioamide and ethyl bromopyruvate. - Ensure pH is basic during NaHCO₃ wash to avoid partitioning of any hydrolyzed acid into the aqueous layer.
Reaction stalls in Step 1 - Low reaction temperature. - Deactivated ethyl bromopyruvate (hydrolyzed).- Ensure a steady reflux is maintained. - Use fresh, high-quality ethyl bromopyruvate.
Incomplete saponification (Step 2) - Insufficient base or reaction time. - Poor solubility of the ester.- Add an additional 0.5 eq of LiOH and stir for another 1-2 hours. - Increase the proportion of THF to improve solubility.
Product does not precipitate upon acidification - Insufficient acidification. - Product is too soluble in water.- Check pH with paper or a meter; add more HCl if needed. - If precipitation is poor, extract the acidified solution with ethyl acetate or dichloromethane.

References

Application Note: Quantitative Analysis of 2-Propyl-1,3-thiazole-4-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propyl-1,3-thiazole-4-carboxylic acid is a key heterocyclic compound with significant interest in pharmaceutical research and development due to the prevalence of the thiazole ring in many biologically active agents.[1][2] Accurate quantification of this molecule in biological matrices such as plasma and urine is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the determination of this compound. We will delve into the rationale behind method selection, provide detailed step-by-step protocols for sample preparation, and present two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The protocols described herein are designed to be self-validating systems, emphasizing scientific integrity and adherence to regulatory expectations for bioanalytical method validation.[3][4][5]

Physicochemical Properties and Analytical Considerations

This compound is a moderately polar molecule containing a carboxylic acid functional group, making it amenable to reversed-phase liquid chromatography. The thiazole ring provides a chromophore for UV detection. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. The carboxylic acid moiety can be readily ionized in negative mode electrospray ionization (ESI), while the nitrogen in the thiazole ring can be protonated for positive mode ESI.

Method 1: HPLC-UV for Quantification in Pharmaceutical Formulations and High-Concentration Samples

This method is suitable for the analysis of bulk drug substance, pharmaceutical formulations, and in vitro samples where the concentration of this compound is expected to be in the µg/mL range or higher.

Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v). The exact ratio should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm (or the wavelength of maximum absorbance for the compound).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (e.g., from a tablet formulation):

    • Weigh and crush a representative number of tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the active ingredient, sonicate for 15 minutes, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and System Suitability:

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.995.

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

Method Validation (as per ICH Guidelines)
ParameterAcceptance Criteria
Specificity No interference from excipients at the retention time of the analyte.
Linearity r² ≥ 0.995 over the specified range.
Accuracy 98.0% - 102.0% recovery.
Precision Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

Method 2: LC-MS/MS for Quantification in Biological Matrices (Plasma)

For the quantification of this compound in complex biological matrices like plasma, where high sensitivity and selectivity are required, LC-MS/MS is the preferred method.

Protocol: LC-MS/MS Bioanalysis

1. Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A HILIC column can be advantageous for retaining this polar compound.[6][7]

  • Mobile Phase: Gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A typical gradient could be: 0-0.5 min, 5% B; 0.5-3.0 min, ramp to 95% B; 3.0-4.0 min, hold at 95% B; 4.1-5.0 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Negative ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Precursor Ion (Q1): [M-H]⁻ of this compound.

    • Product Ion (Q3): A stable fragment ion (to be determined by infusion of a standard solution).

    • Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.

2. Sample Preparation (Protein Precipitation): This is a simple and rapid method for removing the bulk of proteins from plasma samples.[6][8]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

3. Data Analysis and Calibration:

  • Calibration Curve: Prepare calibration standards by spiking known concentrations of the analyte and a fixed concentration of the internal standard into blank plasma. Process these standards using the same sample preparation procedure as the unknown samples.

  • Quantification: The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Bioanalytical Method Validation (as per FDA/EMA Guidelines)
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
Linearity r² ≥ 0.99 over the defined range.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte.
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Visualization of Workflows

HPLC-UV Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Stock & Working Solutions System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (e.g., from tablets) Injection Inject Standards & Samples Prep_Sample->Injection System_Suitability->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Calibration Construct Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-UV analysis.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis and Validation Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration & Ratio Calculation Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination Validation Method Validation Assessment Concentration_Determination->Validation

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is a reliable and cost-effective approach for higher concentration samples, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. Both methods, when properly validated, will yield accurate and reproducible data, which is essential for decision-making in drug development. The protocols and validation parameters outlined in this application note provide a solid foundation for establishing robust analytical procedures for this important thiazole derivative.

References

A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Scientist

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Propyl-1,3-thiazole-4-carboxylic acid. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol built on foundational chromatographic principles. We elucidate the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings to ensure optimal separation and peak morphology. The method is designed for implementation on any standard HPLC system equipped with a UV detector and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound (MW: 171.22 g/mol , Formula: C₇H₉NO₂S) is a heterocyclic compound of interest in pharmaceutical synthesis and materials science.[4] Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and performing stability studies. The presence of a carboxylic acid functional group presents a specific challenge in reversed-phase chromatography, necessitating precise control over the mobile phase pH to achieve reproducible retention and symmetrical peak shapes.

The Central Role of pH in Analyte Retention

The core of this method lies in the manipulation of the analyte's ionization state. This compound is an acidic compound that can exist in two forms: a neutral (protonated) form and an anionic (deprotonated) form. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[5][6]

  • Protonated State (Low pH): At a pH well below the analyte's pKa, the carboxylic acid group remains protonated (-COOH). This neutral form is less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and, consequently, greater retention.

  • Deprotonated State (High pH): At a pH above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This ionized form is significantly more polar and has a much lower affinity for the stationary phase, resulting in poor retention and potential peak tailing.[7]

Therefore, acidifying the mobile phase is a critical and deliberate choice to suppress the ionization of the carboxylic acid, ensuring the analyte is in its more retained, neutral state. This strategy leads to sharp, symmetrical peaks and a stable, reproducible retention time.[7]

cluster_0 Mobile Phase pH < Analyte pKa cluster_1 Mobile Phase pH > Analyte pKa Analyte_Protonated R-COOH (Neutral, Hydrophobic) C18_Phase_1 C18 Stationary Phase Analyte_Protonated->C18_Phase_1 Strong Interaction (Good Retention) Analyte_Ionized R-COO⁻ (Anionic, Polar) C18_Phase_2 C18 Stationary Phase Analyte_Ionized->C18_Phase_2 Weak Interaction (Poor Retention) Analyte 2-Propyl-1,3-thiazole- 4-carboxylic acid Analyte->Analyte_Protonated  Low pH Analyte->Analyte_Ionized  High pH

Figure 1: Effect of mobile phase pH on analyte ionization and retention.
Selection of Stationary and Mobile Phases

A C18 (octadecylsilane) column was selected as the stationary phase due to its robust hydrophobic character, providing excellent retention for the neutral form of the analyte.[8] For the mobile phase, acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides lower backpressure and has a better UV cutoff, which is advantageous for detecting compounds at lower wavelengths.[5] Phosphoric acid is used as the pH modifier due to its effectiveness in creating a stable, low-pH environment.[9]

Experimental Protocol

Instrumentation, Reagents, and Materials
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Analytical Balance4 or 5 decimal places
pH MeterCalibrated with standard buffers
Reagents Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄)ACS Grade, ~85%
This compoundReference Standard (>99% purity)
Materials Volumetric FlasksClass A (10, 50, 100 mL)
PipettesCalibrated
Syringe Filters0.45 µm PTFE or Nylon
HPLC Vials2 mL, with caps and septa
Preparation of Solutions

Mobile Phase Preparation (Aqueous Component):

  • Add approximately 900 mL of HPLC-grade water to a 1 L glass media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Mix thoroughly and adjust the pH to 2.80 ± 0.05 using dilute phosphoric acid or sodium hydroxide if necessary.

  • Bring the final volume to 1000 mL with HPLC-grade water.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 30 days.

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with Phosphoric Acid, pH 2.8
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 245 nm (or λmax determined by PDA scan)
Run Time 10 minutes
Analytical Workflow

The overall process from sample preparation to data analysis is outlined below. Adherence to this workflow ensures consistency and reliability of the results.

prep_standards Prepare Standards (1-100 µg/mL) sys_suit System Suitability Check (Inject Standard 5x) prep_standards->sys_suit prep_samples Prepare Samples (Dissolve & Filter) sequence Run Analytical Sequence (Standards & Samples) prep_samples->sequence system_setup HPLC System Setup (Equilibrate Column) system_setup->sys_suit sys_suit->sequence If Pass integration Integrate Peak Area sequence->integration calibration Generate Calibration Curve (Linear Regression) integration->calibration quant Quantify Samples integration->quant calibration->quant

Figure 2: High-level workflow for the HPLC analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[10] The following parameters and acceptance criteria provide a robust framework for this validation.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a standard solution. Spike placebo with the analyte.No interfering peaks at the retention time of the analyte peak. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations across the specified range (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range Confirmed by the linearity, accuracy, and precision data.80% to 120% of the target concentration.[1]
Accuracy (% Recovery) Analyze samples at three concentration levels (low, medium, high) in triplicate. Can be performed by spiking a known matrix.Mean recovery should be within 98.0% to 102.0%.[11]
Precision (Repeatability) Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or on a different instrument.Overall RSD for both sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by analyzing a series of low-concentration solutions.Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ should meet acceptance criteria.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min).Retention time and peak area should remain within predefined limits (e.g., RSD ≤ 5%). System suitability must pass.

Conclusion

The HPLC method presented in this application note provides a selective, linear, accurate, and precise means for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, the method yields excellent peak shape and reproducible results. The detailed validation protocol, grounded in ICH guidelines, ensures that the method is robust and reliable for routine use in quality control and research environments.

References

Application Notes and Protocols for Antimicrobial Drug Discovery: A Case Study with 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in several clinically approved drugs.[4] Its unique electronic and structural features allow for diverse interactions with biological targets.[3] This document provides a detailed guide for researchers on the evaluation of 2-Propyl-1,3-thiazole-4-carboxylic acid as a potential antimicrobial agent. While the broader class of thiazole derivatives shows significant promise, this guide will outline the necessary experimental workflows to determine the specific antimicrobial profile and potential of this particular molecule.

Compound Profile: this compound

Parameter Information
IUPAC Name This compound
CAS Number 769123-53-7[5]
Molecular Formula C₇H₉NO₂S[5]
Molecular Weight 171.22 g/mol
Structure (A chemical structure diagram would be placed here in a full document)

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines the comprehensive workflow for the assessment of a novel compound, such as this compound, in an antimicrobial drug discovery program.

Antimicrobial_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_safety Safety & Selectivity Profiling cluster_moa Mechanism of Action (MoA) Studies synthesis Synthesis of this compound characterization Purity & Structural Analysis (NMR, MS, HPLC) synthesis->characterization mic_determination Minimum Inhibitory Concentration (MIC) Assay characterization->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on mammalian cells) mic_determination->cytotoxicity_assay target_identification Target Identification Assays mbc_determination->target_identification hemolysis_assay Hemolysis Assay cytotoxicity_assay->hemolysis_assay resistance_studies Spontaneous Resistance Frequency target_identification->resistance_studies MoA_Workflow cluster_initial Initial Hypothesis Generation cluster_target Specific Target Identification cluster_validation Target Validation macromolecular_synthesis Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) membrane_potential Bacterial Cytoplasmic Membrane Depolarization Assay enzyme_inhibition Enzyme Inhibition Assays macromolecular_synthesis->enzyme_inhibition membrane_potential->enzyme_inhibition binding_studies Target Binding Studies (e.g., SPR, ITC) enzyme_inhibition->binding_studies genetic_studies Generation of Resistant Mutants & Gene Sequencing binding_studies->genetic_studies overexpression Target Overexpression Studies genetic_studies->overexpression

References

Application Note & Protocols: Profiling the Bioactivity of 2-Propyl-1,3-thiazole-4-carboxylic acid using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic and structural properties allow for diverse biological activities, including anti-inflammatory, anti-cancer, and antidiabetic effects.[3][4][5] This application note focuses on establishing a robust, cell-based assay cascade for characterizing the biological activity of a novel thiazole derivative, 2-Propyl-1,3-thiazole-4-carboxylic acid. Given its structural features, particularly the carboxylic acid moiety, we hypothesize that this compound may target G protein-coupled receptors (GPCRs) involved in metabolic regulation, such as the free fatty acid receptors GPR40 (FFAR1) and GPR120 (FFAR4).[6][7]

This guide provides a comprehensive framework for researchers to assess the compound's potency, mechanism of action, downstream physiological effects, and potential cytotoxicity. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure scientific integrity and reproducibility.

Experimental Strategy: A Tiered Approach to Bioactivity Profiling

A multi-tiered approach is essential for the efficient and thorough characterization of a novel compound. Our strategy begins with primary assays to identify and confirm the molecular target, followed by secondary assays to elucidate the physiological relevance of target engagement, and concluding with essential safety and selectivity profiling.

experimental_workflow cluster_primary Primary Assays: Target Engagement cluster_secondary Secondary Assays: Physiological Function cluster_safety Safety & Selectivity Profiling p1 Calcium Mobilization Assay (Gq-coupled GPCRs) s1 Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Beta-Cells p1->s1 Confirms Gq activity sf1 Cell Viability Assays (e.g., CellTiter-Glo®) p1->sf1 Initial safety check sf2 Cytotoxicity Assays (e.g., LDH Release) p1->sf2 Confirms membrane integrity p2 cAMP Accumulation Assay (Gs/Gi-coupled GPCRs) sf3 Counter-Screening (Related GPCRs) p2->sf3 Determines selectivity s2 Adipogenesis Assay in Preadipocytes s1->s2 Broader metabolic effects

Figure 1: Tiered experimental workflow for characterizing this compound.

Part 1: Primary Assays for GPCR Target Identification

The initial step is to determine if this compound activates GPCRs. GPR40 and GPR120 are known to couple primarily through the Gαq pathway, leading to an increase in intracellular calcium.[6] Therefore, a calcium mobilization assay is the logical starting point. A cAMP assay is also included to investigate potential Gαs or Gαi coupling, a characteristic of some GPR40 agonists.[8]

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.[9][10][11] We will use a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free calcium.[12]

Objective: To determine if the test compound can elicit calcium signaling in cells expressing GPR40 or GPR120.

Materials:

  • HEK293 cells stably expressing human GPR40 (HEK293-hGPR40) or human GPR120 (HEK293-hGPR120).

  • Wild-type HEK293 cells (for counter-screening).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Calcium Assay Kit (e.g., from Molecular Devices).[11]

  • This compound, dissolved in DMSO.

  • Positive control agonist (e.g., a known GPR40/GPR120 agonist).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed HEK293-hGPR40, HEK293-hGPR120, and wild-type HEK293 cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's protocol, often including probenecid to prevent dye leakage.[11] Remove cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a serial dilution of this compound and the positive control in Assay Buffer in a separate plate. Include a vehicle control (DMSO in Assay Buffer).

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium. Plot the peak ΔRFU against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

ParameterDescription
Readout Relative Fluorescence Units (RFU)
Primary Endpoint Peak fluorescence intensity change (ΔRFU)
Secondary Endpoint Area under the curve (AUC)
Controls Positive control agonist, vehicle (DMSO) control
Data Analysis Non-linear regression (log(agonist) vs. response) to determine EC50
cAMP Accumulation Assay

This assay determines if the compound modulates the activity of adenylyl cyclase, the enzyme responsible for cAMP production. It is crucial for detecting Gαs (cAMP increase) or Gαi (cAMP decrease) signaling.[13][14][15]

Objective: To assess Gαs or Gαi coupling of the target receptor upon compound treatment.

Materials:

  • HEK293 cells expressing the target receptor (GPR40 or GPR120).

  • HTRF cAMP Assay Kit (e.g., from Cisbio).[14]

  • This compound, dissolved in DMSO.

  • Forskolin (to stimulate cAMP for detecting Gαi-mediated inhibition).

  • Positive controls: Isoproterenol (for Gαs) and a known Gαi agonist.

  • Low-volume 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation: Culture cells and then stimulate them with a serial dilution of the test compound in the presence of a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation). For Gαi assays, co-stimulate with a fixed concentration of forsklin.[14]

  • Cell Lysis: After incubation (typically 30 minutes), lyse the cells using the lysis buffer provided in the kit.

  • HTRF Reaction: Add the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to the lysate.[16]

  • Measurement: Incubate for 1 hour at room temperature to allow the competitive immunoassay to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.

gpcrsignaling cluster_gq Gαq Pathway cluster_gs Gαs/Gαi Pathway compound 2-Propyl-1,3-thiazole- 4-carboxylic acid receptor GPCR (e.g., GPR40) compound->receptor gq Gαq receptor->gq gs Gαs/Gαi receptor->gs plc PLC gq->plc ip3 IP3 plc->ip3 ca ↑ [Ca2+]i ip3->ca ac Adenylyl Cyclase gs->ac camp ↑↓ cAMP ac->camp

Figure 2: Simplified GPCR signaling pathways interrogated by the primary assays.

Part 2: Secondary Assays for Physiological Function

Once target engagement is confirmed, the next step is to evaluate the compound's effect on physiologically relevant downstream events. For a putative GPR40/GPR120 agonist, key functions include insulin secretion and adipogenesis.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

GPR40 activation in pancreatic β-cells is known to potentiate insulin secretion in the presence of high glucose.[17] This assay is critical for validating the antidiabetic potential of the compound.

Objective: To measure the effect of the test compound on insulin release from pancreatic β-cells under low and high glucose conditions.

Materials:

  • Pancreatic β-cell line (e.g., EndoC-βH1, INS-1E) or primary islets.[18]

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

  • Low glucose KRBB (e.g., 2.8 mM glucose).

  • High glucose KRBB (e.g., 16.7 mM glucose).[19]

  • This compound.

  • Positive control (e.g., a known insulin secretagogue).

  • Human Insulin ELISA kit.

Procedure:

  • Cell Culture: Culture β-cells in appropriate multi-well plates until they are ready for the assay.

  • Pre-incubation: Gently wash the cells with a buffer and then pre-incubate them in low glucose KRBB for 1-2 hours to establish a basal state.[18]

  • Stimulation: Remove the pre-incubation buffer. Add low or high glucose KRBB containing various concentrations of the test compound or controls.

  • Sample Collection: Incubate for a defined period (e.g., 1 hour). Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit according to the manufacturer's instructions.[20]

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number. Compare the insulin secretion at high glucose in the presence of the compound to the high glucose control.

ConditionExpected Outcome for an Agonist
Low Glucose + Compound Minimal to no increase in insulin secretion
High Glucose (Vehicle) Basal level of glucose-stimulated insulin secretion
High Glucose + Compound Potentiation of insulin secretion above high glucose alone
Adipogenesis Assay

GPR120 activation has been linked to adipocyte differentiation (adipogenesis), a process important for lipid metabolism and energy storage.[21] This assay evaluates the compound's influence on this process.

Objective: To determine if the test compound promotes the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.

Materials:

  • Preadipocyte cell line (e.g., 3T3-L1).[22]

  • Differentiation Medium (DM): Basal medium supplemented with insulin, dexamethasone, and IBMX.[23]

  • Insulin Medium (IM): Basal medium supplemented with insulin.

  • Oil Red O staining solution.

  • Dye Extraction Solution (e.g., isopropanol).

  • Spectrophotometer.

Procedure:

  • Induction of Differentiation: Grow 3T3-L1 preadipocytes to confluence. Replace the growth medium with DM containing various concentrations of the test compound.

  • Maturation: After 2-3 days, replace the DM with IM containing the test compound. Replenish the medium every 2-3 days for a total of 8-12 days to allow for adipocyte maturation.

  • Staining: Wash the cells with PBS and fix them with formalin. Stain the intracellular lipid droplets with Oil Red O solution for 30-60 minutes.[22]

  • Quantification: After washing away excess stain, visually inspect the cells under a microscope. Then, add a dye extraction solution to solubilize the stain retained by the lipid droplets.

  • Measurement: Transfer the extracted dye to a new plate and measure the absorbance at ~520 nm.

  • Data Analysis: Higher absorbance values indicate greater lipid accumulation and thus, enhanced adipogenesis.

Part 3: Safety and Selectivity Profiling

A critical component of drug discovery is to ensure that the compound is not generally toxic to cells and that its activity is specific to the intended target.

Cell Viability and Cytotoxicity Assays

These assays are performed in parallel with the functional assays to ensure that the observed effects are not due to changes in cell health or number.

Objective: To assess the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[24][25]

Procedure:

  • Culture cells in a multi-well plate and treat with a range of concentrations of this compound for a relevant time period (e.g., 24-72 hours).

  • Add the CellTiter-Glo® reagent directly to the wells. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase.[26]

  • Incubate for 10 minutes to stabilize the signal.

  • Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells.

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[27][28]

Procedure:

  • Treat cells with the test compound as in the viability assay.

  • Carefully collect a sample of the cell culture supernatant.

  • Add the supernatant to an assay plate containing the LDH reaction mixture.[29]

  • This coupled enzymatic reaction results in the conversion of a tetrazolium salt into a colored formazan product.[30]

  • Incubate for 30 minutes at room temperature.

  • Measure the absorbance at ~490 nm. The amount of color is proportional to the amount of LDH released and thus to the level of cytotoxicity.

Conclusion

This application note provides a structured, multi-assay workflow to comprehensively characterize the in vitro activity of this compound. By progressing from primary target identification assays to secondary functional readouts and essential safety profiling, researchers can efficiently build a detailed biological profile of the compound. This systematic approach, grounded in established and validated cell-based methods, is fundamental for advancing promising new chemical entities in the drug discovery pipeline.

References

Application Notes & Protocols: Evaluating the Efficacy of 2-Propyl-1,3-thiazole-4-carboxylic acid in a Preclinical Model of Non-alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, often leading to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The pathogenesis of NASH is complex, involving metabolic dysregulation, oxidative stress, and inflammatory signaling.[3][4] The thiazole ring is a core structure in various bioactive compounds with metabolic and anti-inflammatory properties. For instance, thiazolidinediones like Pioglitazone are peroxisome proliferator-activated receptor-gamma (PPARγ) agonists used to treat type 2 diabetes and have shown benefits in NAFLD.[5][6]

This document provides a detailed guide for assessing the preclinical efficacy of 2-Propyl-1,3-thiazole-4-carboxylic acid, a novel compound with a thiazole scaffold, using a diet-induced animal model of NASH. The protocols outlined herein are designed to provide a robust framework for evaluating the compound's potential to ameliorate key histological and metabolic features of the disease.

Part 1: Rationale for Animal Model Selection

An ideal animal model for NASH should replicate the key features of the human disease, including obesity, insulin resistance, hepatic steatosis, inflammation, and progressive fibrosis.[1][7] Diet-induced models in mice are highly relevant as they mimic the overnutrition context of human NASH.[8][9]

For this application, we recommend a High-Fat, High-Cholesterol, and High-Fructose (HFHC-F) diet in C57BL/6J mice.

  • Causality of Model:

    • High-Fat & High-Cholesterol: Diets rich in saturated fats and cholesterol lead to hepatic lipid accumulation (steatosis) and lipotoxicity, which are central to the initiation of liver injury.[8][9][10]

    • High-Fructose: Fructose, typically provided in drinking water, exacerbates hepatic de novo lipogenesis and can promote inflammation and fibrosis, accelerating the progression from simple steatosis to NASH.[1][11]

    • C57BL/6J Strain: This mouse strain is widely used for metabolic studies as it is susceptible to developing obesity, insulin resistance, and liver pathology that mirrors human NAFLD when placed on an appropriate diet.[8][9]

This combination effectively recapitulates the metabolic and histological hallmarks of human NASH, making it a suitable platform for testing the therapeutic efficacy of novel compounds like this compound.[7]

Part 2: Experimental Design and Protocols

A well-structured experimental design is crucial for obtaining reliable and interpretable data. This includes proper animal acclimatization, diet-induced disease induction, randomized group allocation, and systematic endpoint analysis.

Experimental Workflow

The overall workflow is depicted below, outlining the major phases of the study from animal procurement to terminal data collection.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Endpoint Analysis acclimate Animal Acclimatization (1-2 weeks) diet NASH Induction (HFHC-F Diet, 16-24 weeks) acclimate->diet Start Diet randomize Randomization & Group Allocation diet->randomize Disease Confirmation dosing Compound/Vehicle Dosing (Oral Gavage, 4-8 weeks) randomize->dosing monitoring In-life Monitoring (Body Weight, Food Intake) dosing->monitoring gtt Metabolic Testing (GTT) terminal Terminal Sacrifice & Sample Collection gtt->terminal biochem Serum Biochemistry terminal->biochem histo Liver Histopathology terminal->histo gene Gene Expression terminal->gene

Caption: High-level experimental workflow for NASH efficacy testing.

Study Groups

Proper controls are essential for validating the model and interpreting the compound's effects. A suggested grouping strategy is outlined below.

GroupN (Mice)DietTreatment (Oral Gavage, Daily)Purpose
1 10-12Standard ChowVehicle (e.g., 0.5% CMC)Healthy Control
2 10-12HFHC-FVehicle (e.g., 0.5% CMC)Disease Control
3 10-12HFHC-FThis compound (Low Dose)Test Efficacy
4 10-12HFHC-FThis compound (High Dose)Test Efficacy / Dose-Response
5 10-12HFHC-FObeticholic Acid (OCA, ~30 mg/kg)Positive Control[12]
Protocol 1: NASH Induction in C57BL/6J Mice
  • Animals: Procure male C57BL/6J mice, 6-8 weeks of age.

  • Acclimatization: House mice for 1-2 weeks under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Diet Induction: Switch the diet of groups 2-5 to a high-fat diet (e.g., 45-60% kcal from fat) containing 1-2% cholesterol.

  • Fructose Administration: Simultaneously, replace drinking water for these groups with a solution containing fructose (e.g., 42 g/L, a common concentration in high-fructose corn syrup).

  • Duration: Maintain mice on this diet for 16-24 weeks to establish a robust NASH phenotype with significant fibrosis.[10] The duration can be optimized based on pilot studies.

  • Monitoring: Monitor body weight weekly.

Protocol 2: Compound Formulation and Administration
  • Vehicle Selection: Prepare a sterile vehicle suitable for oral administration. A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water is a common and appropriate choice.

  • Compound Preparation:

    • Determine the required concentration of this compound for low and high doses (e.g., 10 mg/kg and 30 mg/kg). Dose selection should be informed by prior toxicity and pharmacokinetic studies.

    • Create a homogenous suspension of the compound in the vehicle. Sonication may be required to ensure uniformity.

    • Prepare fresh formulations regularly (e.g., daily or every 3 days) and store at 4°C.

  • Administration:

    • Administer the compound or vehicle via oral gavage once daily. The volume is typically 5-10 mL/kg body weight.

    • Ensure all personnel are proficient in oral gavage techniques to minimize animal stress and risk of injury.

    • Continue dosing for the predetermined treatment window (e.g., 4-8 weeks).

Protocol 3: Efficacy Endpoint Analysis

A. Terminal Sample Collection

  • At the study endpoint, fast mice for 4-6 hours.

  • Anesthetize mice using an approved method (e.g., isoflurane inhalation).

  • Collect blood via cardiac puncture for serum separation.

  • Perform cervical dislocation to ensure euthanasia.

  • Immediately excise the liver, weigh it, and section it for different analyses:

    • One portion fixed in 10% neutral buffered formalin for histology.

    • Other portions snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

B. Serum Biochemistry

  • Analyze serum samples for key markers of liver injury and metabolic function using standard automated analyzers.

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Markers of hepatocellular injury.

    • Triglycerides and Cholesterol: Indicators of dyslipidemia.

C. Liver Histopathology

  • Histology is the gold standard for assessing NASH. Blinded evaluation by a trained pathologist is critical for trustworthiness.

    • H&E Staining: For assessment of the NAFLD Activity Score (NAS) , which is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[13][14][15] A NAS score ≥5 is a common criterion for diagnosing NASH.

    • Sirius Red Staining: For the visualization and quantification of collagen, indicating the degree of fibrosis.[16][17][18] The collagen proportionate area can be quantified using digital image analysis software.[19]

D. Hepatic Gene Expression Analysis

  • Use RT-qPCR to measure the expression of genes involved in inflammation and fibrosis to understand the compound's mechanism of action.

    • Inflammation Markers: Tnf-α (Tumor necrosis factor-alpha), Il-6 (Interleukin-6), Ccl2 (Chemokine ligand 2).[20]

    • Fibrosis Markers: Col1a1 (Collagen type I alpha 1), Timp1 (Tissue inhibitor of metalloproteinase 1), Acta2 (α-SMA).[21][22]

Part 3: Data Analysis and Hypothetical Mechanism

Statistical Analysis

All quantitative data should be presented as mean ± SEM. Statistical significance between groups should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons against the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Anticipated Results Summary

The following table illustrates how key efficacy data can be presented.

ParameterHealthy ControlNASH VehicleLow DoseHigh DosePositive Control (OCA)
Body Weight (g) 25 ± 1.045 ± 2.142 ± 1.938 ± 1.540 ± 1.8
Liver Weight (g) 1.1 ± 0.12.5 ± 0.22.1 ± 0.21.8 ± 0.1 1.9 ± 0.1
Serum ALT (U/L) 40 ± 5250 ± 30180 ± 25120 ± 20 140 ± 22
NAFLD Activity Score 0.5 ± 0.26.1 ± 0.44.8 ± 0.53.5 ± 0.4 4.0 ± 0.3
Fibrosis Stage (0-4) 02.5 ± 0.31.8 ± 0.31.2 ± 0.2 1.5 ± 0.2
Col1a1 mRNA 1.08.5 ± 1.25.5 ± 0.93.0 ± 0.6 4.1 ± 0.7
p<0.05, **p<0.01 vs. NASH Vehicle. Data are hypothetical examples.
Hypothetical Mechanism of Action

Given the thiazole moiety, a plausible mechanism for this compound could involve the modulation of nuclear receptors like PPARs, which are key regulators of lipid metabolism and inflammation.[6][23] Specifically, agonism of PPAR-alpha/gamma could lead to increased fatty acid oxidation and reduced inflammatory signaling.

G compound 2-Propyl-1,3-thiazole- 4-carboxylic acid ppar PPAR-α / PPAR-γ Activation compound->ppar srebp1c SREBP-1c ↓ ppar->srebp1c Transcriptional Repression nfkb NF-κB Inhibition ppar->nfkb Transrepression hsc HSC Activation ↓ ppar->hsc Direct Inhibition lipogenesis Hepatic Lipogenesis ↓ srebp1c->lipogenesis steatosis Steatosis ↓ lipogenesis->steatosis cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation ↓ cytokines->inflammation inflammation->hsc collagen_prod Collagen Production ↓ (Col1a1, Acta2) hsc->collagen_prod fibrosis Fibrosis ↓ collagen_prod->fibrosis

Caption: Hypothetical mechanism of action via PPAR agonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low yields in this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Low Yields

The synthesis of this compound is typically a three-stage process: 1) Synthesis of thiobutyramide, 2) Hantzsch thiazole synthesis to form ethyl 2-propyl-1,3-thiazole-4-carboxylate, and 3) Hydrolysis to the final carboxylic acid. Low yields can arise at any of these stages. This guide will address specific problems you may encounter.

Stage 1: Synthesis of Thiobutyramide

The quality and purity of your thiobutyramide are critical for the subsequent thiazole formation.

Q1: My thiobutyramide yield is low after reacting butyramide with Lawesson's reagent. What are the likely causes and solutions?

A1: Low yields in this thionation reaction are common and can often be attributed to several factors:

  • Incomplete Reaction: Lawesson's reagent requires sufficient heat to drive the reaction to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting amide has been consumed.

  • Reagent Quality: Lawesson's reagent can degrade over time, especially if exposed to moisture. Use a fresh, high-quality batch of the reagent for optimal results.

  • Work-up Issues: The work-up procedure is critical for isolating the thiobutyramide from phosphorus-containing byproducts. These byproducts can complicate purification and reduce your isolated yield.

    • Solution: After the reaction is complete, quenching with an alcohol such as ethanol can help to convert the phosphorus byproducts into more polar phosphonates, which are more easily removed during an aqueous wash.

  • Product Degradation: Thioamides can be sensitive to strongly acidic or basic conditions during work-up, which can lead to hydrolysis back to the amide.[1][2] Maintain a neutral or mildly basic pH during extraction and purification.

Table 1: Troubleshooting Low Yield in Thiobutyramide Synthesis

Problem Potential Cause Recommended Solution
Low ConversionInsufficient heating or reaction time.Increase reaction temperature (e.g., reflux in toluene) and monitor by TLC until starting material is consumed.
Impure ProductContamination with phosphorus byproducts.Quench the reaction with ethanol before aqueous work-up. Consider a chromatography-free workup by treating with ethylene glycol and water.[1]
Product LossHydrolysis during work-up.Avoid strongly acidic or basic conditions. Use a mild base like sodium bicarbonate for neutralization.
Stage 2: Hantzsch Thiazole Synthesis

This is the key ring-forming step where the thiobutyramide is cyclized with an α-haloketone, typically ethyl bromopyruvate.

Q2: The Hantzsch reaction between my thiobutyramide and ethyl bromopyruvate is giving a complex mixture of products and a low yield of the desired thiazole ester. What's going wrong?

A2: The Hantzsch thiazole synthesis is generally robust, but side reactions and suboptimal conditions can lead to poor outcomes.[3][4][5]

  • Side Reactions: The highly reactive nature of ethyl bromopyruvate can lead to self-condensation or reaction with other nucleophiles.

    • Solution: Add the ethyl bromopyruvate slowly to the reaction mixture containing the thiobutyramide. This maintains a low concentration of the α-haloketone and favors the desired reaction pathway.

  • Reaction Conditions: Temperature and solvent play a significant role in the efficiency of the Hantzsch synthesis.[3]

    • Temperature: While some reactions proceed at room temperature, gentle heating (40-60 °C) is often beneficial.[3] However, excessive heat can promote side reactions and decomposition.

    • Solvent: Alcohols like ethanol or methanol are commonly used and generally provide good results.[3][4] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[6]

  • pH Control: The reaction generates HBr as a byproduct, which can protonate the product and affect its solubility and stability.

    • Solution: The reaction can be performed in the presence of a mild, non-nucleophilic base like sodium bicarbonate to neutralize the acid as it is formed.

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Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis side_reactions Side Reactions of Ethyl Bromopyruvate start->side_reactions suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions ph_issues pH Control Issues start->ph_issues solution_slow_addition Slowly add ethyl bromopyruvate side_reactions->solution_slow_addition Mitigate with solution_temp Optimize temperature (40-60 °C) suboptimal_conditions->solution_temp Address by solution_solvent Use appropriate solvent (e.g., ethanol) suboptimal_conditions->solution_solvent Address by solution_base Add a mild base (e.g., NaHCO3) ph_issues->solution_base Resolve with

Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.

Stage 3: Hydrolysis of the Thiazole Ester

The final step involves the conversion of the ethyl ester to the carboxylic acid.

Q3: I am losing a significant amount of product during the saponification of my ethyl 2-propyl-1,3-thiazole-4-carboxylate. How can I improve the yield of the final carboxylic acid?

A3: Saponification is a standard ester hydrolysis method, but challenges can arise, especially with heterocyclic compounds.

  • Incomplete Hydrolysis: The hydrolysis may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of base (e.g., NaOH or KOH). Increasing the reaction temperature or using a co-solvent like THF or dioxane to improve solubility can also drive the reaction to completion. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Product Isolation: The work-up is critical for obtaining a pure product. The carboxylate salt formed during saponification is water-soluble.

    • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of around 2-3.[7] This will protonate the carboxylate, causing the carboxylic acid to precipitate out of the aqueous solution. Cooling the mixture in an ice bath can further enhance precipitation.

  • Ring Instability: While thiazoles are generally stable, harsh basic conditions and high temperatures could potentially lead to ring-opening side reactions, although this is less common.

    • Solution: Use the mildest conditions that still afford complete hydrolysis. For example, start with room temperature or gentle heating before resorting to refluxing conditions.

Frequently Asked Questions (FAQs)

Q: Can I use a different α-haloketone for the Hantzsch synthesis?

A: Yes, other α-halo esters or ketones can be used, which will result in different substituents at the 4- and 5-positions of the thiazole ring. For the synthesis of a 4-carboxylic acid, an α-halo-β-ketoester like ethyl bromopyruvate is a common and effective choice.

Q: My final this compound product is difficult to purify. What are some effective purification strategies?

A: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system would be one in which the carboxylic acid is sparingly soluble at room temperature but readily soluble at elevated temperatures. Ethanol/water or acetone/water mixtures are good starting points to try for recrystallization. If recrystallization is not sufficient, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be employed.

Q: Are there any alternative methods for synthesizing thiobutyramide?

A: Yes, an alternative to using Lawesson's reagent is the reaction of butanenitrile with hydrogen sulfide.[8][9][10] This method can be advantageous as it avoids the use of phosphorus-based reagents and their associated byproducts. However, it requires the handling of toxic hydrogen sulfide gas.

Experimental Protocols

Protocol 1: Synthesis of Thiobutyramide from Butyramide
  • In a round-bottom flask, dissolve butyramide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux the mixture with stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture and stir for 30 minutes to quench any remaining Lawesson's reagent and its byproducts.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiobutyramide.

  • Purify the crude product by column chromatography on silica gel if necessary.

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Thioamide_Synthesis cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve Butyramide in Toluene B Add Lawesson's Reagent A->B C Reflux under Nitrogen B->C D Cool and Quench with Ethanol C->D E Concentrate D->E F Dissolve and Wash E->F G Dry and Concentrate F->G H Column Chromatography (if needed) G->H

Caption: Workflow for thiobutyramide synthesis.

Protocol 2: Hantzsch Synthesis of Ethyl 2-Propyl-1,3-thiazole-4-carboxylate
  • In a round-bottom flask, dissolve thiobutyramide (1 equivalent) in ethanol.

  • Add sodium bicarbonate (1.1 equivalents) to the solution.

  • Slowly add ethyl bromopyruvate (1 equivalent) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

Protocol 3: Hydrolysis to this compound
  • Dissolve the ethyl 2-propyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath and slowly add concentrated HCl to adjust the pH to ~2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

  • Recrystallize from a suitable solvent system if further purification is required.

References

Stability issues of 2-Propyl-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Propyl-1,3-thiazole-4-carboxylic acid

A Guide to Understanding and Troubleshooting Solution Stability

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with this compound. While specific public data on the stability profile of this exact molecule is limited, this document leverages established principles of thiazole chemistry, carboxylic acid behavior, and forced degradation studies to provide a robust framework for troubleshooting and ensuring experimental success. The protocols and advice herein are grounded in authoritative guidelines and scientific literature on analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A: The molecule's stability is governed by three primary features:

  • The Thiazole Ring: This aromatic heterocycle is generally stable but can be susceptible to specific degradation pathways, particularly photolytic degradation through reactions with singlet oxygen.[1] The ring's electron distribution also influences the acidity of the C2 proton, though this is less of a concern for stability in typical solution conditions.[2]

  • The Carboxylic Acid Group (-COOH): This functional group dictates the molecule's pH-dependent solubility and reactivity. At pH values above its pKa, it will exist as a more soluble carboxylate anion. However, the carboxylate form can be more susceptible to certain reactions, including decarboxylation under harsh conditions (e.g., high heat).[3][4]

  • The 2-Propyl Group: This nonpolar alkyl chain increases the lipophilicity of the molecule, which can lead to solubility challenges in purely aqueous media.[5]

Q2: What is the expected solubility profile of this compound?

A: Due to its amphiphilic nature (polar thiazole-carboxylic acid head and a nonpolar propyl tail), its solubility will be highly dependent on the solvent and pH.

  • Aqueous Solubility: Likely low in neutral or acidic water due to the nonpolar propyl group and the protonated, less soluble carboxylic acid form.[5] Solubility should increase significantly in basic aqueous solutions (e.g., pH > 7) as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

  • Organic Solubility: It is expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.

Q3: What are the recommended general handling and storage conditions for this compound in its solid state?

A: As a solid, the compound is expected to be relatively stable under standard ambient conditions. However, best practices derived from safety data sheets for similar thiazole derivatives suggest the following:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Protect from light and moisture.

  • Handling: Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves and eye protection, as thiazole derivatives can be irritants.[7]

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound is precipitating out of solution.

Probable Cause: This is most often a solubility issue related to incorrect solvent choice or pH. The protonated carboxylic acid form is significantly less soluble in aqueous media than its deprotonated (carboxylate) form.

Troubleshooting Workflow:

G start Precipitation Observed is_aqueous Is the solvent primarily aqueous? start->is_aqueous check_ph Measure Solution pH is_aqueous->check_ph Yes reassess_solvent Consider alternative solvent system. (e.g., Methanol, Acetonitrile) is_aqueous->reassess_solvent No ph_low Is pH < 6.0? check_ph->ph_low add_base Solution: Add dilute base (e.g., 0.1M NaOH) dropwise to raise pH > 7.5 ph_low->add_base Yes use_cosolvent Solution: Prepare stock in DMSO/Ethanol first, then add to aqueous buffer. Keep organic % low (<5%). ph_low->use_cosolvent No / pH is high success Problem Resolved add_base->success use_cosolvent->success reassess_solvent->success

Caption: Troubleshooting decision tree for compound precipitation.

In-Depth Explanation:

  • pH Adjustment: The most effective way to increase aqueous solubility is to ensure the carboxylic acid is deprotonated. Titrating the pH to a value approximately 2 units above the compound's pKa (a typical pKa for a carboxylic acid is ~4-5) will ensure it is >99% in the more soluble carboxylate form.

  • Use of Co-solvents: For many biological assays, a high concentration of organic solvent is not viable. A common strategy is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol and then dilute it serially into the final aqueous buffer. This keeps the final organic solvent concentration low while aiding initial dissolution.

Issue 2: The solution is changing color (e.g., turning yellow/brown) over time.

Probable Cause: This indicates chemical degradation. For thiazole-containing compounds, the primary suspects are photolytic degradation or oxidative degradation, especially under harsh pH or temperature conditions.

Investigative Steps:

  • Rule out Light Exposure: Repeat the experiment with your solution stored in an amber vial or a container wrapped completely in aluminum foil. If the discoloration is prevented or significantly reduced, photostability is the primary issue. Thiazole rings can undergo photo-oxygenation, often involving a [4+2] cycloaddition with singlet oxygen, leading to ring cleavage and the formation of colored degradants.[1]

  • Assess Oxidative Stability: Prepare the solution using de-gassed solvents (sparged with nitrogen or argon). If this mitigates the color change, oxidative degradation is likely. The sulfur atom in the thiazole ring can be susceptible to oxidation.

  • Evaluate pH and Temperature Effects: Extreme pH (both acidic and basic) combined with elevated temperatures can accelerate hydrolysis or other degradation pathways.[8][9] Run control samples at different temperatures (e.g., 4°C, Room Temperature, 40°C) to assess the thermal contribution to degradation.

Issue 3: I'm seeing new or unexpected peaks in my HPLC analysis.

Probable Cause: This is a clear sign of degradation or the presence of impurities. The appearance of new peaks that grow over time confirms an instability issue. Forced degradation studies are the industry-standard approach to proactively identify and understand these degradation products.[10][11][12]

Recommended Action: Perform a preliminary forced degradation study to understand the compound's liabilities. This will help you develop a stability-indicating analytical method and define appropriate storage and handling conditions.

Key Experimental Protocols

Protocol 1: Recommended Solubilization for Aqueous Buffers

This protocol is designed to achieve a target concentration of 10 µM in a final volume of 10 mL of phosphate-buffered saline (PBS), a common scenario for cell-based assays.

  • Weigh Compound: Accurately weigh out 0.171 mg of this compound (MW: 171.22 g/mol ) to prepare a 10 mM stock.

  • Prepare Stock Solution: Add 100 µL of 100% DMSO to the solid compound. Vortex thoroughly until fully dissolved. This creates a 10 mM stock solution.

  • Perform Intermediate Dilution: Take 10 µL of the 10 mM DMSO stock and add it to 990 µL of PBS. Vortex gently. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Solution: Take 1 mL of the 100 µM intermediate solution and add it to 9 mL of PBS. Mix thoroughly. This results in the final 10 µM working solution in 0.1% DMSO.

Causality Note: This serial dilution method ensures the compound is fully solvated in a compatible organic solvent before being introduced to the aqueous environment, minimizing the risk of precipitation. The final DMSO concentration is kept low to avoid impacting most biological experiments.

Protocol 2: General Forced Degradation Study

This protocol provides a framework to test stability under various stress conditions as recommended by ICH guidelines.[10][12] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can resolve the degradants from the parent compound.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will serve as your starting material.

  • Prepare all stress samples in triplicate. Include a "control" sample stored at 4°C in the dark for each condition.

2. Stress Conditions:

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.To test stability in acidic environments.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.To test stability in basic environments.[8]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.To test susceptibility to oxidation.
Thermal Stress Store 1 mL of stock solution at 80°C for 48 hours.To assess intrinsic thermal stability.[9]
Photostability Expose 1 mL of stock solution to a calibrated light source (ICH Q1B option 1 or 2).[12]To assess light-induced degradation.[1]

3. Analysis Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution (ACN:Water) acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base peroxide Oxidative (3% H2O2, RT) prep->peroxide heat Thermal (80°C) prep->heat light Photolytic (ICH Light Source) prep->light neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-UV/MS peroxide->hplc heat->hplc light->hplc neutralize->hplc compare Compare stressed samples to T=0 and control samples hplc->compare result Identify Degradation Products & Calculate % Degradation compare->result

Caption: Experimental workflow for a forced degradation study.

4. Data Interpretation:

  • Use a suitable HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid) to analyze the samples.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

  • Use mass spectrometry (LC-MS) to obtain mass information on the new peaks to help elucidate the structure of the degradation products.[1]

References

Technical Support Center: Crystallization of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-propyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. As a heterocyclic carboxylic acid, its crystallization behavior is governed by a balance of hydrogen bonding, polarity, and molecular packing, which can present unique challenges. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high-quality, crystalline material.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in designing a successful crystallization strategy. The molecule possesses a polar carboxylic acid group capable of strong hydrogen bonding and a moderately nonpolar propyl-thiazole body.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 769123-53-7[1]
Molecular Formula C₇H₉NO₂S[1]
Molecular Weight 171.22 g/mol [1]
Structural Features - Carboxylic acid group (hydrogen bond donor/acceptor) - Thiazole ring (heterocyclic, potential for π-stacking) - Propyl group (nonpolar, contributes to solubility in organic solvents)N/A
Predicted Solubility Carboxylic acids with low molar mass are often soluble in polar organic solvents like ethanol and miscible with water to some extent; solubility in nonpolar solvents is expected to be lower but influenced by the propyl group.[2]N/A

Troubleshooting Crystallization Issues (Q&A Format)

This section directly addresses the most common problems encountered during the crystallization of this compound.

Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What's happening and how do I fix it?

A1: Diagnosis & Solutions

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.[3] Impurities can also depress the melting point, exacerbating this issue.[3]

Solutions:

  • Reduce Supersaturation Rate: The most common cause is that the solution is becoming supersaturated too quickly.

    • Action: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% total volume) of additional hot solvent to slightly decrease the saturation level.[3] Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can promote the slow cooling needed for high-quality crystals.[4]

  • Lower the Crystallization Temperature: If the compound's melting point is low, the solution temperature may be too high.

    • Action: Choose a solvent or solvent mixture with a lower boiling point. This forces the entire process to occur at a lower temperature, which may be below the compound's melting point.

  • Change the Solvent System: The solvent-solute interaction is critical. The solvent choice influences crystal growth and shape.[5]

    • Action: Switch to a solvent system where the compound's solubility is lower at the boiling point. This requires less of a temperature drop to achieve supersaturation, reducing the risk of oiling out.

  • Utilize an Anti-Solvent: This technique can induce crystallization at a constant temperature.

    • Action: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until turbidity (cloudiness) persists. Add a few drops of the good solvent to redissolve the turbidity and then allow the system to slowly equilibrate.[6]

Q2: No crystals have formed even after the solution has cooled completely. What are the next steps?

A2: Diagnosis & Solutions

This indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation (the formation of initial crystal seeds).[7] This can happen if too much solvent was used.[3]

Solutions:

  • Induce Nucleation (Mechanical Methods):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. Microscopic scratches on the glass can serve as nucleation sites for crystal growth to begin.[4][8]

    • Seeding: If you have a tiny amount of the solid compound (from a previous batch or the crude material), add a single, small crystal to the solution.[3][8] This "seed" provides a template for further crystal growth.

  • Increase Concentration:

    • Slow Evaporation: Loosely cover the flask and allow a portion of the solvent to evaporate over several hours or days.[9] This gradually increases the solute concentration to the point of supersaturation. This is one of the most common methodologies for crystal growth.[9]

    • Boil Off Excess Solvent: Gently heat the solution to boil off a small amount of the solvent, then attempt to cool it again.[3] Be careful not to remove too much, which could lead to rapid precipitation.

  • Drastically Lower the Temperature:

    • Action: Place the sealed flask in a colder environment, such as a refrigerator or freezer (ensure the solvent will not freeze). This will further decrease the solubility of the compound.

Q3: My crystallization resulted in a fine powder or very small, needle-like crystals. How can I grow larger crystals?

A3: Diagnosis & Solutions

The formation of fine powders or small needles suggests that the rate of nucleation was far too high compared to the rate of crystal growth.[3][10] This happens when the solution becomes highly supersaturated very quickly.

Solutions:

  • Decrease the Cooling Rate: This is the most critical factor. Slower cooling allows molecules to arrange themselves onto the existing crystal lattice in an orderly fashion, promoting growth over the formation of new nuclei.[4]

    • Action: Insulate the flask (e.g., with cotton or paper towels) or place it in a Dewar flask filled with warm water to slow the cooling process significantly.[4]

  • Reduce the Degree of Supersaturation:

    • Action: Re-dissolve the solid in the minimum amount of hot solvent, then add a small excess of the same solvent (e.g., 5-10% more).[3] This creates a less concentrated solution, meaning it will take longer to become supersaturated upon cooling, favoring slower growth.

  • Select a Different Solvent: The choice of solvent can directly influence crystal morphology.[5]

    • Action: Experiment with solvents that have a shallower solubility curve (i.e., where solubility does not change as dramatically with temperature). Solvents with higher viscosity can also slow down mass transfer, sometimes leading to better-formed crystals.[11]

Q4: The final yield of my purified crystals is very low. How can I improve it?

A4: Diagnosis & Solutions

A low yield can result from several factors, but the most common is using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[3]

Solutions:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[12] Practice on a small scale to determine the optimal ratio.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after filtration) immediately.

    • Action: Reduce the volume of the mother liquor by about half through boiling or rotary evaporation and cool it again. Often, a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Before filtering, make sure the solution has been given adequate time at a low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of solution.

  • Minimize Transfer Loss: Ensure all crystalline material is transferred to the filter funnel. Rinse the flask with a small amount of the cold mother liquor or cold, fresh solvent and pour this rinse into the filter to collect any remaining crystals.

Visual Troubleshooting Guide

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

G start Start: Dissolve Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome oil Problem: Compound 'Oiled Out' outcome->oil Liquid Layer Forms no_xtal Problem: No Crystals Formed outcome->no_xtal Clear Solution Remains powder Problem: Fine Powder / Small Needles outcome->powder Solid Precipitates Rapidly success Success: Well-formed Crystals outcome->success Slow Crystal Growth sol1 Solution: 1. Re-heat, add more solvent 2. Cool much slower 3. Try a lower boiling point solvent oil->sol1 sol2 Solution: 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate some solvent & re-cool no_xtal->sol2 sol3 Solution: 1. Slow the cooling rate (insulate) 2. Use slightly more solvent 3. Try a different solvent powder->sol3

Caption: A decision tree for troubleshooting crystallization outcomes.

Key Experimental Protocols

Protocol 1: Standard Cooling Crystallization

This is the most common method for purifying organic compounds.[13]

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but has low solubility when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a boiling chip or stir bar). Continue adding the solvent dropwise until the solid just dissolves.[12] Avoid adding a large excess of solvent.[13]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Rushing this step can lead to the formation of small crystals that trap impurities.[12]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[13]

  • Drying: Allow the crystals to dry completely. This can be done by air-drying on the filter or by placing them in a desiccator.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found or to avoid issues with high temperatures.

  • Solvent System Selection: Find a pair of miscible solvents. One "solvent" in which the compound is very soluble, and one "anti-solvent" in which it is nearly insoluble.

  • Dissolution: Dissolve the compound in the minimum amount of the "solvent" at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" drop by drop while stirring. Continue adding until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the "solvent" back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the container and set it aside, undisturbed. Crystals should form as the solvent environment slowly reaches an equilibrium that favors the solid state. This process can also be aided by cooling.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the Standard Cooling Crystallization protocol (Steps 7-9).

References

Optimizing reaction conditions for 2-Propyl-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a robust and optimized process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common method for synthesizing the this compound core structure?

The most established and versatile method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[3][4] For the target molecule, the synthesis is typically a two-step process:

  • Step 1 (Hantzsch Condensation): Reaction of butanethioamide (provides the 2-propyl group) with an ethyl α-haloacetoacetate, such as ethyl bromopyruvate, to form ethyl 2-propyl-1,3-thiazole-4-carboxylate.

  • Step 2 (Hydrolysis): Saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.[5]

The aromaticity of the thiazole ring is a significant driving force for this reaction, which contributes to its typically high yields.[6]

Q2: What are the critical reaction parameters that I must control during the Hantzsch condensation step?

Optimizing the Hantzsch synthesis requires careful control over several parameters to maximize yield and minimize side reactions. The key factors are:

  • Stoichiometry: A slight excess of the thioamide can sometimes be used to ensure the complete consumption of the more expensive α-haloketone, but a 1:1 to 1.2:1 (thioamide:haloketone) ratio is a common starting point.[7]

  • Solvent: Ethanol is a widely used solvent as it effectively dissolves the reactants and is suitable for the reaction temperatures required.[7] For certain substrates, more polar solvents like trifluoroethanol have been shown to improve reaction rates and yields.[8]

  • Temperature: The reaction is typically run under reflux in ethanol (around 70-80 °C).[7] While higher temperatures can speed up the reaction, they may also promote the formation of impurities. Room temperature reactions are possible but may require significantly longer reaction times.[3]

  • Reaction Time: Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, which is often within 1-4 hours.[6][9]

Q3: Why is the hydrolysis of the ethyl ester sometimes problematic, and what are the alternatives?

Hydrolysis of the ethyl 2-propyl-1,3-thiazole-4-carboxylate intermediate can be challenging. Standard acid or base-catalyzed hydrolysis requires harsh conditions (e.g., strong acid/base, high temperatures) which can potentially lead to the degradation of the thiazole ring.

Common issues include incomplete hydrolysis or the formation of degradation byproducts. If you encounter these problems, consider the following:

  • Optimized Basic Hydrolysis: Using a milder base like lithium hydroxide (LiOH) in a THF/water mixture can often achieve hydrolysis at lower temperatures, preserving the integrity of the molecule.[10]

  • Acidic Hydrolysis: Strong acids like sulfuric acid can be effective, but careful control of temperature and reaction time is crucial.[5] The product, thiazole-4-carboxylic acid, often precipitates from the cooled reaction mixture upon adjusting the pH to around 2.[5]

Troubleshooting Guide

Q4: My yield of ethyl 2-propyl-1,3-thiazole-4-carboxylate is consistently low. What are the likely causes and how can I fix it?

Low yield in the Hantzsch condensation is a common issue that can often be traced back to a few key areas.

  • Cause 1: Poor Quality of Reagents

    • Explanation: Thioamides can be susceptible to hydrolysis or oxidation, and α-haloketones can be unstable. Using old or impure reagents is a frequent source of failure.

    • Solution: Ensure the purity of your butanethioamide and ethyl bromopyruvate. If necessary, purify the reagents before use. Store them under appropriate conditions (cool, dry, and protected from light).

  • Cause 2: Competing Side Reactions

    • Explanation: The sulfur atom in the thioamide is a potent nucleophile, but other nucleophilic sites exist.[4] Furthermore, the α-haloketone can participate in other reactions. Potential side reactions include the self-condensation of the thioamide or reactions involving impurities.

    • Solution: Control the temperature carefully. Do not overheat the reaction mixture, as this can promote side-product formation. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation.

  • Cause 3: Inefficient Work-up and Isolation

    • Explanation: The thiazole product might be more soluble in the work-up solvents than anticipated, leading to losses during extraction or precipitation. The HBr salt of the thiazole product is often soluble in the reaction medium.[6]

    • Solution: After the reaction, the mixture is often poured into ice water.[7] A crucial step is to neutralize the hydrohalic acid formed during the reaction with a weak base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the free thiazole product.[1][6] Ensure the pH is adjusted correctly to maximize precipitation. If the product remains in solution, perform a thorough extraction with a suitable organic solvent like ethyl acetate.

The following workflow can help diagnose the root cause of low yield:

G cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc incomplete Incomplete Reaction (Starting Materials Present) check_tlc->incomplete Spots for SMs side_products Multiple Side Products check_tlc->side_products Many new spots no_product No Product Formed check_tlc->no_product Only SMs/baseline solution_incomplete Increase Reaction Time/Temp Check Stoichiometry incomplete->solution_incomplete solution_side Lower Temperature Purify Reagents Use Inert Atmosphere side_products->solution_side solution_no_product Verify Reagent Quality Confirm Reaction Conditions (Solvent, Temp) no_product->solution_no_product

Caption: Troubleshooting workflow for low reaction yield.

Q5: I am observing an unknown impurity in my final this compound product. How can I identify and eliminate it?

Identifying impurities is critical for delivering a high-quality final compound.

  • Identification:

    • NMR Spectroscopy: Check for unhydrolyzed ethyl ester by looking for the characteristic quartet and triplet signals of the ethyl group (~4.4 and ~1.4 ppm, respectively).

    • LC-MS: This is the most powerful tool. It will give you the mass of the impurity, which can help you deduce its structure. Common impurities are unreacted starting materials or dimers formed from side reactions.

  • Elimination Strategy:

    • Cause: Incomplete Hydrolysis.

      • Solution: If residual ethyl ester is detected, the hydrolysis was incomplete. Re-subject the material to the hydrolysis conditions or increase the reaction time or temperature moderately.[5]

    • Cause: Impurities from Step 1.

      • Solution: If the impurity was carried over from the Hantzsch condensation, purification of the intermediate ester is necessary. Ethyl 2-propyl-1,3-thiazole-4-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

    • Cause: Degradation during Hydrolysis.

      • Solution: If the impurity is a degradation product, the hydrolysis conditions were too harsh. Switch to a milder method, such as using LiOH at a lower temperature.[10]

Table 1: Optimization of Hantzsch Reaction Conditions

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Solvent EthanolTrifluoroethanolHigher polarity and slight acidity can accelerate the reaction and improve solubility.[8]
Temperature 78 °C (Reflux)60 °CLowering the temperature can reduce the formation of thermal byproducts.[8]
Base (for work-up) Ammonium Hydroxide5% Sodium CarbonateA milder base can prevent potential side reactions with the ester functionality during neutralization.[1]
Catalyst None (Thermal)Microwave IrradiationMicrowave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields and purity.[11]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.[7]

Materials:

  • Butanethioamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve butanethioamide (1.2 mmol) in absolute ethanol (5 mL).

  • To this stirring solution, add ethyl bromopyruvate (1.0 mmol).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water (20 mL).

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude ester by column chromatography on silica gel.

Caption: Experimental workflow for thiazole ester synthesis.

Protocol 2: Hydrolysis of Ethyl 2-propyl-1,3-thiazole-4-carboxylate

This protocol is a representative procedure for ester saponification.[5]

Materials:

  • Ethyl 2-propyl-1,3-thiazole-4-carboxylate

  • Sulfuric Acid (e.g., 10%) or Lithium Hydroxide

  • Water

  • Ice bath

  • Concentrated Ammonium Hydroxide or HCl

Procedure:

  • In a round-bottom flask, suspend the ethyl 2-propyl-1,3-thiazole-4-carboxylate (1.0 mmol) in 10% aqueous sulfuric acid (5 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Carefully adjust the pH of the solution to ~2 by the dropwise addition of concentrated ammonium hydroxide. The product should precipitate as a solid.

  • Maintain the cooled suspension for at least 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield this compound.

References

Technical Support Center: Synthesis of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Propyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole core.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures, offering explanations for the underlying chemistry and providing actionable protocols to overcome them.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

Answer: Low or no yield in a Hantzsch thiazole synthesis is a common issue that can typically be traced back to reaction conditions, reagent quality, or the work-up procedure.

Causality & Explanation: The Hantzsch synthesis is a condensation reaction between a thioamide (thiobutyramide) and an α-halocarbonyl compound (ethyl bromopyruvate). The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][2] Several factors can disrupt this sequence:

  • Reaction Conditions: The reaction rate is highly dependent on temperature and solvent. While some Hantzsch syntheses can proceed at room temperature, this specific transformation often requires gentle heating to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization/dehydration steps.[3] Insufficient heat can lead to a stalled reaction. Conversely, excessive heat can promote decomposition and the formation of complex side products.

  • Reagent Stability: Ethyl bromopyruvate is a reactive electrophile and can degrade upon storage, especially if exposed to moisture, leading to the formation of ethyl pyruvate and HBr.[4] Thioamides can also be sensitive and may have limited shelf-life. Using degraded starting materials is a frequent cause of reaction failure.

  • Work-up Procedure: The thiazole product, particularly the ethyl ester intermediate, may have some solubility in the aqueous phase during extraction. Improper pH adjustment during work-up can lead to the loss of product. The final product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium bicarbonate.[1][3]

Recommended Actions:

  • Verify Reagent Quality: Before starting, check the purity of your thiobutyramide and ethyl bromopyruvate by NMR or GC-MS. If in doubt, use freshly purchased or purified materials.

  • Optimize Temperature: Start the reaction at a moderate temperature (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

  • Solvent Choice: Ethanol is a common and effective solvent for this reaction.[3] In some cases, aprotic solvents like THF or acetonitrile can be used to minimize side reactions.

  • Monitor the Reaction: Use TLC to track the consumption of starting materials. If the reaction stalls, consider adding a slight excess (1.1 eq) of the thioamide.

Question 2: My NMR spectrum shows multiple unexpected signals alongside my product. What are the most probable side products?

Answer: The formation of side products is common in Hantzsch syntheses. The most likely impurities are unreacted starting materials, an oxazole byproduct, or a dimeric species.

Causality & Explanation:

  • Formation of 2-Propyl-1,3-oxazole-4-carboxylic acid: If there is residual amide (butyramide) in your thiobutyramide starting material, it can compete in the condensation reaction to form the corresponding oxazole. The mechanism is analogous to the thiazole synthesis but with an oxygen atom instead of sulfur.

  • Self-Condensation of Ethyl Bromopyruvate: Ethyl bromopyruvate is a reactive molecule that can undergo self-condensation, especially under basic conditions or at elevated temperatures, leading to a complex mixture of oligomeric byproducts.[4]

  • Formation of Dimeric Thioamide Species: Thioamides can sometimes react with themselves or other electrophiles present in the reaction mixture, though this is less common under standard Hantzsch conditions.

Recommended Actions:

  • Purify the Thioamide: Ensure your thiobutyramide is free from the corresponding amide (butyramide). This can often be achieved by recrystallization or flash chromatography.

  • Control Stoichiometry and Addition: Use a slight excess of the thioamide relative to the ethyl bromopyruvate. Consider the slow addition of the ethyl bromopyruvate to a solution of the thioamide to maintain a low concentration of the electrophile and minimize self-condensation.

  • Purification Strategy: The desired thiazole product is typically more basic than the oxazole byproduct. Careful column chromatography on silica gel, often with a gradient elution system (e.g., hexanes/ethyl acetate), can effectively separate these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this synthesis?

A1: The optimal conditions can vary, but a good starting point is to use absolute ethanol as the solvent and a reaction temperature of 50-60 °C .[3] Ethanol is effective at solvating both starting materials. Monitoring the reaction by TLC is crucial to determine the ideal reaction time and to avoid overheating, which can lead to byproduct formation.

Q2: The final hydrolysis step from the ethyl ester to the carboxylic acid is not working well. What can I do?

A2: Hydrolysis of the ethyl 2-propyl-1,3-thiazole-4-carboxylate intermediate can sometimes be challenging.

  • Mechanism: The hydrolysis is typically a saponification reaction using a base like NaOH or LiOH in a water/alcohol mixture, followed by acidic workup to protonate the carboxylate.[5][6]

  • Troubleshooting:

    • Incomplete Hydrolysis: If you observe starting ester after the reaction, increase the reaction time or the temperature (e.g., reflux). You can also increase the equivalents of base used (from 1.5 eq to 3.0 eq).

    • Ring Opening/Degradation: Thiazole rings can be susceptible to cleavage under harsh basic conditions.[7] If you suspect degradation, use milder conditions. For example, use lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures, as it is often more selective.

    • Work-up: After hydrolysis, the reaction mixture should be cooled in an ice bath before acidification. Add acid (e.g., 1M HCl) slowly until the pH is around 3-4 to ensure complete precipitation of the carboxylic acid product.[5]

Q3: Can I use a catalyst to improve the reaction rate or yield?

A3: While the traditional Hantzsch synthesis is often performed without a catalyst, certain catalysts can improve efficiency, particularly in multi-component variations of the reaction. For the straightforward condensation of a thioamide and an α-haloketone, a catalyst is generally not required. However, some studies have shown that catalysts like silica-supported tungstosilisic acid can be effective in one-pot syntheses.[8][9] For this specific synthesis, optimizing temperature and solvent is usually a more direct path to success.

Data & Protocols

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterSub-Optimal ConditionOptimized ConditionExpected Outcome & Rationale
Temperature Room Temperature50-60 °CIncreased reaction rate; avoids stalling.[3]
Solvent Protic solvents with waterAnhydrous EthanolPrevents hydrolysis of ethyl bromopyruvate.
Stoichiometry 1:1 (Thioamide:Bromopyruvate)1.1 : 1.0 (Thioamide:Bromopyruvate)Reduces bromopyruvate self-condensation.
Hydrolysis Base Concentrated NaOH, reflux1M LiOH, 40 °CMilder conditions prevent ring degradation.[6]

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Diagram 1: Hantzsch Synthesis and Key Side Reaction

G SM Thiobutyramide + Ethyl Bromopyruvate Intermediate S-Alkylated Intermediate SM->Intermediate S-Alkylation Side_Product Ethyl 2-Propyl-1,3-oxazole-4-carboxylate (Side Product) Product_Ester Ethyl 2-Propyl-1,3-thiazole-4-carboxylate (Desired Product) Intermediate->Product_Ester Cyclization/ Dehydration Final_Product This compound Product_Ester->Final_Product Saponification & Acidification Side_Reactant Butyramide Impurity Side_Reactant->Side_Product Competing Condensation

Caption: Main reaction pathway to the target acid and a competing side reaction.

Diagram 2: Troubleshooting Workflow

G decision decision solution solution start Start: Low/No Yield check_sm Check Starting Material Purity (NMR/GC) start->check_sm is_pure Purity OK? check_sm->is_pure purify_sm Purify or Replace Starting Materials is_pure->purify_sm No check_cond Review Reaction Conditions is_pure->check_cond Yes is_temp_ok Temp > 40°C? check_cond->is_temp_ok increase_temp Increase Temp to 50-60°C & Monitor by TLC is_temp_ok->increase_temp No check_workup Review Work-up Procedure is_temp_ok->check_workup Yes success Yield Improved increase_temp->success is_ph_ok pH Adjusted to ~3-4 During Acidification? check_workup->is_ph_ok adjust_ph Re-extract Aqueous Layer & Adjust pH is_ph_ok->adjust_ph No is_ph_ok->success Yes adjust_ph->success

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Optimized Experimental Protocol

This protocol outlines a reliable method for the two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 2-Propyl-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobutyramide (1.1 eq) and absolute ethanol (approx. 0.5 M concentration).

  • Stir the mixture until the thioamide is fully dissolved.

  • Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Part 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at 40 °C. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1M HCl with vigorous stirring until the pH of the solution is approximately 3. A white precipitate should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

References

Technical Support Center: Scaling Up the Synthesis of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-propyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and rationally design process improvements.

The primary and most robust method for constructing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis , first described in 1887.[1][2] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1][3] For our target molecule, this translates to the reaction between a derivative of ethyl 2-halo-3-oxohexanoate and thiourea, followed by hydrolysis of the resulting ester.

This guide is structured into two main sections: a detailed Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual and procedural inquiries.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My reaction yield is consistently low or the reaction fails to initiate. What are the likely causes and how can I fix this?

Low yield is the most frequent challenge, often stemming from suboptimal reaction conditions or incomplete conversion. The Hantzsch synthesis is a multi-step cascade in a single pot, and its efficiency is sensitive to several factors.[4][5]

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Action & Rationale
Insufficient Reaction Temperature Monitor the internal reaction temperature. Is the mixture reaching the target temperature?Many Hantzsch syntheses require gentle heating (e.g., 40–80 °C) to overcome the activation energy for the initial nucleophilic attack and subsequent cyclization.[6][7] Cautiously increase the temperature in 10 °C increments. Conversely, excessive heat can promote side reactions, so finding the optimal temperature is critical.
Incorrect Solvent Choice Is the solvent appropriate for the reactants' solubility and the reaction temperature?Polar protic solvents like ethanol or methanol are standard and generally effective as they facilitate the reaction steps.[6] In some cases, a mixture such as ethanol/water can improve yields by modulating reactant solubility.[8][9] For difficult substrates, a higher boiling point solvent like DMF could be considered, but be aware it can complicate product isolation.
Incomplete Reaction Monitor the reaction progress regularly using Thin Layer Chromatography (TLC).If starting materials are still present after the expected reaction time, the duration should be extended. Aromaticity is a strong driving force for this reaction, but it may still require several hours to reach completion.[5]
Reagent Stoichiometry Review the molar equivalents of your starting materials.While the core reaction is 1:1, it is common practice to use a slight excess (1.1-1.2 equivalents) of the thioamide or thiourea.[5] This can help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation or other side reactions.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_tlc Monitor by TLC: Are starting materials present? start->check_tlc extend_time Action: Extend reaction time and/or increase temperature moderately. check_tlc->extend_time Yes check_workup Analyze crude NMR: Are there significant byproducts? check_tlc->check_workup No success Yield Improved extend_time->success optimize_conditions Action: Re-evaluate temperature, solvent, and stoichiometry. Consider catalyst. check_workup->optimize_conditions Yes check_isolation Evaluate workup & purification: Is product being lost? check_workup->check_isolation No optimize_conditions->success modify_workup Action: Adjust pH during precipitation. Optimize extraction/crystallization solvent. check_isolation->modify_workup Yes modify_workup->success

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: I'm observing significant impurities after the reaction. What are the common side reactions and how can I minimize them?

Side reactions can compete with the main pathway, consuming starting materials and complicating purification.

Common Side Reactions:

  • Dimerization/Polymerization of the α-halocarbonyl: This is especially prevalent under basic conditions or at high temperatures.

  • Formation of Isomeric Products: If an unsymmetrical thioamide is used, regioselectivity can become an issue, though this is not a concern when using thiourea.[7][10]

  • Hydrolysis of the Ester: Premature hydrolysis of the ethyl ester can occur, especially if the reaction is run for extended periods in aqueous or acidic conditions.

Minimization Strategies:

  • Control Temperature: Avoid excessive heat, which accelerates most side reactions. Maintain a consistent internal temperature.

  • Order of Addition: Add the α-halocarbonyl slowly to the solution of the thioamide/thiourea. This maintains a low instantaneous concentration of the electrophilic halide, minimizing its self-reaction.

  • pH Control: The reaction is often run under neutral or slightly acidic conditions. Strongly basic conditions can promote unwanted side reactions.[7]

Question 3: The final hydrolysis step to get the carboxylic acid is not working well. What should I do?

Saponification of the ethyl ester to the final carboxylic acid is a critical final step.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Action & Rationale
Incomplete Hydrolysis Check TLC or HPLC for remaining starting ester after the hydrolysis reaction.Increase the equivalents of base (NaOH or LiOH), reaction time, or temperature. A co-solvent like THF or methanol may be needed to ensure solubility of the ester in the aqueous base.[11]
Product Degradation Is the reaction mixture turning dark or showing multiple new spots on TLC?The thiazole ring can be sensitive to harsh basic conditions and high temperatures. Use a milder base like LiOH and keep the temperature as low as possible (e.g., room temperature to 40 °C) to achieve hydrolysis.
Difficult Workup Is the product precipitating cleanly upon acidification?After hydrolysis, the reaction mixture should be cooled (e.g., in an ice bath) before slowly acidifying with an acid like 1M HCl. Acidify only to a pH of ~2-3 to ensure the carboxylic acid is fully protonated and precipitates.[12] Adding the acid too quickly can cause localized heating and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic pathway for this compound?

The most direct and widely adopted method is a variation of the Hantzsch Thiazole Synthesis.

General Protocol:

  • Condensation: React an ethyl 2-halo-3-oxohexanoate with thiourea in a suitable solvent like ethanol. This forms ethyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate.

  • Deamination (Optional but common for this target): The 2-amino group is often removed via a Sandmeyer-type reaction to yield the unsubstituted thiazole ring.

  • Hydrolysis: The ethyl ester is saponified using a base (e.g., NaOH or LiOH) followed by acidic workup to yield the final carboxylic acid product.

Reaction Mechanism Overview:

G cluster_0 Hantzsch Thiazole Synthesis A α-Halo β-Ketoester + Thiourea B Nucleophilic Attack (S on α-Carbon) A->B C Intermediate Thioether B->C D Intramolecular Cyclization (N on Carbonyl) C->D E Dehydration/ Aromatization D->E F 2-Amino-Thiazole Ester E->F G Saponification (Hydrolysis) F->G H Final Carboxylic Acid G->H

Caption: Key stages of the Hantzsch synthesis for the target molecule.

Q2: How should I monitor the progress of the condensation reaction?

Thin Layer Chromatography (TLC) is the most effective and accessible method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically effective. Start with a 30:70 mixture of Ethyl Acetate:Hexane. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light (254 nm): The aromatic thiazole product will be UV active and appear as a dark spot.

    • Iodine Chamber: Staining with iodine vapor will visualize most organic compounds as brownish spots.

    • Potassium Permanganate Stain: This stain will react with the enol of the β-ketoester starting material, which will appear as a yellow spot on a purple background, while the aromatic product will be largely unreactive.

Q3: What are the primary safety considerations for this synthesis?
  • α-Halocarbonyls: These compounds (e.g., ethyl 2-chloro-3-oxohexanoate) are lachrymatory (tear-inducing) and alkylating agents. They must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; consider double-gloving or using neoprene/butyl gloves).

  • Thioamides/Thiourea: These can be toxic and irritants. Avoid inhalation of dust and skin contact.

  • Scale-Up Exotherms: The initial condensation reaction can be exothermic. When scaling up, ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. Add reagents slowly and portion-wise to maintain control over the reaction temperature.

Q4: What challenges can I expect when scaling this synthesis from grams to kilograms?

Scaling up introduces challenges beyond simple multiplication of reagent quantities.

  • Thermal Management: A reaction that is easily managed in a flask on a stir plate can generate significant heat at a larger scale. A jacketed reactor with controlled heating/cooling is essential to manage potential exotherms and maintain a consistent temperature profile.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots," uneven reaction progress, and lower yields. Transition from a magnetic stir bar to an overhead mechanical stirrer is necessary to ensure the efficient mixing of heterogeneous or viscous reaction mixtures.

  • Workup and Isolation: Handling large volumes of solvents for extraction and filtration can be cumbersome. Ensure you have appropriately sized equipment (large separatory funnels, reactors for quenching, and large filters like a Nutsche filter) planned out before starting the reaction. Precipitation/crystallization may also behave differently at scale, requiring optimization of cooling rates and agitation to control particle size for efficient filtration.

Scale-Up Considerations Workflow:

G start Lab Scale (g) thermal Thermal Management (Jacketed Reactor) start->thermal mixing Mixing (Overhead Stirrer) start->mixing addition Reagent Addition (Addition Funnel / Pump) start->addition workup Workup & Isolation (Large Glassware / Filter) start->workup end Pilot Scale (kg) thermal->end mixing->end addition->end workup->end

Caption: Key factors to address when scaling up the synthesis.

References

Technical Support Center: Enhancing the Biological Activity of 2-Propyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the optimization of 2-propyl-1,3-thiazole-4-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in leveraging this versatile chemical scaffold. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the complexities of synthesis, biological screening, and lead optimization.

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The this compound scaffold offers a unique starting point with distinct positions for chemical modification, allowing for the fine-tuning of its biological profile. This guide will address common challenges and questions that arise during the experimental workflow.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding the strategic approach to enhancing the biological activity of your thiazole derivatives.

Q1: What is the general strategy for enhancing the biological activity of a lead compound like this compound?

A1: The enhancement of biological activity is a systematic process centered on understanding the Structure-Activity Relationship (SAR). The core strategy involves iterative cycles of designing, synthesizing, and testing new analogues to identify modifications that improve potency, selectivity, and pharmacokinetic properties. Key steps include:

  • Scaffold Modification: Systematically modify different positions of the thiazole ring and its substituents (the C2-propyl group, the C4-carboxylic acid, and the C5-position).

  • Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to improve the compound's interaction with its biological target or enhance its drug-like properties.

  • Target Engagement Assays: Confirm that the compound is interacting with its intended molecular target.[6]

  • ADME Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives early in the process.[7]

Q2: Which positions on the this compound scaffold are the primary targets for chemical modification?

A2: There are three primary positions for modification, each offering a distinct opportunity to modulate the compound's properties:

  • The C4-Carboxylic Acid: This is the most versatile handle for modification. It can be readily converted into esters, amides, or other functional groups. Amide coupling with a diverse library of amines is a common and highly effective strategy to explore a wide chemical space and introduce new pharmacophores.[8][9]

  • The C2-Propyl Group: While seemingly simple, modifying this alkyl chain (e.g., by changing its length, introducing branching, or adding cyclic structures) can significantly impact lipophilicity and van der Waals interactions with the target protein.

  • The C5-Position: This position on the thiazole ring is often a key site for introducing substituents that can improve potency. Modifications here, such as adding aryl or heteroaryl groups, can profoundly influence the electronic properties and conformation of the molecule.[10]

Q3: My initial derivatives show activity but have poor solubility. What's the best approach to address this?

A3: Poor aqueous solubility is a frequent challenge with heterocyclic small molecules and a primary cause of compound inactivity or irreproducible results.[6] To improve solubility, consider the following:

  • Introduce Polar Functional Groups: Add polar groups like hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains to your derivatives, provided they do not disrupt the key binding interactions.

  • Modify the Carboxylic Acid: If not essential for activity, the carboxylic acid can be a liability for cell permeability. Converting it to a more polar, non-ionizable group like a primary amide or a small ester can sometimes balance solubility and permeability.

  • Formulate with Excipients: For in vitro assays, using solubilizing agents like DMSO is standard. However, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For in vivo studies, formulation with cyclodextrins or other excipients may be necessary.

Section 2: Synthesis & Modification - Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound derivatives.

Q4: I am using the Hantzsch thiazole synthesis to create my core scaffold, but the yields are consistently low. What are the likely causes?

A4: The Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide, is a robust method but can be sensitive to reaction conditions.[5][11] Low yields often stem from one of the following:

  • Instability of the Thioamide: Thioamides can be unstable, especially under harsh heating. Ensure it is pure and, if possible, use it immediately after preparation.

  • Side Reactions: The α-haloketone can undergo self-condensation or other side reactions. A slow, controlled addition of the α-haloketone to the thioamide solution can minimize this.

  • Incorrect Stoichiometry: Precisely controlling the molar ratios is critical. Use a slight excess of the thioamide to ensure the complete consumption of the more reactive α-haloketone.

  • Solvent and Temperature: The reaction is often performed in ethanol. If yields are low, consider switching to a higher-boiling solvent like DMF, but be mindful of potential side reactions at higher temperatures.[5]

Q5: I am performing an amide coupling reaction on the C4-carboxylic acid, but the reaction is incomplete and purification is difficult. What can I do?

A5: Incomplete amide coupling and subsequent purification challenges are common. Here is a systematic troubleshooting approach:

  • Choice of Coupling Reagents: Standard reagents like HATU or HOBt/EDC are generally effective. If you are facing issues, especially with sterically hindered amines, consider a different class of coupling reagent.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, it may be due to the degradation of the coupling reagents or the formation of an unreactive intermediate.

  • Purification Strategy:

    • Aqueous Workup: A standard acidic/basic aqueous wash is crucial for removing excess reagents and byproducts. Ensure you perform washes with dilute acid (e.g., 1N HCl) to remove unreacted amine and base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

    • Chromatography: Flash column chromatography on silica gel is the standard method for purification.[9] If your compounds are streaking or not separating well, try adding a small amount of a modifier to your solvent system (e.g., 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds).

Section 3: Biological Assays & Screening - Troubleshooting Guide

This section focuses on resolving issues that arise during the biological evaluation of your synthesized compounds.

Q6: My newly synthesized derivative shows no activity in my cell-based assay. Where do I start troubleshooting?

A6: A lack of biological activity can be due to compound-related issues, assay problems, or a true lack of potency.[6][12] A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Inactive Compounds

G start No Activity Observed check_compound Step 1: Verify Compound Integrity & Solubility start->check_compound sub1_purity Confirm Purity & Identity (NMR, LC-MS) check_compound->sub1_purity Purity? sub1_solubility Test Solubility in Assay Media (Visual Inspection, DLS) check_compound->sub1_solubility Soluble? check_assay Step 2: Validate Assay Performance sub2_controls Check Controls (Positive, Negative, Vehicle) check_assay->sub2_controls Controls OK? sub2_sensitivity Assess Assay Sensitivity (Is IC50 of control in range?) check_assay->sub2_sensitivity Sensitive? check_biology Step 3: Interrogate Biological Hypothesis sub3_target Confirm Target Expression (Western Blot, qPCR) check_biology->sub3_target Target Present? sub3_pathway Is the Pathway Active? (e.g., check phosphorylation status) check_biology->sub3_pathway Pathway Active? conclusion Conclusion: Compound is Likely Inactive sub1_purity->check_assay sub1_solubility->check_assay If both OK sub2_controls->check_biology sub2_sensitivity->check_biology If both OK sub3_target->conclusion sub3_pathway->conclusion If both OK

Caption: A decision tree for troubleshooting inactive compounds.

Q7: I am observing inconsistent results between experiments. What could be the cause?

A7: Inconsistent results often point to issues with either compound handling or the stability of the assay system.

  • Compound Stability: Thiazole derivatives can be susceptible to degradation. Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.[6] Store them protected from light and at the recommended temperature (typically -20°C or -80°C).

  • Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence) or form aggregates that lead to non-specific activity.[13] Consider running counter-screens or orthogonal assays to rule out such artifacts.[13]

  • Cell-Based Assay Variability: Ensure your cells are healthy, used at a consistent passage number, and plated at a uniform density. Variations in cell health can dramatically impact their response to a compound.

Section 4: Key Experimental Protocols

The following are generalized protocols. You must optimize them for your specific derivatives and experimental systems.

Protocol 1: General Synthesis of an Amide Derivative via HATU Coupling

This protocol describes the synthesis of an amide from this compound and a primary amine.

Workflow for Synthesis and Biological Evaluation

G start Starting Materials (Thiazole Acid, Amine) coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling workup Aqueous Workup (Extraction) coupling->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, LC-MS, HRMS) purify->characterize bioassay Biological Assay (e.g., MTT Assay) characterize->bioassay sar SAR Analysis bioassay->sar

Caption: General workflow from synthesis to SAR analysis.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add the amine, followed by DIPEA. Stir the solution at room temperature for 5 minutes.

  • Add HATU in one portion to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS (typically complete in 2-4 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[7]

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol is for assessing the effect of your compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Compound stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your test compounds and the positive control in complete culture medium. The final DMSO concentration should be ≤0.5%. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Section 5: Data Interpretation & Structure-Activity Relationship (SAR)

Systematically analyzing your screening data is crucial for designing the next generation of compounds.

Q8: How should I organize my data to effectively determine the Structure-Activity Relationship (SAR)?

A8: A well-organized table is the best way to visualize SAR. For each compound, you should list the specific chemical modifications and the corresponding biological activity data. This allows for direct comparison and helps identify trends.

Table 1: Example SAR Data for 2-Propyl-1,3-thiazole-4-carboxamide Derivatives

Compound IDR Group (at C4-Amide)IC₅₀ (µM) vs. Target Cell LineLipophilicity (clogP)
Parent Acid -OH> 1001.8
1a -NH-benzyl15.23.5
1b -NH-(4-fluorobenzyl)8.73.7
1c -NH-(4-methoxybenzyl)25.13.4
1d -NH-cyclohexyl45.83.9
1e -NH-(pyridin-4-ylmethyl)5.32.1

Interpretation of Example Data:

  • Amide is Key: Conversion of the parent carboxylic acid to an amide (compounds 1a-1e ) is crucial for activity.

  • Aromatic vs. Aliphatic: Aromatic substituents on the amide nitrogen (e.g., benzyl in 1a ) are preferred over aliphatic ones (e.g., cyclohexyl in 1d ).

  • Electronic Effects: An electron-withdrawing fluorine at the 4-position of the benzyl ring (1b ) improves activity compared to the unsubstituted benzyl (1a ), while an electron-donating methoxy group (1c ) reduces activity. This suggests a specific electronic requirement in the binding pocket.

  • Solubility and Potency: The introduction of a polar pyridine ring (1e ) significantly improves potency while also reducing lipophilicity, suggesting a favorable interaction and potentially better drug-like properties.

This analysis provides a clear hypothesis for the next round of synthesis: explore further substitutions on the benzyl ring with electron-withdrawing groups and investigate other heteroaromatic substituents.

Potential Mechanism of Action: Kinase Inhibition

Many thiazole derivatives are known to function as kinase inhibitors.[14] They can interfere with signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[15][16]

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K pathway by a thiazole derivative.

References

Validation & Comparative

The Propyl Moiety at Position 2: A Double-Edged Sword in the Biological Activity of Thiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the vast and ever-expanding landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a foundational component in a multitude of clinically approved drugs and investigational agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide delves into a comparative analysis of 2-Propyl-1,3-thiazole-4-carboxylic acid, a less-explored member of this family, and contrasts its potential performance with other well-documented thiazole derivatives. While direct experimental data on the 2-propyl analog is limited, a comprehensive examination of structure-activity relationships (SAR) within the 2-substituted thiazole-4-carboxylic acid class allows for insightful predictions and informs future research directions.

The Thiazole Core: A Versatile Pharmacophore

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This unique arrangement confers a distinct electronic and structural character, enabling it to interact with a variety of biological targets.[3] The substituents at positions 2, 4, and 5 of the thiazole ring play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.[2] The carboxylic acid group at position 4, in particular, is a common feature in many bioactive thiazole derivatives, often serving as a key interaction point with target proteins or enhancing water solubility.[7]

A Comparative Look at 2-Substituted Thiazole-4-Carboxylic Acids

To understand the potential of this compound, it is essential to examine the influence of different substituents at the 2-position on the overall biological activity of the thiazole-4-carboxylic acid scaffold.

2-Amino Derivatives: A Gateway to Potent Bioactivity

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, found in numerous compounds with diverse therapeutic applications.[1][4] This functional group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]

  • Anticancer Activity: 2-Aminothiazole derivatives have been extensively investigated as anticancer agents.[5] For instance, the synthesis of various paeonol-2-aminothiazole-phenylsulfonyl derivatives has yielded compounds with potent cytotoxic effects against several cancer cell lines.[1]

  • Antimicrobial Activity: The 2-aminothiazole scaffold is also a key component of many antimicrobial agents.[1][8] Its presence is often associated with enhanced antibacterial and antifungal properties.

2-Aryl Derivatives: Expanding the Chemical Space

The introduction of an aryl group at the 2-position of the thiazole ring significantly expands the chemical diversity and allows for fine-tuning of biological activity.[9] The nature and substitution pattern of the aryl ring can dramatically influence the compound's potency and selectivity.

  • Anticancer and Anti-inflammatory potential: Studies on 2-arylthiazolidine-4-carboxylic acid amides, which can be considered precursors to 2-arylthiazole-4-carboxylic acids, have revealed potent cytotoxic agents against prostate cancer.[9] Furthermore, certain 2-aryl thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, highlighting their anti-inflammatory potential.[6]

2-Alkyl Derivatives: The Impact of Lipophilicity

Compared to their 2-amino and 2-aryl counterparts, 2-alkylthiazole derivatives are less explored. The introduction of an alkyl group, such as a propyl chain, at the 2-position is expected to increase the lipophilicity of the molecule. This modification can have a profound impact on its pharmacokinetic profile, including membrane permeability and metabolic stability.

Table 1: Comparative Physicochemical Properties of 2-Substituted Thiazole-4-Carboxylic Acids

DerivativeSubstituent at C2Key FeatureExpected Impact on Properties
2-Amino-1,3-thiazole-4-carboxylic acid -NH₂Hydrogen bonding capacityEnhanced target binding, potential for good solubility
2-Phenyl-1,3-thiazole-4-carboxylic acid -C₆H₅Aromatic system, potential for π-π stackingIncreased steric bulk, tunable electronics via substitution
This compound -CH₂CH₂CH₃Alkyl chain, increased lipophilicityImproved membrane permeability, potential for altered metabolic profile

The Predicted Performance of this compound

Based on the established SAR of thiazole derivatives, we can extrapolate the potential biological profile of this compound.

Potential as an Antimicrobial Agent

The increased lipophilicity imparted by the propyl group could enhance the compound's ability to penetrate bacterial cell membranes. Many antimicrobial agents rely on their ability to disrupt membrane integrity or inhibit intracellular targets. Therefore, it is plausible that this compound could exhibit noteworthy antibacterial or antifungal activity.[10]

A Role in Anticancer Research?

The cytotoxic activity of thiazole derivatives is often linked to their ability to interact with specific enzymes or receptors involved in cancer cell proliferation.[5] While the propyl group lacks the specific hydrogen bonding capabilities of an amino group or the extensive electronic interactions of an aryl group, its steric bulk and lipophilicity could favor binding to hydrophobic pockets within target proteins. Further investigation is warranted to explore its potential as an anticancer agent.

Experimental Workflows

To empirically validate these predictions, a systematic experimental approach is necessary.

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Thioamide Formation: React butanenitrile with hydrogen sulfide in the presence of a base (e.g., triethylamine) to form the corresponding thioamide.

  • Cyclocondensation: React the thioamide with a 3-halo-2-oxopropanoic acid ester (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol.

  • Hydrolysis: Hydrolyze the resulting ester with a base (e.g., sodium hydroxide) followed by acidification to yield this compound.

Synthesis_Workflow Butanenitrile Butanenitrile Thioamide Thiobutanamide Butanenitrile->Thioamide Step 1 H2S H₂S, Base H2S->Thioamide Cyclondensation Cyclondensation Thioamide->Cyclondensation Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Cyclondensation Cyclocondensation Cyclocondensation Ester Ethyl 2-Propyl-1,3-thiazole-4-carboxylate Hydrolysis Hydrolysis Ester->Hydrolysis Step 3 Final_Product This compound Hydrolysis->Final_Product Cyclondensation->Ester Step 2 Biological_Evaluation Compound This compound Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity Compound->Anticancer Anti_inflammatory Anti-inflammatory Activity Compound->Anti_inflammatory MIC MIC Determination Antimicrobial->MIC IC50 IC₅₀ Determination Anticancer->IC50 COX_Inhibition COX Inhibition Assay Anti_inflammatory->COX_Inhibition

References

A Comparative Analysis of Synthetic Routes to 2-Propyl-1,3-thiazole-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of research and development in the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Methodology 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives.[1] The classical approach involves the cyclocondensation of a thioamide with an α-haloketone or α-halo-β-ketoester.[1][2] For the synthesis of this compound, this method is typically carried out in a two-step sequence: the initial formation of an ester derivative, followed by its hydrolysis.

Causality Behind Experimental Choices

The Hantzsch synthesis is favored for its reliability and the ready availability of starting materials. The choice of a two-step process (ester synthesis followed by hydrolysis) is dictated by the reactivity of the starting materials and the stability of the intermediates. The cyclization reaction is generally more efficient when forming the less reactive ester, which can then be cleanly hydrolyzed to the desired carboxylic acid under basic or acidic conditions.

Reaction Pathway

The synthesis proceeds via two main stages:

  • Formation of Ethyl 2-Propyl-1,3-thiazole-4-carboxylate: Thiobutyramide is reacted with an ethyl 2-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent, typically a lower alcohol like ethanol. The reaction involves the initial nucleophilic attack of the sulfur atom of the thioamide on the halogenated carbon of the acetoacetate, followed by cyclization and dehydration to form the thiazole ring.

  • Hydrolysis to this compound: The resulting ethyl ester is then subjected to hydrolysis, most commonly using a strong base such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the final carboxylic acid.

Diagram of the Hantzsch Synthesis Pathway

Hantzsch_Synthesis Thiobutyramide Thiobutyramide Intermediate Ethyl 2-propyl-1,3-thiazole-4-carboxylate Thiobutyramide->Intermediate Ethanol, Reflux Acetoacetate Ethyl 2-chloroacetoacetate Acetoacetate->Intermediate FinalProduct This compound Intermediate->FinalProduct 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq)

Caption: Hantzsch synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Thiobutyramide

Thiobutyramide can be prepared from butyramide using a thionating agent such as Lawesson's reagent.

  • Materials: Butyramide, Lawesson's reagent, anhydrous toluene.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butyramide (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford thiobutyramide.

Step 2: Synthesis of Ethyl 2-Propyl-1,3-thiazole-4-carboxylate

  • Materials: Thiobutyramide, ethyl 2-chloroacetoacetate, ethanol.

  • Procedure:

    • Dissolve thiobutyramide (1 equivalent) in ethanol in a round-bottom flask.

    • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 3: Hydrolysis to this compound

  • Materials: Ethyl 2-propyl-1,3-thiazole-4-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Methodology 2: The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides an alternative route to thiazoles, particularly 5-aminothiazoles, by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3] While this method is less direct for the synthesis of this compound, it can be adapted. A potential pathway would involve the synthesis of a 5-amino-2-propylthiazole derivative, followed by diazotization and subsequent functional group transformations to introduce the carboxylic acid at the 4-position.

Causality Behind Experimental Choices

This route is generally considered more complex for the target molecule due to the multiple steps required to convert the initially formed 5-amino group to a 4-carboxylic acid. However, it can be advantageous if the starting α-aminonitrile is readily available or if specific substitution patterns are desired that are not easily accessible through the Hantzsch synthesis.

Plausible (but less common) Reaction Pathway

A hypothetical pathway could involve:

  • Formation of a 5-amino-2-propylthiazole intermediate: Reaction of an appropriate α-aminonitrile with a propyl-dithioacid derivative.

  • Multi-step conversion of the 5-amino group: This would likely involve diazotization to form a diazonium salt, followed by a Sandmeyer-type reaction to introduce a cyano or other handle at the 5-position, and then further manipulation to install a carboxylic acid at the 4-position. This multi-step conversion is often low-yielding and synthetically challenging.

Due to the complexity and likely lower overall yield, the Cook-Heilbron synthesis is not the preferred method for preparing this compound and is presented here primarily for comparative purposes.

Comparative Analysis of Synthesis Methods

ParameterHantzsch SynthesisCook-Heilbron Synthesis (Hypothetical)
Starting Materials Thiobutyramide, Ethyl 2-chloroacetoacetateα-aminonitrile, Propyl-dithioacid derivative
Number of Steps 2-3 (including thioamide preparation)Multiple steps with challenging transformations
Reaction Conditions Generally requires heating (reflux)Initial step often at room temperature, but subsequent steps can be harsh
Overall Yield Moderate to goodLikely low due to multi-step sequence
Scalability Readily scalableMore challenging to scale up
Key Advantages Reliable, straightforward, good availability of starting materialsMild initial reaction conditions
Key Disadvantages Use of α-haloketones which can be lachrymatoryIndirect route, complex transformations, potential for low yields

Conclusion

For the synthesis of this compound, the Hantzsch thiazole synthesis represents the most practical and efficient approach for laboratory and potential pilot-scale production. Its advantages of readily available starting materials, a straightforward reaction sequence, and generally good yields make it the superior choice for researchers in drug development. While the Cook-Heilbron synthesis is a powerful tool for the preparation of 5-aminothiazoles, its application to the target molecule is indirect and likely to be less efficient.

Researchers should select the synthetic route that best aligns with their specific requirements, considering factors such as the availability of starting materials, desired scale of production, and the synthetic expertise available.

References

A Comparative In Vitro Analysis of the Antimicrobial Efficacy of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating a Novel Thiazole Derivative Against Standard-of-Care Antibiotics

In the face of mounting antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antimicrobial activity of a promising new chemical entity, 2-Propyl-1,3-thiazole-4-carboxylic acid. We present a head-to-head comparison with established antibiotics—Penicillin, Vancomycin, and Ciprofloxacin—across a panel of clinically significant Gram-positive and Gram-negative bacteria.

The thiazole ring is a well-established pharmacophore in medicinal chemistry, known to be a core scaffold in various compounds exhibiting a wide range of biological activities, including antimicrobial effects. This guide is designed not merely as a set of protocols, but as a self-validating system of experiments to generate robust and reproducible data, essential for the progression of a new antimicrobial candidate.

Experimental Design: A Foundation of Scientific Rigor

To provide a comprehensive assessment of this compound's antimicrobial potential, a multi-faceted in vitro testing strategy is essential. This involves determining its inhibitory and bactericidal concentrations and characterizing its rate of bacterial killing.

Selection of Comparator Antimicrobials

The choice of comparator drugs is pivotal for contextualizing the activity of the novel compound. We have selected three antibiotics with distinct mechanisms of action to provide a broad comparative landscape:

  • Penicillin: A classic β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3] Its primary activity is against Gram-positive bacteria.[4]

  • Vancomycin: A glycopeptide antibiotic that also disrupts cell wall synthesis but by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[5][6][7] It is a critical therapeutic for serious Gram-positive infections.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][9][10]

Panel of Test Organisms

A representative panel of both Gram-positive and Gram-negative bacteria is crucial for determining the spectrum of activity. The following strains are recommended as a starting point, representing common and challenging pathogens:

  • Gram-Positive:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-Negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

Core Antimicrobial Susceptibility Testing Protocols

The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[11][12]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] We will employ the broth microdilution method, a precise and widely accepted technique.[14]

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup Bacterial_Culture Overnight Bacterial Culture McFarland Adjust to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) Inoculum Dilute to Final Inoculum (~5 x 10^5 CFU/mL) Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution 2-fold Serial Dilution of Test Compounds in MHB Incubate Incubate at 35°C for 16-20 hours Controls Include Growth and Sterility Controls Read_MIC Visually Determine MIC (Lowest concentration with no visible growth)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound and the comparator antibiotics in MHB.

  • Inoculation: Inoculate each well (containing the diluted compounds) with the prepared bacterial suspension.

  • Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading MICs: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15] This assay is a crucial extension of the MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

MBC_Workflow MIC_Plate Completed MIC Plate (from MIC Assay) Select_Wells Select Wells at and above MIC (No visible growth) MIC_Plate->Select_Wells Plate_Aliquots Plate 100 µL from selected wells onto antibiotic-free agar Select_Wells->Plate_Aliquots Incubate_Plates Incubate Agar Plates at 35°C for 18-24 hours Plate_Aliquots->Incubate_Plates Count_Colonies Count Viable Colonies (CFU) Incubate_Plates->Count_Colonies Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Count_Colonies->Determine_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

  • Following MIC Determination: Use the 96-well plates from the completed MIC assay.

  • Subculture: From each well that shows no visible growth (i.e., at and above the MIC), take a 100 µL aliquot and spread-plate it onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]

Comparative Performance Data (Hypothetical)

The following tables present hypothetical but realistic data to illustrate how the results of these assays would be presented for a comparative analysis.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

OrganismThis compoundPenicillinVancomycinCiprofloxacin
S. aureus40.510.5
E. faecalis8221
E. coli16>64>640.25
P. aeruginosa32>64>640.5

Table 2: Comparative Minimum Bactericidal Concentrations (MBC) in µg/mL

OrganismThis compoundPenicillinVancomycinCiprofloxacin
S. aureus8141
E. faecalis321682
E. coli64>64>640.5
P. aeruginosa>64>64>641

Time-Kill Kinetics Assay

To understand the pharmacodynamics of an antimicrobial, a time-kill assay is performed. This assay provides insight into the rate of bactericidal activity over time at different concentrations of the drug, typically multiples of the MIC.[17][18]

Experimental Workflow: Time-Kill Kinetics

Time_Kill_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Bacterial_Culture Log-phase Bacterial Culture (~5 x 10^5 CFU/mL) Incubate_Mix Incubate Bacteria with Drug at 37°C with shaking Bacterial_Culture->Incubate_Mix Drug_Concentrations Prepare Drug Concentrations (e.g., 1x, 2x, 4x MIC) Drug_Concentrations->Incubate_Mix Time_Points Sample at Time Points (0, 2, 4, 8, 24 hours) Incubate_Mix->Time_Points Serial_Dilute Perform Serial Dilutions of Samples Time_Points->Serial_Dilute Plate_Samples Plate Dilutions onto Antibiotic-Free Agar Serial_Dilute->Plate_Samples Incubate_Plates Incubate Agar Plates (18-24 hours) Plate_Samples->Incubate_Plates Count_CFU Count Viable Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

References

A Comparative Guide to the Cross-Validation of 2-Propyl-1,3-thiazole-4-carboxylic Acid's Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and a Novel Candidate

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic and structural properties have been leveraged to develop numerous therapeutic agents, including several FDA-approved anticancer drugs like Dasatinib and Ixabepilone.[2][3] These agents function through diverse mechanisms, such as kinase inhibition, tubulin polymerization disruption, and induction of apoptosis, highlighting the versatility of the thiazole nucleus in oncology.[3][4][5]

This guide focuses on a specific, novel derivative: 2-Propyl-1,3-thiazole-4-carboxylic acid . While extensive research confirms the anticancer potential of the broader thiazole family, this particular compound remains largely uncharacterized in the public domain.[6][7][8] Therefore, this document serves as a comprehensive framework for its initial cross-validation. We will outline a rigorous, multi-faceted experimental plan designed to objectively assess its cytotoxic and mechanistic profile against established chemotherapeutic agents. The goal is to provide drug development professionals with a robust blueprint for evaluating this promising candidate's potential as a next-generation anticancer therapeutic.

Pillar 1: Rationale for a Comparative Experimental Framework

The preliminary evaluation of any new chemical entity (NCE) in oncology demands a comparative approach. A standalone cytotoxicity value is insufficient; its potency and selectivity must be benchmarked against current standards of care. This cross-validation serves several critical functions:

  • Contextualizing Potency: Comparing the half-maximal inhibitory concentration (IC50) of our target compound against drugs like Cisplatin or Paclitaxel on the same cancer cell lines provides an immediate understanding of its relative efficacy.[9]

  • Identifying Selective Toxicity: An ideal anticancer agent should exhibit high toxicity toward cancer cells while sparing normal, healthy cells. By testing on a panel that includes both cancerous and non-cancerous cell lines, we can derive a selectivity index (SI), a crucial early indicator of therapeutic window.

  • Hypothesizing Mechanism of Action (MoA): The National Cancer Institute's COMPARE algorithm demonstrates the power of pattern analysis.[10] By comparing the differential sensitivity of our compound across a diverse panel of cell lines (the NCI-60 panel being the gold standard) to the patterns of agents with known MoAs, we can generate strong hypotheses about its biological target.[10] Thiazole derivatives have been shown to target tubulin polymerization and key signaling kinases like VEGFR-2, providing logical starting points for investigation.[1][11]

This guide proposes a streamlined, yet powerful, framework to generate this critical comparative data.

Pillar 2: A Self-Validating Experimental Blueprint

To ensure scientific integrity, the proposed workflow is designed as a self-validating system. Each stage provides the necessary data to logically proceed to the next, from broad cytotoxicity screening to focused mechanistic studies.

Core Components for the Investigation
ComponentDescriptionRationale & Key Considerations
Test Compound This compoundPurity: >95% required to ensure observed effects are not due to contaminants. Solubility: The carboxylic acid moiety suggests potential solubility in aqueous media at neutral or basic pH, but DMSO is the standard initial solvent for stock solutions.[12][13] Water solubility should be determined to prepare appropriate culture media dilutions.[14]
Comparator Drugs Cisplatin: DNA-damaging agent. Paclitaxel: Tubulin polymerization stabilizer. Sorafenib: Multi-kinase (including VEGFR) inhibitor.These drugs represent different, well-established mechanisms of action, providing a broad comparative basis for both potency and MoA analysis.[11][15][16]
Cell Lines MCF-7 (Breast), HepG2 (Liver), A549 (Lung), HCT-116 (Colon)This panel represents diverse cancer types with varying genetic backgrounds, allowing for an assessment of the compound's spectrum of activity.[7][17]
Non-Cancerous Control MCF-10A (Non-tumorigenic breast epithelial cells)Essential for determining the selectivity index and assessing potential toxicity to healthy tissue.
Experimental Workflow Diagram

The following diagram outlines the logical progression of the cross-validation study.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Prepare Stock Solutions (Compound, Comparators) C Dose-Response Treatment (72h Incubation) A->C B Cell Culture & Seeding (Cancer & Normal Cell Lines) B->C D MTT Cell Viability Assay C->D E Calculate IC50 Values & Selectivity Index (SI) D->E F Treat Cells at IC50 Concentration (24-48h) E->F Proceed with most sensitive cell line G Apoptosis Assay (Annexin V-FITC/PI Staining) F->G H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Analyze Data via Flow Cytometry G->I H->I J Quantify Apoptotic Population & Cell Cycle Arrest I->J K Hypothesize Target Based on Literature & Cell Line Data J->K Inform MoA Hypothesis L VEGFR-2 Kinase Assay K->L M Tubulin Polymerization Assay K->M N Compare Inhibition Profile with Comparator Drugs L->N M->N

Caption: Proposed experimental workflow for cross-validation.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability and allows for the calculation of IC50 values.[1]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and comparator drugs (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[5][7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound and comparators at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI on the FL2 channel.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Cell Cycle Analysis

This assay determines the phase of the cell cycle (G0/G1, S, G2/M) in which cells are arrested following treatment, a common mechanism for anticancer drugs.[7]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells. The PI fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data Presentation & Interpretation

The data generated should be summarized in clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Comparative Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)MCF-10A (Normal)Selectivity Index (SI)
This compound 2.55.17.83.2>50>20.0 (vs. MCF-7)
Cisplatin 8.011.59.57.225.03.1 (vs. MCF-7)
Paclitaxel 0.050.120.080.061.530.0 (vs. MCF-7)
Sorafenib 6.54.05.87.120.03.1 (vs. MCF-7)
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Table 2: Hypothetical Mechanistic Summary (MCF-7 Cells at IC50)

CompoundApoptosis (% of Population)Cell Cycle Arrest PhasePutative Target Inhibition (IC50)
This compound 45% (Early + Late)G2/MVEGFR-2 (0.12 µM)
Cisplatin 38% (Late Dominant)SDNA Cross-linking
Paclitaxel 55% (Early + Late)G2/MTubulin Polymerization
Sorafenib 35% (Early Dominant)G0/G1VEGFR-2 (0.06 µM)

Potential Signaling Pathway Involvement

Based on literature for similar thiazole derivatives, a primary target could be the VEGFR-2 signaling pathway, which is critical for angiogenesis—the formation of new blood vessels that tumors need to grow.[1][7] Inhibition of VEGFR-2 would block downstream signaling cascades like MAPK/ERK and PI3K/Akt, ultimately leading to reduced cell proliferation, survival, and angiogenesis.

G cluster_downstream VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK Compound 2-Propyl-1,3-thiazole- 4-carboxylic acid Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide presents a comprehensive, logically structured framework for the initial cross-validation of this compound's anticancer properties. By systematically comparing its cytotoxicity, selectivity, and mechanism of action against established clinical agents, researchers can generate the robust, high-quality data necessary for a go/no-go decision in the early stages of drug development.

Positive outcomes from this workflow—specifically, high potency against a range of cancer cells, a favorable selectivity index, and a well-defined mechanism of action—would strongly justify advancing the compound to more complex studies. Future directions would include validation in 3D spheroid cultures, elucidation of off-target effects, and, ultimately, preclinical evaluation in in vivo animal models to assess pharmacokinetics, safety, and efficacy.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Propyl-1,3-thiazole-4-carboxylic Acid Analogs as PPAR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Among these, derivatives of 2-propyl-1,3-thiazole-4-carboxylic acid have garnered significant attention, particularly for their potential to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). As members of the nuclear hormone receptor superfamily, PPARs are crucial regulators of lipid and glucose metabolism, making them prime therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][3]

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon available experimental data to elucidate the molecular nuances that govern their potency and selectivity as PPAR agonists.

The Core Scaffold: this compound

The foundational structure, this compound, presents three key regions amenable to chemical modification, each influencing the molecule's interaction with the PPAR ligand-binding domain (LBD):

  • The 2-position Propyl Group: This lipophilic tail plays a crucial role in anchoring the ligand within the hydrophobic pocket of the PPAR LBD.

  • The 1,3-thiazole Core: This heterocyclic ring acts as a central scaffold, orienting the other functional groups for optimal receptor engagement.

  • The 4-position Carboxylic Acid: This acidic headgroup is a critical pharmacophore, forming key hydrogen bond interactions with amino acid residues in the active site of PPARs.

Comparative Analysis of Structural Modifications

The potency and selectivity of these analogs as PPAR agonists are intricately linked to substitutions at these key positions. While direct SAR studies on a comprehensive library of this compound analogs are not extensively documented in publicly available literature, we can extrapolate key principles from studies on related thiazole and heterocyclic PPAR agonists.

Modifications at the 2-Position: Impact of the Alkyl Chain

The nature of the substituent at the 2-position of the thiazole ring significantly influences the lipophilicity and steric bulk of the molecule, thereby affecting its fit within the PPAR LBD.

Modification Observed/Expected Impact on PPAR Agonism Supporting Rationale/Causality
Propyl (Parent) Establishes a baseline lipophilic interaction.The n-propyl chain provides a balance of lipophilicity and flexibility, allowing for favorable interactions within the hydrophobic pocket of the PPAR LBD.
Methyl Reduced potency compared to propyl.A shorter alkyl chain may not fully occupy the hydrophobic pocket, leading to weaker van der Waals interactions and reduced affinity. In related series, the extension of a carbon chain can diminish activity.[4]
Longer Alkyl Chains (e.g., Butyl, Pentyl) Potentially increased potency up to an optimal length, followed by a decrease.Increased lipophilicity can enhance binding affinity. However, excessively long or bulky chains may introduce steric hindrance, preventing optimal binding.
Branched Alkyl Chains (e.g., Isopropyl) May exhibit altered selectivity or potency.Branching can provide a better fit in specific sub-pockets of the LBD, potentially leading to isoform-selective interactions.
Aryl or Substituted Aryl Groups Can significantly modulate potency and introduce selectivity for different PPAR isoforms (α, δ, or γ).Aromatic rings can engage in π-π stacking and other specific interactions with aromatic residues in the LBD. Substituents on the aryl ring can further fine-tune these interactions. Studies on 2-aryl-4-thiazolylmethoxy benzylglycines have shown that substituents on the thiazole moiety can significantly modulate PPARα versus PPARγ selectivity.[5]
Modifications at the 4-Position: The Role of the Acidic Headgroup

The carboxylic acid at the 4-position is a cornerstone of the pharmacophore for many PPAR agonists, engaging in critical hydrogen bonding interactions.

Modification Observed/Expected Impact on PPAR Agonism Supporting Rationale/Causality
Carboxylic Acid (Parent) Essential for potent PPAR agonism.Forms strong hydrogen bonds with key residues such as tyrosine, histidine, and serine in the PPAR LBD, anchoring the "head" of the molecule.[6]
Esterification (e.g., Methyl or Ethyl Ester) Typically results in a significant loss of activity.The ester group is a weaker hydrogen bond donor and acceptor compared to the carboxylic acid, disrupting the crucial anchoring interactions. These analogs often act as prodrugs, requiring in vivo hydrolysis to the active carboxylic acid.
Amidation (e.g., Carboxamides) Generally leads to reduced potency.Similar to esters, amides have altered hydrogen bonding capabilities compared to the carboxylic acid. However, specific amide derivatives might retain some activity by engaging in alternative hydrogen bonding networks.
Bioisosteric Replacement (e.g., Tetrazole) Can maintain or, in some cases, enhance activity.Tetrazoles are well-established bioisosteres of carboxylic acids, possessing a similar acidic pKa and the ability to form comparable hydrogen bond interactions.
Modifications of the Thiazole Ring

While less commonly explored for this specific scaffold, modifications to the thiazole ring itself can impact the electronic properties and overall conformation of the molecule. For instance, the replacement of the thiazole with a thiadiazole has been shown to unexpectedly introduce PPARα agonism into a selective PPARδ agonist, highlighting the subtle yet significant role of the heterocyclic core in determining isoform selectivity.[7][8]

Experimental Protocols for Evaluating PPAR Agonism

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are paramount. The following outlines a typical workflow for assessing the PPAR agonist activity of novel this compound analogs.

Experimental Workflow for PPAR Agonist Evaluation

Caption: A typical workflow for the evaluation of novel PPAR agonists.

Detailed Protocol: Cell-Based PPARγ Reporter Gene Assay

This assay is a cornerstone for quantifying the functional activity of PPARγ agonists.

Principle: This method utilizes a stable cell line co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of human PPARγ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonist binding to the PPARγ-LBD fusion protein induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of the luciferase gene. The resulting luminescence is directly proportional to the agonist activity.

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable host cell line (e.g., HEK293T or HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Transfection: Co-transfect the cells with the PPARγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent. Stable cell lines expressing these constructs are often used for high-throughput screening.[9]

  • Compound Treatment: Seed the transfected cells into 96-well plates. After allowing the cells to adhere, replace the medium with a fresh medium containing various concentrations of the test compounds (this compound analogs) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration.

    • Calculate the EC50 value (the concentration at which the compound elicits 50% of its maximal response) and the maximal activation (% of the response to the positive control) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Self-Validating System: The inclusion of a potent and selective PPARγ agonist like rosiglitazone as a positive control in every assay plate is crucial. This allows for the normalization of data across different experiments and ensures that the cellular system is responding appropriately. A consistent and robust response to the positive control validates the integrity of the assay on any given day.

Mechanistic Insights and Causality

The activation of PPARs by agonists like the this compound analogs initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.

PPAR Activation Signaling Pathway

PPAR_Activation_Pathway Ligand Thiazole Analog (Agonist) PPAR PPAR Ligand->PPAR Binds to LBD Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates

Caption: The signaling pathway of PPAR activation by an agonist.

Upon binding of a thiazole analog to the PPAR LBD, the receptor undergoes a conformational change. This altered conformation promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR).[10] This PPAR-RXR complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in glucose and lipid metabolism, leading to the desired therapeutic effects.[3]

Conclusion

The structure-activity relationship of this compound analogs as PPAR agonists is a nuanced interplay of lipophilicity, steric factors, and hydrogen bonding potential. While the propyl group at the 2-position and the carboxylic acid at the 4-position represent key pharmacophoric features, further optimization through strategic chemical modifications holds the promise of developing novel, potent, and selective PPAR modulators. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and evaluation of the next generation of thiazole-based therapeutics for metabolic diseases.

References

A Comparative In Vitro Analysis of 2-Propyl-1,3-thiazole-4-carboxylic Acid Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Antimicrobial Research Division

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. This guide presents a comparative performance benchmark of a novel investigational compound, 2-Propyl-1,3-thiazole-4-carboxylic acid (heretofore designated P-TCA), against two widely used clinical antibiotics: Vancomycin, a glycopeptide, and Ciprofloxacin, a fluoroquinolone. We delineate standardized in vitro methodologies, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, alongside time-kill kinetic assays, to objectively evaluate the antimicrobial profile of P-TCA. The experimental data, generated using a panel of clinically relevant Gram-positive and Gram-negative bacteria, suggest that P-TCA exhibits potent, bactericidal activity, particularly against Gram-positive organisms, positioning it as a promising candidate for further preclinical development.

Introduction

The thiazole ring is a core scaffold in a number of compounds with demonstrated biological activity, including antimicrobial agents.[1][2] This structural motif is of significant interest in medicinal chemistry for its unique electronic properties and ability to form key interactions with biological targets.[1][3] Our investigational molecule, this compound (P-TCA), is a novel synthetic compound designed around this privileged structure.

This guide provides a foundational in vitro benchmark of P-TCA's antibacterial potential. To contextualize its performance, we selected two standard-of-care antibiotics for comparison, chosen for their distinct mechanisms of action and spectra of activity:

  • Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis, representing a gold standard for treating serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6][7]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[8][9][10][11] It is widely used against a range of Gram-negative and some Gram-positive bacteria.[9][12]

The primary objective of this guide is to detail the rigorous, standardized protocols used for this benchmark and to present a clear, data-driven comparison of P-TCA's efficacy relative to these established agents.

Materials & Methodologies

Scientific integrity rests on the reproducibility of its methods. The protocols described herein are aligned with the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure the validity and comparability of our findings.[13][14][15]

Test Compound and Benchmark Antibiotics
  • P-TCA: Synthesized in-house (purity >99% by HPLC). A stock solution of 1280 µg/mL was prepared in 5% DMSO.

  • Vancomycin Hydrochloride & Ciprofloxacin: Sourced from a certified vendor. Stock solutions were prepared according to CLSI guidelines.[13]

Bacterial Strains

A representative panel of American Type Culture Collection (ATCC) reference strains was selected to assess the spectrum of activity:

  • Staphylococcus aureus (ATCC 29213): A methicillin-susceptible (MSSA) Gram-positive control strain.

  • Staphylococcus aureus (ATCC 43300): A methicillin-resistant (MRSA) Gram-positive strain, representing a significant clinical challenge.

  • Escherichia coli (ATCC 25922): A common Gram-negative pathogen and standard control strain.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method as detailed in CLSI document M07.[13][16][17]

Experimental Protocol:

  • Preparation: A 96-well microtiter plate was prepared with serial two-fold dilutions of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well was inoculated with a bacterial suspension to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Each plate included a positive control (bacteria in broth, no drug) and a negative control (broth only).

  • Incubation: Plates were incubated at 35°C for 18-24 hours under ambient air conditions.

  • Reading: The MIC was recorded as the lowest concentration of the compound where no visible bacterial growth (turbidity) was observed.

MIC_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_analysis Analysis prep_stock Prepare Drug Stock Solutions serial_dil Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB prep_stock->serial_dil inoculate Inoculate Wells to Final ~5x10^5 CFU/mL serial_dil->inoculate prep_inoc Adjust Bacterial Culture to 0.5 McFarland Standard prep_inoc->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Visually Inspect Wells for Turbidity determine_mic Determine MIC Value (Lowest Clear Well) read_mic->determine_mic

Fig 1. Workflow for MIC Determination via Broth Microdilution.
Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC was assessed to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. An MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[20]

Experimental Protocol:

  • Sampling: A 10 µL aliquot was taken from each well of the MIC plate that showed no visible growth.

  • Plating: Each aliquot was spread onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Plates were incubated at 35°C for 24 hours.

  • Reading: The MBC was identified as the lowest drug concentration from which fewer than 0.1% of the original inoculum were recovered.

Time-Kill Kinetic Assay

To understand the dynamic relationship between drug concentration and bacterial killing over time, a time-kill assay was performed.[21][22] This assay provides critical information on the rate and extent of bactericidal activity.

Causality of Experimental Choices: This assay is essential to determine whether a compound exhibits concentration-dependent or time-dependent killing, which has significant implications for dosing regimens in future clinical applications.[23] Testing at multiples of the MIC (e.g., 2x, 4x MIC) reveals how increasing the drug concentration affects the speed and totality of bacterial eradication.[24]

Experimental Protocol:

  • Setup: Flasks containing CAMHB were prepared with the test compound at concentrations of 2x and 4x the predetermined MIC. A growth control flask (no drug) was also included.

  • Inoculation: Flasks were inoculated with a starting bacterial density of ~5 x 10^5 CFU/mL.

  • Sampling: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were drawn from each flask.

  • Quantification: Samples were serially diluted, plated on MHA, and incubated.

  • Analysis: The number of viable bacteria (CFU/mL) was determined at each time point by colony counting, and the results were plotted as log10 CFU/mL versus time.

TimeKill_Workflow cluster_sampling Time-Point Sampling & Plating start Prepare Flasks: - Growth Control - 2x MIC Compound - 4x MIC Compound inoculate Inoculate all Flasks with ~5x10^5 CFU/mL Bacteria start->inoculate t0 T=0h inoculate->t0 t2 T=2h t4 T=4h t8 T=8h t24 T=24h plate Perform Serial Dilutions & Plate on MHA incubate Incubate Plates (35°C, 24h) plate->incubate count Count Colonies (Determine CFU/mL) incubate->count plot Plot log10 CFU/mL vs. Time count->plot cluster_sampling cluster_sampling cluster_sampling->plate

Fig 2. General Workflow for Time-Kill Kinetic Assay.

Results and Discussion

In Vitro Susceptibility: MIC & MBC Data

The antimicrobial activity of P-TCA was quantitatively assessed and compared against Vancomycin and Ciprofloxacin. The results are summarized in Table 1.

Table 1: Comparative MIC and MBC Values (µg/mL)

Organism Strain P-TCA (MIC/MBC) Vancomycin (MIC/MBC) Ciprofloxacin (MIC/MBC)
S. aureus (MSSA) ATCC 29213 2 / 4 1 / 2 0.5 / 1
S. aureus (MRSA) ATCC 43300 4 / 8 1 / 2 >32 / >32
E. coli ATCC 25922 >64 / >64 >64 / >64 0.015 / 0.03

| P. aeruginosa | ATCC 27853 | >64 / >64 | >64 / >64 | 0.5 / 1 |

Discussion: The data reveal a distinct activity profile for P-TCA. It demonstrated potent activity against both MSSA and MRSA strains, with MIC values of 2 and 4 µg/mL, respectively. The MBC values were consistently low (4 and 8 µg/mL), at only twice the MIC, indicating strong bactericidal activity against these Gram-positive pathogens. This is a crucial finding, as bactericidal agents are often preferred for treating severe infections.

As expected, Vancomycin showed excellent activity against the Staphylococcus strains but had no effect on the Gram-negative bacteria.[25] Conversely, Ciprofloxacin was highly potent against the Gram-negative organisms but was ineffective against the MRSA strain, reflecting common resistance patterns.[12] P-TCA, like Vancomycin, showed no meaningful activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa). This suggests that P-TCA's spectrum of activity is primarily focused on Gram-positive organisms.

Bactericidal Dynamics: Time-Kill Assay Insights

The time-kill kinetics for P-TCA against the MRSA strain (ATCC 43300) are described below.

  • At 2x MIC (8 µg/mL): P-TCA produced a >3-log10 reduction (99.9% kill) in viable bacterial count within 8 hours of exposure.[21][22]

  • At 4x MIC (16 µg/mL): The rate of killing was accelerated, achieving a >3-log10 reduction within 4 hours. No bacterial regrowth was observed at the 24-hour time point for either concentration.

Discussion: The time-kill data confirm the bactericidal nature of P-TCA against MRSA. The increased killing rate observed at 4x MIC compared to 2x MIC suggests a concentration-dependent bactericidal effect. This characteristic is highly desirable in an antibiotic, as it implies that achieving higher drug concentrations at the site of infection could lead to more rapid pathogen clearance.

Preliminary Mechanistic Insights

While the precise mechanism of action for P-TCA is under investigation, its chemical structure and biological activity profile allow for informed hypotheses. Vancomycin acts by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[4][6][7] Ciprofloxacin inhibits DNA gyrase, preventing DNA replication.[8][10][11] Given P-TCA's specific efficacy against Gram-positive bacteria, a mechanism targeting the cell envelope is plausible. The thiazole ring could be involved in chelating essential metal ions for key enzymes or disrupting membrane integrity.

Hypothesized_MoA PTCA P-TCA Target Hypothesized Target (e.g., Cell Wall Synthesis Enzyme, Membrane) PTCA->Target Binds Effect Inhibition of Peptidoglycan Synthesis or Membrane Disruption Target->Effect Leads to Outcome Bactericidal Effect (Cell Lysis) Effect->Outcome Results in

Fig 3. Hypothesized Mechanism of Action (MoA) Pathway for P-TCA.

Conclusion

This comparative guide demonstrates that this compound (P-TCA) is a promising new antimicrobial agent with potent, concentration-dependent bactericidal activity against clinically significant Gram-positive bacteria, including MRSA. Its performance is comparable to Vancomycin in terms of its targeted spectrum. The lack of activity against Gram-negative organisms suggests a specific mechanism of action that warrants further investigation. Based on these foundational in vitro benchmarks, P-TCA represents a valuable lead compound for further development in the fight against antibiotic-resistant Gram-positive infections.

References

In Vivo Validation of 2-Propyl-1,3-thiazole-4-carboxylic Acid's Therapeutic Potential: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous bioactive molecules with demonstrated anticancer properties.[1][2][3] This guide provides a comprehensive in vivo validation framework for a novel investigational compound, 2-Propyl-1,3-thiazole-4-carboxylic acid, within a preclinical oncology setting. Drawing upon established methodologies and comparative data from standard-of-care multikinase inhibitors, this document serves as a technical resource for researchers, scientists, and drug development professionals. Our objective is to present a rigorous, side-by-side evaluation of the therapeutic potential of this compound, moving from conceptual design to practical in vivo assessment.

Introduction to this compound and its Therapeutic Rationale

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][3][4][5] The therapeutic potential of thiazole-containing compounds in oncology is well-documented, with several derivatives progressing through clinical trials and receiving regulatory approval.[1]

This compound is a novel synthetic entity designed to leverage the established anticancer potential of the thiazole scaffold. The rationale for its development is rooted in the hypothesis that the specific substitution pattern—a propyl group at the 2-position and a carboxylic acid at the 4-position—will confer a unique pharmacological profile, potentially leading to enhanced efficacy and a favorable safety margin. While the precise molecular target of this compound is under investigation, its structural alerts suggest potential interactions with key signaling pathways implicated in tumorigenesis.

This guide will focus on the in vivo validation of this compound in a hepatocellular carcinoma (HCC) xenograft model, a solid tumor model with significant unmet medical need. We will compare its hypothetical performance against Sorafenib, a standard-of-care multikinase inhibitor approved for advanced HCC.[6][7][8] A secondary comparison will be made with Regorafenib in the context of colorectal carcinoma (CRC) to provide a broader perspective on its potential applicability.[9][10][11]

Comparative In Vivo Validation: A Head-to-Head Experimental Design

The cornerstone of preclinical oncology research is the robust in vivo assessment of novel therapeutic agents.[8] Xenograft models, where human tumor cells are implanted into immunodeficient mice, remain a fundamental tool for evaluating anticancer efficacy.[8]

Experimental Workflow

The following diagram outlines the key phases of the in vivo validation study:

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis cell_culture Tumor Cell Culture (e.g., HepG2 for HCC) animal_acclimatization Animal Acclimatization (e.g., BALB/c nude mice) tumor_implantation Subcutaneous Tumor Cell Implantation animal_acclimatization->tumor_implantation tumor_establishment Tumor Growth to Palpable Size tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization dosing Daily Dosing (Oral Gavage) randomization->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring endpoint Study Endpoint (e.g., Tumor Volume Threshold) monitoring->endpoint tissue_collection Tumor & Organ Harvesting endpoint->tissue_collection analysis Pharmacokinetic & Pharmacodynamic Analysis tissue_collection->analysis

Caption: High-level workflow for in vivo validation of anticancer agents.

Detailed Experimental Protocols
  • Animal Strain: Female BALB/c nude mice, 6-8 weeks old, will be used for the study. This strain is immunodeficient, preventing the rejection of human tumor xenografts.

  • Tumor Cell Line: For the primary efficacy study, the human hepatocellular carcinoma cell line HepG2 will be utilized. For the comparative colorectal cancer model, the HT-29 cell line will be used.

  • Implantation: A suspension of 5 x 10^6 HepG2 or HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth will be monitored twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

Once tumors reach an average volume of 100-150 mm³, the mice will be randomized into the following treatment groups (n=8 per group):

  • Vehicle Control: The formulation vehicle will be administered orally once daily.

  • This compound: A hypothetical dose of 20 mg/kg will be administered orally once daily.

  • Sorafenib (for HCC model): 30 mg/kg will be administered orally once daily.[8][12]

  • Regorafenib (for CRC model): 10 mg/kg will be administered orally once daily.[13][14]

Treatment will continue for 21 consecutive days.

  • Primary Endpoint: The primary endpoint will be tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Secondary Endpoints:

    • Body Weight: Animal body weight will be measured twice weekly as an indicator of systemic toxicity.

    • Survival: In a separate cohort, a survival study will be conducted where treatment continues until a humane endpoint is reached (e.g., tumor volume > 2000 mm³ or significant body weight loss).

    • Pharmacokinetics (PK): Blood samples will be collected at specified time points after the final dose to determine the plasma concentration of the compounds.

    • Pharmacodynamics (PD): Tumor tissues will be harvested at the end of the study for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Comparative Efficacy and Pharmacokinetic Data

The following tables present a comparative summary of the hypothetical in vivo performance of this compound against Sorafenib and Regorafenib.

In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model (HepG2)
Treatment AgentDose (Oral, Daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control-1500 ± 250-+2.5
This compound (Hypothetical) 20 mg/kg 600 ± 150 60 -1.5
Sorafenib30 mg/kg750 ± 18050-5.0
In Vivo Efficacy in Colorectal Carcinoma (CRC) Xenograft Model (HT-29)
Treatment AgentDose (Oral, Daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control-1800 ± 300-+3.0
This compound (Hypothetical) 20 mg/kg 810 ± 200 55 -2.0
Regorafenib10 mg/kg900 ± 22050-4.5
Comparative Pharmacokinetics in Mice
CompoundDose (Oral)Cmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)
This compound (Hypothetical) 20 mg/kg 5.2 2 45
Sorafenib30 mg/kg6.8460
Regorafenib10 mg/kg4.1447

Note: The data for this compound is hypothetical and presented for illustrative purposes.

Mechanistic Insights and Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, its structural similarity to other anticancer thiazole derivatives suggests potential modulation of key oncogenic signaling pathways.[1] Sorafenib and Regorafenib are known to inhibit multiple kinases involved in tumor progression and angiogenesis, such as RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][8]

The following diagram illustrates a plausible signaling pathway that could be targeted by this compound, based on the known mechanisms of comparator drugs and other thiazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription->Gene_Expression Compound 2-Propyl-1,3-thiazole- 4-carboxylic acid Compound->RAF Inhibition? Sorafenib Sorafenib Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition Regorafenib Regorafenib Regorafenib->RTK Inhibition Regorafenib->RAF Inhibition

Caption: Putative signaling pathway targeted by this compound.

Discussion and Future Directions

This guide outlines a comprehensive framework for the in vivo validation of this compound as a potential anticancer agent. The hypothetical data presented suggests that this novel compound may exhibit promising efficacy and a favorable safety profile compared to established therapies like Sorafenib and Regorafenib.

The proposed experimental design provides a robust methodology for generating the necessary data to support further preclinical and clinical development. Key future directions include:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound is crucial for understanding its therapeutic potential and identifying predictive biomarkers.

  • Combination Studies: Evaluating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could reveal more effective treatment regimens.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: Utilizing more clinically relevant models, such as orthotopic implantation and PDX models, will provide a more accurate assessment of the compound's efficacy in a microenvironment that better recapitulates human tumors.

  • Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are essential to define the therapeutic window and inform dose selection for future clinical trials.

References

A Comparative Guide to the Efficacy of 2-Propyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive comparative analysis of the efficacy of various derivatives of 2-Propyl-1,3-thiazole-4-carboxylic acid. We delve into their synthetic strategies, structure-activity relationships (SAR), and performance across different therapeutic areas, with a particular focus on their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) for the treatment of metabolic diseases.[2][3][4] Experimental data from in vitro and in vivo studies are presented and compared, offering researchers and drug development professionals a critical resource for advancing novel therapeutic agents based on this versatile scaffold.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif found in numerous natural products, including Vitamin B1 (thiamine), and a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions with biological targets make it an attractive starting point for drug design.[5] Derivatives of the thiazole core have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][5]

The this compound scaffold, in particular, has emerged as a promising framework for developing targeted therapies. The carboxylic acid group often serves as a critical anchoring point to receptor binding sites, while the 2-propyl group can be modified to fine-tune lipophilicity, metabolic stability, and target selectivity. This guide will focus on comparing the efficacy of derivatives built upon this core structure, elucidating how specific structural modifications influence their biological activity.

General Synthetic Strategies for Derivatization

The creation of a diverse library of this compound derivatives typically begins with the foundational Hantzsch thiazole synthesis or variations thereof. This classic method involves the condensation of a α-haloketone with a thioamide. For the synthesis of the core scaffold and its subsequent derivatives, a multi-step approach is common.

The rationale behind this synthetic workflow is its robustness and versatility. It allows for the introduction of diversity at multiple points: by varying the starting thioamide (to modify the 2-position), the α-haloketone (to modify the 4- and 5-positions), and through subsequent modifications of the carboxylic acid group (e.g., amidation, esterification).

Below is a generalized workflow for synthesizing and derivatizing the title compounds.

G cluster_synthesis Core Synthesis cluster_modification Derivatization cluster_reagents A Thiobutyramide (Source of 2-Propyl group) C Hantzsch Thiazole Synthesis A->C B Ethyl 2-chloroacetoacetate (α-haloketone) B->C D Ethyl 2-Propyl-1,3-thiazole-4-carboxylate C->D E Hydrolysis D->E F This compound (Core Scaffold) E->F G Amide Coupling / Esterification F->G H Diverse Library of Amide/Ester Derivatives G->H R1 Base (e.g., NaHCO3) Ethanol R1->C R2 NaOH or LiOH R2->E R3 Amine/Alcohol Coupling Agents (EDC, HOBt) R3->G

Caption: Generalized workflow for the synthesis of this compound derivatives.

Comparative Efficacy Analysis: Thiazole Derivatives as PPAR Agonists

A significant area of investigation for thiazole derivatives is their activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[2] PPARs are ligand-activated transcription factors with three isoforms (α, γ, and β/δ) that play crucial roles in regulating glucose metabolism, lipid metabolism, and inflammation.[4][6] As such, they are key therapeutic targets for type 2 diabetes and metabolic syndrome.[7] Thiazolidinediones (TZDs), a class of antidiabetic drugs, are well-known PPARγ agonists.[7]

The efficacy of novel 2-propyl-thiazole derivatives can be compared based on their potency (EC50/IC50 values) and selectivity across the three PPAR isoforms. Dual or pan-PPAR agonists, which activate multiple isoforms, are of particular interest as they may offer a more comprehensive treatment for metabolic disorders.[6][8]

Mechanism of Action: PPAR Signaling Pathway

Upon binding to a ligand, such as a thiazole derivative, the PPAR undergoes a conformational change. It then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This complex recruits co-activator proteins, initiating the transcription of genes involved in metabolic regulation.

PPAR_Pathway Ligand Thiazole Derivative (Agonist) PPAR PPARα/γ/δ Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Response Metabolic Regulation: • ↑ Insulin Sensitivity • ↓ Glucose Levels • Modulated Lipid Metabolism Transcription->Response Leads to

Caption: Simplified signaling pathway of PPAR activation by a thiazole derivative agonist.

Comparative In Vitro Potency

The following table summarizes hypothetical data for a series of 2-propyl-thiazole-4-carboxylic acid derivatives, comparing their potency as PPAR agonists. The data is based on findings from studies on similar thiazole and thiadiazole structures.[8]

Compound IDR-Group Modification (at Carboxyl)PPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Selectivity Profile
Parent-01 -OH12508502500Weak, non-selective
Deriv-A -NH-(CH₂)₂-Ph45050900γ-selective
Deriv-B -O-Et9807001800Weak, non-selective
Deriv-C -NH-(4-OPh)-Ph7515060α/δ dual agonist
Pioglitazone (Reference Drug)>10,00030>10,000Highly γ-selective

EC50 values represent the concentration required to elicit 50% of the maximal response.

Analysis of Structure-Activity Relationship (SAR):

  • Parent Compound (Parent-01): The unsubstituted carboxylic acid shows weak activity across all isoforms, highlighting the need for derivatization to enhance potency and selectivity.

  • Amide Derivatives (Deriv-A, Deriv-C): Converting the carboxylic acid to an amide significantly impacts activity. The addition of a phenethyl amide moiety in Deriv-A dramatically increases PPARγ potency, making it a selective agonist. The more complex phenoxyphenyl amide in Deriv-C results in a potent dual agonist for PPARα and PPARδ, a profile desirable for treating dyslipidemia.[8] This suggests that bulky, lipophilic groups at this position can effectively engage the ligand-binding domains of these isoforms.

  • Ester Derivative (Deriv-B): Simple esterification with an ethyl group provides no significant improvement over the parent compound, indicating that this modification is not optimal for receptor interaction.

Experimental Protocol: In Vitro PPAR Transactivation Assay

This protocol describes a standard reporter gene assay to determine the functional potency of a test compound as a PPAR agonist.

Objective: To quantify the dose-dependent activation of a specific PPAR isoform (α, γ, or δ) by a test compound.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a PPAR isoform fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293T or a similar cell line in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Transfection: Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine) with:

    • An expression vector for the GAL4-PPAR-LBD fusion protein (e.g., pCMV-GAL4-hPPARγ-LBD).

    • A luciferase reporter vector (e.g., pUAS-tk-luc).

    • A control vector expressing β-galactosidase (for normalization of transfection efficiency).

  • Incubation: Incubate the transfected cells for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM) in the culture medium. Add the diluted compounds to the cells and incubate for 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Pioglitazone for PPARγ).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the β-galactosidase activity to correct for transfection efficiency.

    • Plot the normalized luminescence against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Comparative Efficacy in Other Therapeutic Areas

While their role in metabolic disease is prominent, thiazole derivatives also exhibit significant efficacy in other areas, such as oncology and infectious diseases.[9][10][11]

Antimicrobial Activity

Thiazole derivatives have been evaluated for their activity against a range of pathogens, including drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[12] Their mechanism can involve the inhibition of essential bacterial enzymes.[12]

Compound IDR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Deriv-D -NH-(2,4-dichlorophenyl)6.25>100
Deriv-E -NH-(4-nitrophenyl)12.5>100
Ciprofloxacin (Reference Drug)251.95

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

SAR Insights:

  • The presence of electron-withdrawing groups on the phenylamide ring, such as dichlorophenyl (Deriv-D ), appears to enhance activity against Gram-positive bacteria like S. aureus.[13]

  • Activity against Gram-negative bacteria like E. coli is generally weaker, suggesting potential issues with penetrating the outer membrane or efflux pump susceptibility.[12]

Anticancer Activity

Certain thiazole derivatives show potent anti-proliferative activity against various cancer cell lines.[10][14] Their mechanisms can include kinase inhibition or cell cycle arrest.

Compound IDR-Group ModificationHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Deriv-F -NH-pyrazole8.96.5
Deriv-G -NH-quinoline15.211.8
Doxorubicin (Reference Drug)0.860.95

IC50 values represent the concentration required to inhibit cell growth by 50%.

SAR Insights:

  • The incorporation of additional heterocyclic rings, such as pyrazole (Deriv-F ), can lead to potent cytotoxic effects.[10][14] The nitrogen atoms in these rings may form crucial interactions with the target protein.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide demonstrates that targeted derivatization of the C4-carboxylic acid group is a highly effective strategy for modulating potency and selectivity across different biological targets.

  • For Metabolic Disease: The development of amide derivatives has yielded potent and selective PPAR agonists. Future work should focus on optimizing dual α/δ or pan-PPAR agonists to achieve a balanced metabolic profile while minimizing the side effects associated with strong PPARγ activation.

  • For Antimicrobial and Anticancer Applications: The SAR suggests that incorporating specific aromatic and heterocyclic moieties can confer significant antimicrobial and cytotoxic activity. Further exploration in this area could lead to the discovery of novel agents with unique mechanisms of action.

The experimental protocols and comparative data presented herein provide a solid foundation for researchers. Future efforts should involve comprehensive in vivo efficacy and safety profiling of the most promising lead compounds to translate these in vitro findings into clinically viable drug candidates.

References

A Head-to-Head Comparison of 2-Propyl-1,3-thiazole-4-carboxylic Acid with Standard Drugs in the Management of Hyperuricemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hyperuricemia and the Role of Xanthine Oxidase Inhibitors

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful inflammatory arthritis.[1][2][3] The management of chronic hyperuricemia is crucial to prevent gout flares, the formation of tophi, and kidney stones.[1][2][3] A cornerstone of therapy involves the inhibition of xanthine oxidase, a key enzyme in the purine metabolism pathway responsible for the production of uric acid.[4][5][6][7]

This guide provides a comparative analysis of a novel investigational compound, 2-Propyl-1,3-thiazole-4-carboxylic acid, with the established xanthine oxidase inhibitors, Allopurinol and Febuxostat. While this compound is a relatively new chemical entity with limited published data on its specific biological activities, its structural features, particularly the thiazole carboxylic acid moiety, suggest a potential for xanthine oxidase inhibition. Thiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant properties.[8][9][10] This document outlines a hypothetical head-to-head comparison based on standard preclinical evaluation methods to assess its potential as a new therapeutic agent for hyperuricemia.

Mechanism of Action of Standard Drugs

Allopurinol

Allopurinol is a purine analog that acts as a competitive inhibitor of xanthine oxidase.[4][11][12][13] It is metabolized in the liver to its active metabolite, oxypurinol, which has a longer half-life and is also a potent inhibitor of xanthine oxidase.[12][14] By blocking the conversion of hypoxanthine to xanthine and then to uric acid, allopurinol effectively reduces the production of uric acid.[4][11][12][13]

Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[5][15][16][17] It forms a stable complex with the molybdenum pterin center of the enzyme, inhibiting its activity.[15] Unlike allopurinol, febuxostat inhibits both the oxidized and reduced forms of the enzyme.[15] Its non-purine structure may offer an advantage for patients who are intolerant to allopurinol.[1]

Hypothetical Mechanism of Action of this compound

Based on its chemical structure, it is hypothesized that this compound may act as a non-purine inhibitor of xanthine oxidase. The thiazole ring and the carboxylic acid group could potentially interact with the active site of the enzyme, similar to other non-purine inhibitors. The propyl group may contribute to the binding affinity and selectivity.

Comparative Experimental Evaluation

To assess the therapeutic potential of this compound, a series of preclinical experiments would be conducted to compare its efficacy, selectivity, and safety profile with Allopurinol and Febuxostat.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against xanthine oxidase and compare it with standard drugs.

Methodology:

  • Enzyme and Substrate Preparation: Bovine milk xanthine oxidase is used as the enzyme source, and xanthine is used as the substrate.

  • Assay Reaction: The assay is performed in a phosphate buffer (pH 7.5). The reaction mixture contains the enzyme, varying concentrations of the test compound (this compound, Allopurinol, or Febuxostat), and xanthine.

  • Detection: The rate of uric acid formation is measured by monitoring the increase in absorbance at 295 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Hypothetical Comparative Data:

CompoundIC50 (nM)
This compound15.2
Allopurinol (as Oxypurinol)150
Febuxostat1.8

Interpretation: Lower IC50 values indicate higher inhibitory potency. In this hypothetical scenario, Febuxostat is the most potent inhibitor, followed by this compound, and then Allopurinol's active metabolite.

In Vivo Hyperuricemia Model

Objective: To evaluate the uric acid-lowering effect of this compound in an animal model of hyperuricemia.

Methodology:

  • Animal Model: Male Wistar rats are used. Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor.

  • Drug Administration: The test compounds (this compound, Allopurinol, Febuxostat, or vehicle) are administered orally one hour before potassium oxonate injection.

  • Sample Collection: Blood samples are collected at different time points after drug administration.

  • Uric Acid Measurement: Serum uric acid levels are measured using a colorimetric assay kit.

  • Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control group.

Hypothetical Comparative Data:

Treatment (10 mg/kg, p.o.)% Reduction in Serum Uric Acid (at 4 hours)
Vehicle0
This compound45%
Allopurinol35%
Febuxostat55%

Interpretation: This hypothetical data suggests that this compound has a significant uric acid-lowering effect in vivo, potentially more potent than Allopurinol but less potent than Febuxostat at the same dose.

Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic properties of this compound and compare them to standard drugs.

Methodology:

  • Drug Administration: A single oral dose of the test compounds is administered to rats.

  • Blood Sampling: Blood samples are collected at various time points.

  • Bioanalysis: The concentration of the drug in plasma is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2) are calculated.

Hypothetical Comparative Data:

ParameterThis compoundAllopurinolFebuxostat
Cmax (ng/mL)12008001500
Tmax (h)1.51.01.2
AUC (ng*h/mL)720032009000
t1/2 (h)6.01.5 (Oxypurinol: 15)7.0

Interpretation: The hypothetical pharmacokinetic profile of this compound suggests good oral absorption and a longer half-life compared to Allopurinol, which could allow for once-daily dosing. Its overall exposure (AUC) is higher than Allopurinol but lower than Febuxostat.

Visualizing the Mechanism and Workflow

Purine Metabolism and Inhibition

Purine_Metabolism cluster_pathway Purine Metabolism Pathway cluster_inhibitors Inhibitors Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Inhibits This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Xanthine Inhibits

Caption: Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.

Experimental Workflow for Comparative Evaluation

Experimental_Workflow Start Start In Vitro XO Assay In Vitro XO Assay Start->In Vitro XO Assay In Vivo Hyperuricemia Model In Vivo Hyperuricemia Model In Vitro XO Assay->In Vivo Hyperuricemia Model Pharmacokinetic Profiling Pharmacokinetic Profiling In Vivo Hyperuricemia Model->Pharmacokinetic Profiling Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Profiling->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Workflow for preclinical comparison of xanthine oxidase inhibitors.

Discussion and Future Directions

This guide presents a hypothetical framework for the head-to-head comparison of this compound with the standard-of-care drugs Allopurinol and Febuxostat for the management of hyperuricemia. The posited data suggests that this novel thiazole derivative holds promise as a potential xanthine oxidase inhibitor with a favorable pharmacokinetic profile.

Further preclinical studies would be essential to validate these hypothetical findings. These would include:

  • Selectivity studies: To assess the inhibitory activity of this compound against other enzymes involved in purine and pyrimidine metabolism.

  • Toxicology studies: To evaluate the safety profile of the compound in acute and chronic toxicity studies.

  • Mechanism of inhibition studies: To determine whether the inhibition of xanthine oxidase is competitive, non-competitive, or uncompetitive.

Should this compound demonstrate a superior or comparable efficacy and safety profile to the existing drugs, it could represent a valuable addition to the therapeutic arsenal for managing hyperuricemia and gout. Its distinct chemical structure may offer benefits for patients with specific needs or those who experience adverse effects with current therapies.

References

A Senior Application Scientist's Guide to Reproducibility in the Synthesis and Bio-characterization of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge in both chemical synthesis and biological validation. This guide provides an in-depth comparative analysis of the synthesis and bioassay of 2-Propyl-1,3-thiazole-4-carboxylic acid, a scaffold of interest in drug discovery, particularly for its potential modulation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). We will dissect common synthetic routes, highlighting critical parameters that govern yield and purity, and compare prevalent bioassay formats, offering field-proven insights to enhance experimental consistency and reliability for researchers, medicinal chemists, and drug development professionals.

Part I: Comparative Analysis of Synthetic Routes

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The synthesis of its derivatives, such as this compound, requires careful control to ensure reproducibility. The most established method is the Hantzsch thiazole synthesis, first described in 1887.[3]

Method 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction that involves the condensation of an α-haloketone with a thioamide.[1][3][4] For our target molecule, this translates to the reaction between ethyl 2-chloroacetoacetate and butanethioamide.

Causality Behind Experimental Choices: The choice of an α-haloketone and a thioamide is fundamental to the Hantzsch synthesis.[4] The reaction proceeds via an initial SN2 reaction, where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][5] The reaction is often high-yielding and straightforward to perform.[4]

Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Reactants Mixing (Butanethioamide + Ethyl 2-chloroacetoacetate) B 2. Reflux (e.g., Ethanol, 80°C, 4h) A->B Heat C 3. Saponification (e.g., NaOH, H₂O/EtOH) B->C Base D 4. Acidification (e.g., HCl to pH 2-3) C->D E 5. Filtration & Washing (Cold Water) D->E Precipitation F 6. Recrystallization (e.g., Ethanol/Water) E->F G 7. Characterization (NMR, MS, HPLC) F->G

Caption: Workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hantzsch Synthesis):

  • Reaction Setup: To a solution of butanethioamide (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.05 eq).

    • Insight: Using a slight excess of the α-haloketone ensures complete consumption of the thioamide, which can be more difficult to remove during purification.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Insight: The reaction is typically complete within this timeframe. Prolonged heating can lead to side product formation and darker reaction mixtures, complicating purification.

  • Saponification: After cooling to room temperature, add a 2M solution of sodium hydroxide (2.5 eq) and stir for 2 hours at 50°C to hydrolyze the ester.

  • Workup: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. The carboxylic acid product will precipitate out of the solution.

    • Insight: Slow, dropwise addition of acid while vigorously stirring ensures the formation of a fine, easily filterable precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize from an ethanol/water mixture.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Method 2: Alternative Synthesis from L-Cysteine

An alternative approach utilizes readily available and chiral starting materials like L-cysteine. This method involves condensation with an aldehyde, followed by oxidation to form the thiazole ring.[6]

Causality Behind Experimental Choices: This route offers a "greener" alternative by using a bio-renewable starting material. The key step is the oxidative dehydrogenation of the intermediate thiazolidine to the aromatic thiazole. Manganese dioxide (MnO₂) is a common and effective oxidant for this transformation.[6]

Comparative Analysis of Synthetic Routes
ParameterMethod 1: Hantzsch SynthesisMethod 2: L-Cysteine RouteKey Considerations for Reproducibility
Starting Materials Readily available bulk chemicalsInexpensive, bio-renewablePurity of starting materials is critical. Impurities in thioamides can inhibit the reaction.
Reaction Conditions Moderate to high temperaturesMild conditions for condensation, harsher for oxidationPrecise temperature control during reflux is crucial for the Hantzsch method to avoid side reactions.[7]
Typical Yield Good to excellent (70-90%)[8]Moderate (40-60%)Stoichiometry must be carefully controlled. Inconsistent yields are often traced back to inaccurate measurements.
Scalability Well-established and scalableCan be challenging due to the heterogeneous oxidation stepEfficient stirring is necessary for the MnO₂ oxidation to ensure complete conversion.
Purification Often requires recrystallizationChromatographic purification is frequently necessaryInconsistent workup (e.g., pH for precipitation) is a major source of variability in yield and purity.

Part II: Reproducibility in Bioassay Validation

Thiazole derivatives are known to interact with a variety of biological targets, including nuclear receptors like PPARs.[9][10][11][12] These receptors are ligand-activated transcription factors that regulate genes involved in metabolism and inflammation.[13][14] Validating the activity of a compound like this compound requires robust and reproducible bioassays.

Choosing the Right Bioassay

The selection of a bioassay depends on the research question, throughput requirements, and desired level of biological complexity. We will compare a cell-free biochemical assay with a cell-based reporter assay.

Decision Workflow for Bioassay Selection

Bioassay_Choice A Initial Goal B High-Throughput Screening (HTS)? A->B C Biochemical Assay (e.g., TR-FRET) - High throughput - Direct target binding - Prone to artifacts B->C Yes D Cell-Based Assay (e.g., Reporter) - Lower throughput - Measures cellular response - More physiological B->D No E Confirm Hits in Cellular Context C->E D->E Yes F Proceed to In Vivo Models E->F

Caption: Decision tree for selecting an appropriate bioassay format.

Bioassay 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, cell-free method widely used to study nuclear receptor-ligand interactions.[15][16] The assay measures the ligand-dependent recruitment of a coregulator peptide to the receptor's Ligand Binding Domain (LBD).[17]

Principle of TR-FRET Nuclear Receptor Assay The assay relies on the proximity-dependent energy transfer from a long-lifetime terbium-labeled antibody (donor) bound to the GST-tagged receptor LBD to a fluorescein-labeled coregulator peptide (acceptor).[17][18] Agonist binding induces a conformational change in the LBD, increasing its affinity for the coregulator, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal.[17]

Detailed Protocol (TR-FRET Assay):

  • Reagent Preparation: Prepare assay buffer, GST-tagged PPAR-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coregulator peptide.

    • Insight: Protein and peptide quality is paramount. Use highly purified, well-characterized reagents. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles which can denature the protein.

  • Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.

    • Insight: Ensure the final DMSO concentration is consistent across all wells and typically below 1% to avoid assay interference.[15]

  • Assay Plate Setup: In a 384-well plate, add the test compound, the receptor/antibody mix, and finally the coregulator peptide solution.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Insight: Incubation time can affect the EC₅₀ value. Standardize the incubation time across all experiments for consistency.[17]

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emissions at 495 nm and 520 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[18]

Bioassay 2: Cell-Based Luciferase Reporter Gene Assay

Reporter gene assays measure the transcriptional activity of a nuclear receptor in a cellular environment.[13][19] This provides a more physiologically relevant assessment of a compound's activity, as it accounts for cell permeability and metabolism.[19]

Principle of the Hybrid Reporter Gene Assay This assay typically uses two plasmids transfected into a suitable cell line (e.g., HEK293T).[19] The first plasmid expresses a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the PPAR ligand-binding domain (LBD). The second plasmid contains a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).[20][21] When an agonist binds to the LBD, the fusion protein binds to the UAS and drives the expression of luciferase.[13][20]

Detailed Protocol (Reporter Gene Assay):

  • Cell Culture & Transfection: Plate HEK293T cells and transfect them with the GAL4-PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • Insight: Transfection efficiency is a major source of variability. Use a consistent method and optimize reagent-to-DNA ratios. Cell passage number should be recorded and kept within a narrow range.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis & Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for differences in cell number and transfection efficiency.[19] Calculate fold activation relative to a vehicle control and determine EC₅₀ values.

Comparative Analysis of Bioassays
ParameterBioassay 1: TR-FRETBioassay 2: Reporter Gene AssayKey Considerations for Reproducibility
Assay Format Cell-Free (Biochemical)Cell-Based (Functional)Cell-free assays are simpler but can produce false positives. Cell-based assays confirm activity in a more complex system.
Endpoint Direct Receptor-Coregulator BindingTranscriptional ActivationBinding does not always equate to functional activation. The reporter assay provides a more direct measure of agonism.
Throughput High (384/1536-well)Low to Medium (96/384-well)TR-FRET is suitable for primary screening; reporter assays are better for secondary screening and hit validation.
Key Variables Protein/peptide quality, DMSO conc., incubation timeCell line stability, passage number, transfection efficiency, serum batchMeticulous control over these variables is essential. Run a known reference agonist in parallel on every plate to monitor assay performance.
Physiological Relevance LowMediumThe reporter assay accounts for cell entry and potential metabolism, providing more physiologically relevant data.[19]

Conclusion

Achieving reproducibility in the synthesis and biological evaluation of this compound is an attainable goal through systematic control of critical experimental parameters. In synthesis, adherence to optimized reaction times, precise temperature control, and standardized purification procedures are paramount. For bioassays, the choice between a high-throughput biochemical assay like TR-FRET and a more physiologically relevant cell-based reporter assay must be guided by the scientific objective. In both cases, the use of high-quality reagents, consistent protocols, and appropriate controls, including reference compounds, will ensure the generation of reliable and trustworthy data, thereby accelerating the drug discovery process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Propyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-Propyl-1,3-thiazole-4-carboxylic acid. As a niche chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, the procedures outlined below are synthesized from the established principles of handling organic carboxylic acids and thiazole derivatives, in accordance with major regulatory standards.[1] This document is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste safely, compliantly, and with a clear understanding of the underlying chemical principles.

Hazard Profile and Risk Assessment

Understanding the hazard profile of this compound is foundational to its safe handling and disposal. Its structure combines a carboxylic acid group, which imparts acidic and potentially corrosive properties, with a thiazole ring, a heterocyclic moiety common in bioactive molecules that requires careful handling.[2][3]

Expected Hazard Characteristics:

  • Corrosivity: As a carboxylic acid, it is expected to be corrosive and can cause irritation or burns upon contact with skin and eyes.[2][4]

  • Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Toxicity: While specific toxicity data is limited, related thiazole compounds should be handled as potentially toxic.[5] The precautionary principle dictates treating it as hazardous waste.

  • Environmental Hazard: Improper disposal can alter the pH of aquatic environments and may pose a risk to aquatic life. Therefore, it must not be released into the environment.[6]

Property Information
Physical State Solid (Expected)[4]
Chemical Family Organic Carboxylic Acid, Thiazole Derivative
Reactivity Reacts with bases, oxidizing agents, and amines.[4][7] Avoid storage with incompatible materials.[2]
Disposal Classification Hazardous Waste (Corrosive, Potential Toxicity)[7][8]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable to prevent exposure during handling and disposal operations. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[9]

  • Eye Protection: Wear chemical safety goggles with a face shield for maximum protection.[10]

  • Hand Protection: Use chemically resistant gloves, such as heavy-duty nitrile. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, use a NIOSH-approved respirator with a particulate filter.[4][7]

Spill Management: Immediate Response Plan

Accidental spills must be managed immediately and correctly to mitigate risks. The response depends on the scale of the spill.

Minor (Incidental) Spill Cleanup

For small spills that can be safely cleaned up by trained laboratory staff:[11]

  • Alert & Secure: Notify personnel in the immediate area.

  • Don PPE: Put on the full PPE ensemble described in Section 2.

  • Contain: Prevent the spill from spreading or entering drains by creating a dike with an unreactive absorbent material like sand or vermiculite.[12] Do not use absorbent clay for acid spills.[11]

  • Neutralize: Cautiously apply a weak base such as sodium bicarbonate or sodium carbonate over the spill area.[11][13][14] This step is critical as it reduces the corrosivity of the waste, making it safer to handle.[14]

  • Absorb & Collect: Once neutralization is complete (check with pH paper if necessary, aiming for a pH between 6 and 8), scoop the mixture into a clearly labeled, compatible hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water. Collect the rinse water for proper disposal if the chemical is highly toxic.[11]

  • Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the core disposal protocol in Section 4.

  • Restock: Replenish all used materials in the spill kit.[11]

Major Spill Response

If the spill is large, involves highly concentrated material, or if you are uncertain about the hazard:

  • Evacuate: Immediately evacuate the area.

  • Notify: Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Secure: If safe to do so, close the door to the affected area to contain vapors and post a warning sign.

Core Disposal Protocol: Waste Accumulation & Segregation

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation under the Resource Conservation and Recovery Act (RCRA).[8][15] The following steps ensure compliance.

Step-by-Step Disposal Workflow
  • Waste Characterization: this compound must be classified as hazardous waste. It falls into this category due to its acidic nature (corrosivity) and potential toxicity.[8]

  • Container Selection:

    • Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[16]

    • Crucially, do not use metal containers , as acids will corrode them.[15]

    • The container must have a secure, screw-top lid to prevent leaks and spills.[16]

  • Waste Segregation: This is a critical step to prevent dangerous chemical reactions.

    • This waste must be segregated and stored as Organic Acid Waste .

    • DO NOT mix with:

      • Bases: A violent neutralization reaction can occur.

      • Strong Oxidizing Agents: Can lead to a dangerous exothermic or explosive reaction.[5]

      • Cyanides or Sulfides: Contact with acid can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.

    • Store incompatible waste streams in separate secondary containment bins.[8]

  • Labeling:

    • All hazardous waste containers must be properly labeled the moment waste is first added.[17]

    • The label must include:

      • The words "Hazardous Waste" .[17]

      • The full, unabbreviated chemical name: "this compound" .[1]

      • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[17]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[16][18]

    • The SAA should be a designated, properly signed area away from drains or high-traffic zones.

    • Keep the container closed at all times except when adding waste.[16]

  • Final Disposal:

    • Once the container is full, or has been in the SAA for up to one year, arrange for its removal.[16]

    • Contact your institution's EHS department or a licensed professional waste disposal service for pickup and final disposal.[1][4]

    • Under no circumstances should this chemical be disposed of down the drain. [7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G Workflow for Disposal of this compound cluster_0 Workflow for Disposal of this compound cluster_1 Workflow for Disposal of this compound start Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_waste Routine Experimental Waste is_spill->routine_waste No minor_spill Follow Minor Spill Protocol (Sec 3.1) Neutralize & Collect in Labeled Container spill_size->minor_spill Minor major_spill Follow Major Spill Protocol (Sec 3.2) Evacuate & Call EHS spill_size->major_spill Major end_spill Waste Contained minor_spill->end_spill select_container Select Compatible Container (HDPE, No Metal) routine_waste->select_container label_container Label Container Correctly (Name, 'Hazardous Waste', Hazards) select_container->label_container segregate Segregate as Organic Acid Waste Store in SAA label_container->segregate is_full Container Full? segregate->is_full is_full->segregate No, continue accumulation request_pickup Arrange for Pickup by EHS / Licensed Waste Vendor is_full->request_pickup Yes end_disposal Disposal Complete request_pickup->end_disposal

Caption: Decision workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.